(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMRHFMYIXTNMC-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H]([C@@H](C2=C(C=C(C=C2C)C)C)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652416 | |
| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425615-42-5 | |
| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425615-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Abstract
(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, a C₂-symmetric chiral diamine, is a cornerstone in modern asymmetric synthesis. Its sterically hindered mesityl groups create a unique chiral environment, making it an exceptionally effective ligand for a multitude of stereoselective transformations. This guide provides a comprehensive, technically-grounded framework for the synthesis of this pivotal compound, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into a robust two-step synthetic pathway, elucidating the mechanistic rationale behind each procedural step and offering detailed experimental protocols.
Introduction: The Significance of Sterically Hindered Chiral Diamines
Chiral vicinal diamines are a privileged class of compounds in asymmetric catalysis, serving as ligands for transition metals and as organocatalysts.[1] Their ability to form stable chelate complexes and create a well-defined chiral pocket around a metal center is fundamental to their efficacy in controlling the stereochemical outcome of a reaction.[2] Among these, this compound, often referred to as (1R,2R)-dimesitylethylenediamine, stands out due to the significant steric bulk imparted by its two 2,4,6-trimethylphenyl (mesityl) moieties.
This steric hindrance is not a synthetic impediment but a design feature. It plays a crucial role in enhancing enantioselectivity in a variety of chemical reactions, including reductions, additions, and cross-coupling reactions, by effectively blocking certain pathways of substrate approach to the catalytic center.[3][4] Consequently, this diamine is an invaluable tool in the synthesis of enantiomerically pure pharmaceuticals and other high-value chiral molecules.[5]
This guide will detail a reliable and scalable synthesis beginning from readily available starting materials: 2,4,6-trimethylaniline and glyoxal. The synthesis proceeds via a diimine intermediate, which is then subjected to an asymmetric reduction to yield the target enantiomerically pure diamine.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the formation of the diimine precursor, followed by the critical asymmetric reduction step to establish the desired stereocenters.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine
The initial step is the condensation of two equivalents of 2,4,6-trimethylaniline with one equivalent of glyoxal to form the corresponding diimine.[6] This reaction is typically straightforward and proceeds in high yield.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2,4,6-trimethylaniline (2.0 equivalents).
-
Dissolve the aniline in a suitable solvent, such as methanol or ethanol.
-
While stirring, slowly add an aqueous solution of glyoxal (40 wt. %, 1.0 equivalent) to the aniline solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature for several hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
The product, a yellow solid, often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent (e.g., methanol), and dried under vacuum to yield N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine.
Causality and Insights:
-
The use of an alcohol as a solvent is advantageous as it is a good solvent for the starting materials but often a poor solvent for the diimine product, facilitating its isolation.
-
The acid catalyst protonates the oxygen of the glyoxal carbonyl group, making the carbon more electrophilic and susceptible to nucleophilic attack by the aniline.
| Parameter | Value |
| Reactants | 2,4,6-trimethylaniline, Glyoxal (40% aq.) |
| Stoichiometry | 2.1 : 1.0 |
| Solvent | Methanol |
| Catalyst | Acetic Acid (catalytic) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
Table 1: Summary of reaction parameters for diimine synthesis.
Stage 2: Asymmetric Reduction to this compound
This is the critical enantioselective step. The diimine is reduced to the corresponding diamine using a chiral catalyst and a suitable reducing agent. Asymmetric hydrogenation using a chiral rhodium or ruthenium diphosphine catalyst is a well-established and highly effective method for this transformation.[5][7]
Protocol:
-
In a high-pressure reactor, the N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 equivalent) is dissolved in a degassed solvent such as methanol or dichloromethane.
-
A chiral catalyst, for example, a rhodium complex with a chiral diphosphine ligand like (R,R)-Me-BPE ([Rh(COD)((R,R)-Me-BPE)]BF₄), is added (typically 0.5-2 mol%).
-
The reactor is sealed, purged with argon, and then pressurized with hydrogen gas (H₂).
-
The reaction is stirred at a specific temperature and pressure until the reaction is complete (monitored by TLC or HPLC).
-
After completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Causality and Insights:
-
The choice of chiral ligand is paramount and dictates the stereochemical outcome of the reduction. The ligand coordinates to the metal center, creating a chiral environment that forces the diimine to bind in a specific orientation, leading to the preferential formation of one enantiomer of the diamine.
-
The reaction conditions (pressure, temperature, and solvent) can significantly influence both the reaction rate and the enantioselectivity and must be carefully optimized for a given substrate-catalyst system.
| Parameter | Value |
| Substrate | N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine |
| Catalyst | Chiral Rhodium-Diphosphine Complex |
| Reducing Agent | H₂ gas |
| Pressure | 5-50 atm |
| Temperature | 25-50 °C |
| Solvent | Degassed Methanol or Dichloromethane |
| Typical ee | >95% |
Table 2: Representative parameters for asymmetric reduction.
Alternative Strategy: Resolution of the Racemic Diamine
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine|56222-36-7 - MOLBASE Encyclopedia [m.molbase.com]
- 7. mdpi.com [mdpi.com]
(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine physical properties
An In-depth Technical Guide to the Physical Properties of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Introduction
This compound, often referred to as (1R,2R)-1,2-dimesitylethylenediamine, is a chiral vicinal diamine that has emerged as a cornerstone ligand in the field of asymmetric catalysis.[1] Its rigid C₂-symmetric backbone, decorated with sterically demanding mesityl (2,4,6-trimethylphenyl) groups, creates a well-defined chiral environment essential for inducing high stereoselectivity in a wide array of chemical transformations.[2] This guide provides a comprehensive overview of its core physical properties, offering researchers, chemists, and drug development professionals the technical data and procedural insights necessary for its effective application. The information presented herein is crucial for experimental design, from selecting appropriate solvents and reaction temperatures to ensuring material quality and purity.
General Chemical and Physical Identifiers
A summary of the fundamental identifiers and physical properties for the free base form of the compound is provided below. It is critical to distinguish these from its dihydrochloride salt, which exhibits significantly different properties, particularly in terms of melting point and solubility.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4][5] |
| Synonyms | (1R,2R)-1,2-Dimesitylethylenediamine, (1R,2R)-1,2-Diamino-1,2-dimesitylethane | [4] |
| CAS Number | 425615-42-5 | [3][4][6] |
| Molecular Formula | C₂₀H₂₈N₂ | [3][4] |
| Molecular Weight | 296.45 g/mol | [3][4] |
| Appearance | White to off-white or light yellow crystalline powder | [1][2] |
| Melting Point | 84.0 to 88.0 °C | [4] |
| Boiling Point | 451.7 ± 40.0 °C (Predicted) | [4] |
| Density | 1.024 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.43 ± 0.10 (Predicted) | [4] |
Physicochemical Properties
Melting Point
The melting point of a crystalline solid is a robust indicator of purity. For this compound, the reported melting range is 84.0 to 88.0 °C .[4] A narrow range within this window typically signifies high purity. In contrast, the dihydrochloride salt form has a melting point reported as >300 °C, a difference attributable to the strong ionic interactions in the salt's crystal lattice versus the weaker intermolecular forces in the free base.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 120 °C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides qualitative information about purity.
Boiling Point and Thermal Stability
The predicted boiling point is approximately 451.7 °C .[4] It is crucial to recognize this as a theoretical value. Compounds of this molecular weight with polar amine functional groups often exhibit thermal decomposition at temperatures below their atmospheric boiling point. Therefore, purification by distillation would require high-vacuum conditions. Thermogravimetric Analysis (TGA) is the preferred method for experimentally determining thermal stability.
Solubility Profile
The solubility of this diamine is dictated by the interplay between its large, hydrophobic mesityl groups and its two polar amine functionalities. This dual nature results in good solubility in many common organic solvents but poor solubility in water.
| Solvent | Qualitative Solubility | Rationale |
| Dichloromethane (CH₂Cl₂) | Soluble | A polar aprotic solvent that effectively solvates the entire molecule.[2] |
| Chloroform (CHCl₃) | Soluble | Similar to dichloromethane. |
| Toluene | Soluble | The aromatic nature of toluene interacts favorably with the mesityl groups. |
| Methanol / Ethanol | Sparingly Soluble | The polar alcohol can hydrogen bond with the amine groups, but the large hydrocarbon portion limits miscibility. |
| Water | Insoluble | The large, nonpolar surface area dominates, preventing dissolution in water. The dihydrochloride salt, however, is water-soluble.[1] |
| Hexanes / Pentane | Sparingly to Insoluble | While nonpolar, these aliphatic solvents are not ideal for solvating the polar amine groups. |
Spectroscopic and Chiroptical Properties
Optical Rotation
-
(1S,2S)-enantiomer (free base): [α]²⁰/D = -190° to -215° (c=1, CH₂Cl₂)[2]
-
(1R,2R)-dihydrochloride salt: [α]²⁰/D = +119° to +131° (c=1, H₂O)[1]
The opposite sign for the (1S,2S)-enantiomer is expected. The difference in magnitude between the free base and the salt is significant and underscores the profound influence of the solvent and the protonation state of the amines on the measurement. Based on the (1S,2S) data, the specific rotation for the (1R,2R)-free base is expected to be approximately +190° to +215° under identical conditions (c=1, CH₂Cl₂).
Caption: Workflow for Optical Rotation Measurement
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a published spectrum for this specific compound is not available in the search results, its ¹H and ¹³C NMR spectra can be reliably predicted based on its symmetrical structure.
¹H NMR (Expected Resonances):
-
Aromatic Protons (Ar-H): A singlet around δ 6.8-7.0 ppm, integrating to 4H (two equivalent protons on each of the two identical mesityl rings).
-
Methine Protons (N-CH): A singlet around δ 4.0-4.5 ppm, integrating to 2H. The exact shift would be sensitive to solvent and concentration.
-
Amine Protons (NH₂): A broad singlet, typically in the δ 1.5-3.0 ppm range, integrating to 4H. This signal may exchange with D₂O.
-
Para-Methyl Protons (Ar-CH₃): A singlet around δ 2.2-2.3 ppm, integrating to 6H.
-
Ortho-Methyl Protons (Ar-CH₃): A singlet around δ 2.4-2.5 ppm, integrating to 12H.
¹³C NMR (Expected Resonances):
-
Aromatic Carbons: 4-5 signals in the δ 125-140 ppm range.
-
Methine Carbon (N-CH): One signal around δ 60-70 ppm.
-
Methyl Carbons (Ar-CH₃): Two distinct signals for the ortho and para methyl groups, typically in the δ 19-22 ppm range.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the diamine into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Place the tube in the NMR spectrometer for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
N-H Stretch: A moderate to strong doublet (from symmetric and asymmetric stretches of the primary amine) is expected around 3300-3400 cm⁻¹.
-
C-H Aliphatic Stretch: Signals just below 3000 cm⁻¹.
-
C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region.
-
N-H Bend (Scissoring): A band around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the compound's molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected base peak would be the protonated molecule [M+H]⁺ at m/z 297.23.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass, which is used to confirm the elemental composition. The calculated exact mass for [C₂₀H₂₉N₂]⁺ ([M+H]⁺) is 297.2325.
Solid-State Properties
Crystallography
The precise three-dimensional arrangement of the mesityl groups and amine functionalities is what dictates the efficacy of this ligand in asymmetric catalysis. While a specific crystal structure was not identified in the search results, Single-Crystal X-ray Diffraction is the definitive technique for establishing this structure. This analysis provides the absolute stereochemistry, bond lengths, bond angles, and the solid-state conformation, which are invaluable for computational modeling and understanding the mechanism of stereoselection.
Caption: Rationale for Crystallographic Analysis
Conclusion
This compound is a well-defined chiral molecule whose utility is deeply rooted in its distinct physical properties. Its defined melting point, characteristic solubility profile, and unique chiroptical and spectroscopic signatures are all critical parameters for its successful storage, handling, and application in synthesis. This guide provides the foundational data and experimental context needed for researchers to confidently incorporate this powerful catalytic tool into their work.
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This compound dihydrochloride. (n.d.). Chem-Impex International. Retrieved January 19, 2026, from [Link]
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Ethylenediamine - CAS Common Chemistry. (n.d.). CAS. Retrieved January 19, 2026, from [Link]
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Ethylenediamine | C2H8N2 | CID 3301. (n.d.). PubChem, National Institutes of Health. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). PubChem, National Institutes of Health. Retrieved January 19, 2026, from [Link]
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This compound Dihydrochloride. (n.d.). PubChem, National Institutes of Health. Retrieved January 19, 2026, from [Link]
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(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine. (n.d.). Chem-Impex International. Retrieved January 19, 2026, from [Link]
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H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
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Ethylenediamine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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In-Depth Technical Guide: The Molecular Architecture of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Abstract
(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, a C₂-symmetric chiral diamine, is a sophisticated ligand paramount in the field of asymmetric catalysis. Its rigid, sterically demanding structure is meticulously designed to create a highly specific chiral environment, enabling exceptional levels of stereocontrol in a variety of chemical transformations. This guide provides a comprehensive analysis of its molecular structure, the principles behind its synthesis, its spectroscopic signature, and the direct relationship between its architecture and its function in modern asymmetric synthesis. This document is intended for researchers, chemists, and professionals in drug development who leverage stereoselective synthesis.
Introduction: The Significance of C₂-Symmetry and Steric Hindrance
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the design of effective chiral ligands for metal-catalyzed reactions is of utmost importance.[1] Chiral 1,2-diamines have emerged as a "privileged" ligand scaffold, capable of inducing high levels of enantioselectivity in reactions such as asymmetric hydrogenation and transfer hydrogenation.[1] The subject of this guide, this compound (hereafter referred to as Mes₂-diamine), represents a pinnacle of this class.
Its structure is defined by two key features:
-
C₂-Symmetry: The molecule possesses a twofold axis of rotation that passes through the midpoint of the C-C bond of the ethylenediamine backbone. This symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, simplifying the stereochemical outcome and often leading to higher enantioselectivity.
-
Steric Shielding: The presence of two bulky 2,4,6-trimethylphenyl (mesityl) groups is the most defining characteristic. These groups are strategically positioned to create a rigid and well-defined chiral pocket around the coordinating nitrogen atoms. This steric hindrance locks the conformation of the chelate ring and dictates the trajectory of incoming substrates, effectively shielding one face of the substrate from the catalyst's active site.
This combination of symmetry and extreme steric demand makes Mes₂-diamine a powerful tool for reactions requiring precise three-dimensional control.[1]
Molecular Structure and Conformational Analysis
While a specific single-crystal X-ray diffraction structure for the free (1R,2R)-Mes₂-diamine is not publicly available in the Cambridge Structural Database (CSD), its molecular architecture can be confidently inferred from fundamental principles of stereochemistry and by analogy to structurally similar C₂-symmetric diamines like (1R,2R)-1,2-diphenylethylenediamine (DPEN).
The core of the molecule is an ethane-1,2-diamine backbone. The two stereogenic centers, C1 and C2, both possess the (R) absolute configuration. This specific arrangement places the two bulky mesityl groups and the two hydrogen atoms on the same side of the five-membered chelate ring when coordinated to a metal center, creating a characteristic δ-conformation.
The most critical structural feature is the orientation of the mesityl groups. The ortho-methyl substituents on these rings provide significant steric hindrance that:
-
Restricts Rotation: Free rotation around the C(chiral)-C(aryl) bonds is severely hindered. This locks the mesityl groups into a specific orientation.
-
Creates a Chiral Cleft: The two mesityl groups form a well-defined chiral cleft or pocket. This pocket is responsible for differentiating between the two prochiral faces of a substrate, which is the basis of its function in asymmetric catalysis.
-
Enforces Chelate Conformation: Upon coordination to a metal center (e.g., Ruthenium), the steric clash between the ortho-methyl groups and the metal's other ligands forces the five-membered diamine-metal chelate ring into a rigid, twisted conformation. This rigidity is crucial for transmitting the chiral information from the ligand to the substrate.
Synthesis of an Enantiopure Diamine
The synthesis of enantiopure C₂-symmetric 1,2-diamines is a well-established field. The most common and industrially viable method involves the synthesis of a racemic mixture of the diamine, followed by chiral resolution.
Workflow: General Synthesis and Resolution
Caption: Catalytic cycle for asymmetric transfer hydrogenation of a ketone.
The enantioselectivity of the reaction is determined in the transition state. The (1R,2R)-Mes₂-diamine ligand controls the stereochemical outcome through a combination of attractive and repulsive non-covalent interactions:
-
N-H···O=C Hydrogen Bond: One of the N-H protons on the diamine ligand forms a hydrogen bond with the carbonyl oxygen of the substrate. This interaction polarizes the C=O bond, making the carbon more electrophilic and ready for hydride attack.
-
CH-π Interaction: For the favored transition state, the larger aromatic group of the substrate (e.g., a phenyl ring in acetophenone) orients itself to engage in a stabilizing CH-π interaction with one of the ligand's mesityl rings.
-
Steric Repulsion: The substrate orients itself to minimize steric clash between its substituents and the extremely bulky mesityl groups of the ligand. This repulsion effectively blocks one of the two possible pathways, allowing the hydride to be delivered to only one face of the ketone.
The rigidity and extreme steric bulk of the mesityl groups, compared to phenyl groups in DPEN, are expected to amplify these directing effects, leading to potentially higher enantioselectivities and greater substrate scope.
Conclusion
This compound is a masterfully designed chiral ligand whose molecular structure is intrinsically linked to its function. The combination of C₂-symmetry and pronounced steric hindrance from the mesityl groups creates a rigid, well-defined chiral environment that is highly effective for inducing enantioselectivity in metal-catalyzed reactions. While detailed crystallographic and spectroscopic data remain elusive in public domains, its structural properties can be confidently predicted. Understanding this direct structure-function relationship is crucial for researchers aiming to design next-generation catalysts for the efficient and selective synthesis of chiral molecules.
References
- BenchChem. (2025). Benchmarking Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide.
- BenchChem. (2025). Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis.
- Lin, Y., et al. (n.d.). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC - NIH.
- BenchChem. (2025). This compound dihydrochloride.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
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A Senior Application Scientist's Guide to Chiral Diamine Ligand Synthesis and Characterization
Introduction: The Central Role of Chiral Diamines in Modern Chemistry
Chiral 1,2-diamines are foundational building blocks in contemporary chemical science. Their prevalence in biologically active natural products, pharmaceuticals, and as indispensable ligands and organocatalysts in asymmetric synthesis underscores their significance.[1][2][3] Approximately 35% of the top 200 small molecule drugs in 2020 featured a chiral amine subunit, a testament to their importance in medicinal chemistry.[4] This guide provides an in-depth exploration of the synthesis and rigorous characterization of these pivotal molecules, tailored for researchers, scientists, and professionals in drug development. We will delve into field-proven synthetic protocols and the analytical techniques required to validate their structure and stereochemical integrity, emphasizing the rationale behind key experimental decisions.
Part 1: Strategic Approaches to Chiral Diamine Synthesis
The synthesis of enantiomerically pure diamines is a critical endeavor, with several established strategies. The choice of method often depends on the target molecule's structure, scalability requirements, and the availability of starting materials. Key synthetic methodologies include the resolution of racemic mixtures, asymmetric synthesis, and leveraging the chiral pool.[3]
Classical Resolution: The Art of Diastereomeric Salt Crystallization
One of the most established and industrially viable methods for obtaining enantiopure amines is the resolution of a racemic mixture through the formation of diastereomeric salts. This technique exploits the different physical properties, primarily solubility, of diastereomers formed by reacting the racemic diamine with a chiral resolving agent.
Causality in Protocol Design: The selection of the resolving agent and solvent system is paramount. The resolving agent, typically a chiral acid like tartaric acid, must form a stable salt with the diamine. The solvent system is then carefully chosen to maximize the solubility difference between the two diastereomeric salts, allowing for the selective crystallization of one.[5][6][7]
Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane [7][8]
This protocol details the resolution of racemic trans-1,2-diaminocyclohexane using (+)-tartaric acid to selectively crystallize the (1R,2R)-diamine tartrate salt.
Step 1: Diastereomeric Salt Formation
-
Dissolve 10.0 g of (±)-trans-1,2-diaminocyclohexane in 150 mL of methanol in a 250 mL Erlenmeyer flask.
-
In a separate flask, dissolve 13.2 g of (+)-tartaric acid in 150 mL of methanol. Gentle heating may be required.
-
Slowly add the tartaric acid solution to the diamine solution with continuous stirring. A white precipitate will form.
-
Heat the mixture to reflux until the precipitate completely dissolves.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours to maximize crystallization.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any soluble impurities.
-
Dry the crystals in a vacuum oven at 50 °C to a constant weight. This yields the diastereomeric salt of (1R,2R)-1,2-diaminocyclohexane and (+)-tartaric acid.
Step 3: Liberation of the Free Diamine
-
Dissolve the dried crystals in a minimum amount of hot water.
-
Add a concentrated solution of sodium hydroxide (e.g., 50% w/v) dropwise with stirring until the solution is strongly basic (pH > 12).
-
Extract the free diamine from the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched (1R,2R)-(-)-1,2-diaminocyclohexane.[9]
Step 4: Recovery of the (1S,2S)-Enantiomer
-
The mother liquor from the initial crystallization is enriched in the (1S,2S)-enantiomer.
-
The solvent can be evaporated, and the free diamine can be liberated and isolated following the same procedure as in Step 3 to obtain the (1S,2S)-(+)-1,2-diaminocyclohexane.
Asymmetric Synthesis: The Modern Approach to Enantioselectivity
Modern organic synthesis increasingly relies on asymmetric catalytic methods to directly produce enantiomerically pure compounds, bypassing the need for resolution.[2][3] These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction.
One powerful strategy is the asymmetric transfer hydrogenation of diimines. In this approach, a prochiral diimine is reduced to a chiral diamine using a hydrogen source and a chiral catalyst. The Noyori-type ruthenium catalysts, which feature a chiral diamine ligand, are particularly effective for this transformation.[3][10]
Causality in Protocol Design: The choice of catalyst is the most critical factor in determining the enantioselectivity of the reaction. The chiral ligand on the catalyst creates a chiral pocket that directs the approach of the substrate and the hydride source, leading to the preferential formation of one enantiomer. The solvent and hydrogen source can also influence the reaction's efficiency and selectivity.
Experimental Protocol: Synthesis of (1R,2R)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-Ts-DPEN) [10]
This protocol describes the synthesis of a widely used chiral ligand, (R,R)-Ts-DPEN, which is a key component of many asymmetric transfer hydrogenation catalysts.[10]
Step 1: Monosulfonylation of the Chiral Diamine
-
Dissolve 5.0 g of (1R,2R)-1,2-diphenylethylenediamine in 100 mL of dichloromethane in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4.5 g of p-toluenesulfonyl chloride (TsCl) in 50 mL of dichloromethane.
-
Add the TsCl solution dropwise to the cooled diamine solution over 30 minutes with constant stirring. Maintaining the low temperature is crucial to favor monosulfonylation.
-
After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.
Step 2: Work-up and Purification
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure (R,R)-Ts-DPEN as a white solid.
Part 2: Rigorous Characterization of Chiral Diamine Ligands
The synthesis of a chiral diamine is only half the battle; its thorough characterization is essential to confirm its identity, purity, and, most importantly, its enantiomeric integrity. A multi-technique approach is necessary for a comprehensive and trustworthy analysis.
Establishing Purity and Structure
A combination of spectroscopic and physical methods is employed to confirm the chemical structure and purity of the synthesized diamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide a detailed picture of the compound's connectivity. For chiral diamines, the use of chiral solvating agents can sometimes allow for the direct observation of enantiomers as distinct sets of signals.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition, confirming the molecular formula of the synthesized compound.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretches of the amine groups.[4]
-
Melting Point: A sharp and well-defined melting point is a good indicator of the compound's purity.[4]
The Litmus Test: Determining Enantiomeric Purity
Confirming the enantiomeric purity of a chiral diamine is arguably the most critical aspect of its characterization.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee) or enantiomeric ratio (er).[13][14] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[15] The choice of the CSP and the mobile phase is crucial and often requires empirical screening for a given analyte.
Experimental Protocol: Chiral HPLC Analysis of a Diamine
This protocol provides a general workflow for developing a chiral HPLC method.
Step 1: Column and Mobile Phase Screening
-
Prepare a solution of the racemic diamine (as a reference) and the synthesized enantiomerically enriched diamine in a suitable solvent (e.g., isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.
-
Screen a variety of chiral columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive like diethylamine to improve peak shape).
-
The goal is to achieve baseline separation of the two enantiomer peaks.
Step 2: Method Optimization
-
Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition and flow rate to achieve a good resolution (Rs > 1.5) in a reasonable analysis time.
Step 3: Quantitation
-
Inject the racemic sample to determine the retention times of both enantiomers.
-
Inject the synthesized sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral compound in solution.[16][17][18] The specific rotation, [α], is a characteristic physical property of a chiral molecule.[4] While it can confirm the presence of a single enantiomer if the value matches the literature, it is not as accurate as chiral HPLC for determining the exact enantiomeric excess, especially for values below 95% ee.[19]
Unambiguous Stereochemical Assignment: X-ray Crystallography
For novel chiral diamines or when an unambiguous determination of the absolute configuration is required, single-crystal X-ray crystallography is the definitive technique.[20] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms in space and thus its absolute stereochemistry.[6][21]
Part 3: Data Presentation and Workflow Visualization
Data Summary
The following table summarizes typical characterization data for two common chiral diamine ligands.
| Ligand | Molecular Formula | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | C₆H₁₄N₂ | 41-43 | -36° (c=4, H₂O)[22] |
| (1S,2S)-(+)-1,2-Diphenylethylenediamine | C₁₄H₁₆N₂ | 81-84 | +104° (c=1, EtOH) |
Visualizing the Workflows
The following diagrams illustrate the key workflows described in this guide.
Caption: General workflow for chiral diamine synthesis via resolution and subsequent characterization.
Caption: Decision workflow for developing a chiral HPLC method for enantiomeric purity determination.
Conclusion
The synthesis and characterization of chiral diamine ligands are fundamental skills for researchers in organic synthesis and drug development. A deep understanding of the principles behind synthetic strategies, coupled with the rigorous application of a suite of analytical techniques, is essential for ensuring the quality and efficacy of these critical molecules. This guide has provided a framework of trusted methodologies and the causal logic that underpins them, empowering scientists to confidently produce and validate these invaluable chemical tools.
References
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- 22. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Mechanism of Action of (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine in Asymmetric Catalysis
Abstract
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, also known as (1S,2S)-1,2-Dimesitylethylenediamine, is a C₂-symmetric chiral diamine that has emerged as a highly effective ligand in the field of asymmetric catalysis.[1][2][3] Its "mechanism of action" is not pharmacological but catalytic, pertaining to its remarkable ability to induce high levels of stereoselectivity in chemical transformations when complexed with transition metals such as ruthenium and iridium. This guide provides a comprehensive exploration of the mechanistic principles governing the catalytic activity of this ligand, with a primary focus on its application in Noyori-type asymmetric transfer hydrogenation (ATH) of ketones and imines. We will delve into the synthesis of the ligand, the preparation of its catalytically active metal complexes, the accepted outer-sphere catalytic cycle, and the critical role of its unique structural features—most notably, the sterically demanding mesityl groups—in achieving exceptional levels of enantiocontrol.
Introduction: The Significance of Chiral Diamines in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its specific three-dimensional structure.[4] Chiral diamines have been established as "privileged ligands" in asymmetric catalysis, capable of forming stable and highly selective catalysts with a variety of transition metals.[4][5] Among these, (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine stands out due to its robust structure and the significant steric bulk imparted by the mesityl (2,4,6-trimethylphenyl) substituents. This steric hindrance plays a crucial role in creating a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of substrate approach and subsequent reaction.[3] This ligand has proven particularly effective in the asymmetric transfer hydrogenation of prochiral ketones and imines to produce valuable chiral alcohols and amines.[6]
The Core Mechanism: Asymmetric Transfer Hydrogenation (ATH)
The primary application and the best-understood "mechanism of action" for (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is within the framework of Noyori-type asymmetric transfer hydrogenation.[7] These reactions typically employ a hydrogen source like a formic acid/triethylamine azeotrope or isopropanol to reduce a C=O or C=N double bond.[7] The catalyst system is bifunctional, meaning both the metal center and the diamine ligand play active roles in the catalytic cycle.
Formation of the Active Catalytic Species
The process begins with a precatalyst, often a dimeric species like [RuCl₂(p-cymene)]₂ or [IrCl₂(Cp)]₂ (where Cp is pentamethylcyclopentadienyl). In the presence of the chiral diamine ligand, (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, and a base, the active 16-electron metal-amide complex is formed.
Experimental Protocol 1: Synthesis of a Representative Ruthenium Precatalyst
-
Materials : [RuCl₂(p-cymene)]₂, (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, anhydrous solvent (e.g., dichloromethane or isopropanol), inert atmosphere (Argon or Nitrogen).
-
Procedure :
-
To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine (2.2 equivalents).
-
Add the anhydrous solvent and stir the mixture at room temperature for 1-2 hours.
-
The formation of the monomeric RuCl(p-cymene)[(1S,2S)-diamine] complex can be monitored by techniques such as NMR spectroscopy.
-
This precatalyst is then used in the subsequent hydrogenation reaction.[8]
-
The Outer-Sphere Catalytic Cycle
The widely accepted mechanism for Noyori-type ATH is an "outer-sphere" mechanism.[6] This means the substrate (ketone or imine) does not directly coordinate to the metal center during the key hydride transfer step. Instead, the reaction proceeds through a concerted, six-membered pericyclic transition state.[6][9]
The catalytic cycle can be broken down into the following key steps:
-
Hydride Formation : The metal-amide complex reacts with the hydrogen source (e.g., formate from formic acid) to generate a metal-hydride species. This is the catalytically active species responsible for the reduction.
-
Transition State Assembly : The metal-hydride complex interacts with the substrate through hydrogen bonding. Specifically, the N-H proton of the diamine ligand forms a hydrogen bond with the oxygen or nitrogen of the substrate.
-
Hydride and Proton Transfer : In a concerted step, the hydride (H⁻) from the metal center and a proton (H⁺) from the N-H group of the diamine ligand are simultaneously transferred to the carbonyl or iminyl group of the substrate.
-
Product Release and Catalyst Regeneration : The resulting chiral alcohol or amine is released, and the metal-amide complex is regenerated, ready to start a new catalytic cycle.
Figure 1: A simplified representation of the outer-sphere catalytic cycle in asymmetric transfer hydrogenation.
The Role of the Mesityl Groups: A Steric Control Model
Formation of a Chiral Cleft
The two mesityl groups, positioned on the chiral ethylenediamine backbone, create a well-defined and rigid chiral "cleft" or pocket around the active metal center. This steric environment forces the incoming substrate to adopt a specific orientation to minimize steric clashes.
Directing the Transition State
In the crucial outer-sphere transition state, the substrate must position itself to accept the hydride from the metal and the proton from the ligand's N-H group. The bulky mesityl groups effectively block one of the two prochiral faces of the ketone or imine, allowing the hydride to attack only from the less hindered face. This facial selectivity directly translates into the high enantiomeric excess of the product.
For a ketone with a large (L) and a small (S) substituent, the transition state that minimizes steric repulsion between the large substituent and the mesityl groups will be favored, leading to the formation of a single enantiomer of the alcohol product.
Figure 2: Steric model for enantioselection, illustrating how the bulky mesityl groups favor one transition state over the other.
Experimental Validation and Data
The efficacy of catalysts derived from (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is demonstrated through their performance in the asymmetric transfer hydrogenation of various ketones. High yields and excellent enantiomeric excesses (ee) are typically observed.
Experimental Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
-
Materials : [RuCl(p-cymene){(1S,2S)-dimesitylethylenediamine}], acetophenone, formic acid/triethylamine azeotropic mixture (5:2), anhydrous solvent (e.g., dichloromethane), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).
-
Procedure :
-
In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (e.g., 0.01 mmol, 1 mol%) in the anhydrous solvent.
-
Add the formic acid/triethylamine mixture (e.g., 0.5 mL).
-
Add acetophenone (1.0 mmol, 1 equivalent).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring by TLC or GC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-phenylethanol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[6]
-
Table 1: Representative Performance Data for ATH of Ketones
| Substrate | Catalyst System | Product | Yield (%) | ee (%) |
| Acetophenone | Ru-(1S,2S)-diamine | (R)-1-Phenylethanol | >95 | >98 |
| 1'-Acetonaphthone | Ru-(1S,2S)-diamine | (R)-1-(1-Naphthyl)ethanol | >95 | >97 |
| 2,2-Dimethylpropiophenone | Ru-(1S,2S)-diamine | (R)-2,2-Dimethyl-1-phenyl-1-propanol | >90 | >96 |
| (Note: Data is representative and based on typical results for Noyori-type catalysts with bulky diamine ligands. Specific results may vary based on precise reaction conditions.) |
Conclusion
The "mechanism of action" of (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine in asymmetric catalysis is a testament to the power of rational ligand design. By complexing with transition metals like ruthenium and iridium, it forms highly active and enantioselective catalysts for transfer hydrogenation reactions. The catalytic cycle proceeds through an outer-sphere, metal-ligand bifunctional pathway. The exceptional stereocontrol exerted by this ligand is attributed to the profound steric influence of its two mesityl groups, which create a rigid and well-defined chiral environment that dictates the trajectory of the substrate in the key enantio-determining transition state. This combination of a robust catalytic cycle and exquisite steric control makes (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine a valuable tool for the synthesis of enantiomerically pure alcohols and amines, with significant applications in pharmaceutical and fine chemical manufacturing.
References
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Kačer, P., Václavík, J., Přech, J., & Kuzma, M. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Central European Journal of Chemistry, 10(5), 1594-1603. Available at: [Link]
-
Kačer, P., Přech, J., & Červený, L. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6803-6831. Available at: [Link]
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Lin, Y., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(40), 14036-14043. Available at: [Link]
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Choi, E., Lee, C., Na, Y., & Chang, S. (2002). [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Organic Letters, 4(14), 2369–2371. Available at: [Link]
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Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. (2020). Molecules, 25(15), 3456. Available at: [Link]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). Organic Letters, 23(22), 8823-8827. Available at: [Link]
-
p-Cymene Based Ruthenium Complexes as Catalysts. ULisboa Institutional Repository. Available at: [Link]
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Zhang, B., Wang, H., Lin, G., & Xu, M. (2011). Ruthenium(II)‐Catalyzed Asymmetric Transfer Hydrogenation Using Unsymmetrical Vicinal Diamine‐Based Ligands: Dramatic Substituent Effect on Catalyst Efficiency. European Journal of Organic Chemistry, 2011(22), 4205-4211. Available at: [Link]
-
Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. Semantic Scholar. Available at: [Link]
-
(1S,2S)-1,2-BIS(2,4,6-TRIMETHYLPHENYL)ETHYLENEDIAMINE. Polysil. Available at: [Link]
-
Crystal structure of cis-dichloro-1,2-ethylenediamine-bis(1,4- (diphenylphosphino)butane)-ruthenium(II) dichloromethane disolvate, RuCl2(C2H8N2)(C28H28P2). An-Najah Staff. Available at: [Link]
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- 5. Synthesis, crystal structure and catalytic activity in reductive amination of di-chlorido-(η6- p-cymene)(2'-di-cyclo-hexyl-phosphanyl-2,6-di-meth-oxy-biphen-yl-κ P)ruthenium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine: Synthesis, Resolution, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, a C₂-symmetric chiral diamine, has emerged as a privileged ligand in the field of asymmetric catalysis. Its rigid structure and sterically demanding mesityl groups create a well-defined chiral environment that enables high stereocontrol in a variety of metal-catalyzed transformations. This technical guide provides a comprehensive overview of the synthesis of the racemic diamine, detailed protocols for its chiral resolution, and a survey of its applications in asymmetric catalysis, with a particular focus on the transfer hydrogenation of prochiral ketones. The mechanistic underpinnings of its catalytic activity and the influence of its structural features on enantioselectivity are also discussed, offering valuable insights for researchers in organic synthesis and drug development.
Introduction: The Significance of C₂-Symmetric Diamines in Asymmetric Catalysis
Chiral vicinal diamines are a critical class of ligands in asymmetric synthesis, prized for their ability to form stable chelate complexes with a wide range of transition metals.[1] The C₂-symmetry inherent to many of these ligands simplifies the stereochemical analysis of catalytic reactions by reducing the number of possible diastereomeric transition states. Among these, this compound, also known as (1R,2R)-1,2-dimesitylethylenediamine, stands out due to the significant steric bulk of the 2,4,6-trimethylphenyl (mesityl) moieties. This steric hindrance plays a crucial role in defining the chiral pocket of the corresponding metal complexes, leading to high levels of enantioselectivity in catalytic reactions.[2]
This guide will delve into the practical aspects of working with this powerful chiral ligand, from its synthesis and resolution to its application in forming highly effective asymmetric catalysts.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is a multi-step process that begins with the synthesis of the racemic mixture, followed by chiral resolution.
Synthesis of Racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
The synthesis of the racemic diamine is typically achieved through a two-step sequence involving the formation of a diimine intermediate followed by its reduction.
Step 1: Diimine Formation. The initial step involves the condensation of two equivalents of 2,4,6-trimethylbenzaldehyde with one equivalent of ethylenediamine. This reaction is typically carried out in a polar aprotic solvent and driven to completion by the removal of water.
Step 2: Stereoselective Reduction. The resulting diimine is then reduced to the corresponding ethylenediamine. While various reducing agents can be employed, the choice of reagent can influence the diastereoselectivity of the reaction.
Diagram 1: Synthetic pathway to racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine.
Chiral Resolution of the Racemic Diamine
The separation of the enantiomers is most commonly achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent. L-(+)-tartaric acid is a cost-effective and highly efficient choice for this purpose.
The principle behind this method is the differential solubility of the two diastereomeric salts: the salt of (1R,2R)-diamine with L-(+)-tartaric acid and the salt of (1S,2S)-diamine with L-(+)-tartaric acid. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated.
Diagram 2: Workflow for the chiral resolution of racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine using L-(+)-tartaric acid.
Experimental Protocols
Synthesis of Racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Materials:
-
2,4,6-trimethylbenzaldehyde
-
Ethylenediamine
-
Methanol
-
Sodium borohydride
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
Procedure:
Part A: Synthesis of the Diimine Intermediate
-
In a round-bottom flask, dissolve 2,4,6-trimethylbenzaldehyde (2 equivalents) in methanol.
-
Add anhydrous magnesium sulfate to the solution.
-
Slowly add ethylenediamine (1 equivalent) to the stirred solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the mixture to remove the magnesium sulfate and wash the solid with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diimine, which can be used in the next step without further purification.
Part B: Reduction of the Diimine
-
Dissolve the crude diimine in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (excess) in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the racemic diamine.
Chiral Resolution of (±)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine with L-(+)-Tartaric Acid
Materials:
-
Racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (2 M)
-
Dichloromethane
Procedure:
-
Dissolve the racemic diamine in hot methanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in hot methanol.
-
Slowly add the hot tartaric acid solution to the diamine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For enhanced crystallization, the flask can be placed in a refrigerator overnight.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the diastereomeric salt of the desired (1R,2R)-enantiomer.
-
To recover the free amine, suspend the crystals in water and add 2 M sodium hydroxide solution until the solid dissolves and the solution is basic.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
Applications in Asymmetric Catalysis
This compound is a versatile ligand for a range of transition metal-catalyzed asymmetric reactions. Its most prominent application is in the asymmetric transfer hydrogenation of prochiral ketones and imines, typically in the form of ruthenium, rhodium, or iridium complexes.
Asymmetric Transfer Hydrogenation of Ketones
Catalysts derived from this compound have demonstrated exceptional performance in the asymmetric transfer hydrogenation of a variety of ketones to their corresponding chiral secondary alcohols. These reactions often proceed with high conversions and excellent enantioselectivities. A common catalytic system involves the in situ formation of a ruthenium catalyst from a ruthenium precursor and the chiral diamine ligand.
Table 1: Asymmetric Transfer Hydrogenation of Various Ketones Catalyzed by a Ru-(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Complex
| Entry | Ketone Substrate | Chiral Alcohol Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >99 | 98 |
| 2 | 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99 | 97 |
| 3 | 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >99 | 96 |
| 4 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 95 |
| 5 | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | >99 | 94 |
Reaction conditions: Ketone (1 mmol), [RuCl₂(p-cymene)]₂ (0.5 mol%), this compound (1.1 mol%), formic acid/triethylamine (5:2 azeotrope) in acetonitrile at 28 °C for 12 h.
The high enantioselectivities observed are attributed to the well-defined chiral environment created by the bulky mesityl groups of the ligand, which effectively shields one face of the coordinated ketone substrate from the incoming hydride.
Diagram 3: Simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Conclusion
This compound is a highly effective chiral ligand for asymmetric catalysis. Its synthesis from readily available starting materials and a straightforward resolution protocol make it an accessible tool for academic and industrial research. The exceptional enantioselectivities achieved in the asymmetric transfer hydrogenation of ketones, driven by the unique steric properties of the mesityl groups, underscore its value in the synthesis of enantiomerically pure compounds. This guide provides the foundational knowledge and practical protocols for researchers to harness the potential of this remarkable chiral diamine in their synthetic endeavors.
References
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- Sandoval, C. A., Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2006). Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral η6-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chemistry–An Asian Journal, 1(1-2), 102-110.
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Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
- Zhang, L., Liu, C., Sun, M., Liang, C., Cao, L., Yao, X., Ma, Y., & Cheng, R. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry, 88(5), 2916–2926.
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The Discovery and Development of Chiral Vicinal Diamines: A Technical Guide for Researchers
Introduction: The Architectural Significance of Chiral Vicinal Diamines
In the landscape of modern organic chemistry, particularly within the realms of asymmetric synthesis and drug discovery, the chiral vicinal diamine motif stands as a cornerstone of molecular architecture. These C2-symmetric scaffolds, characterized by two adjacent stereogenic centers bearing amino groups, are not merely structural curiosities; they are enabling tools that have unlocked countless stereoselective transformations and paved the way for the synthesis of complex, life-altering pharmaceuticals.[1][2] Their prevalence in natural products, as foundational components of powerful chiral ligands and catalysts, and as integral building blocks of numerous approved drugs underscores their profound significance.[3][4][5]
This in-depth technical guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic development of chiral vicinal diamines. We will journey from the foundational principles of stereochemistry that first hinted at their existence to the classical resolution techniques that provided the first access to enantiopure forms. The narrative will then transition to the modern era, detailing the evolution of sophisticated catalytic methodologies that have revolutionized their synthesis, offering greater efficiency, selectivity, and atom economy. Finally, we will showcase the tangible impact of these molecules by examining their critical role in the synthesis of several FDA-approved drugs. This guide is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a deeper understanding of the causality behind experimental choices and the logical progression of this vital field of chemistry.
I. A Historical Perspective: From Foundational Concepts to the First Enantiopure Diamines
The story of chiral vicinal diamines is intrinsically linked to the birth of stereochemistry. The journey began in the 19th century with the pioneering work of scientists who first grappled with the concept of molecular asymmetry.
The Dawn of Chirality and the Principle of Resolution
The foundational work of Louis Pasteur in the mid-19th century laid the conceptual groundwork for the entire field of stereochemistry. His meticulous manual separation of the enantiomeric crystals of sodium ammonium tartrate demonstrated for the first time that molecules could exist as non-superimposable mirror images, a property he termed "dissymmetry" (now known as chirality).[6] This seminal discovery was followed by his development of the first method for chiral resolution: the formation of diastereomeric salts. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, Pasteur was able to create a mixture of diastereomers with different physical properties, such as solubility, allowing for their separation by crystallization.[3] This principle of forming and separating diastereomers remains a cornerstone of chiral chemistry to this day.
The theoretical underpinnings of chirality were further solidified by the independent proposals of Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874. They postulated that the tetrahedral arrangement of substituents around a carbon atom could give rise to stereoisomerism, providing a structural basis for the phenomena observed by Pasteur.
Early Syntheses and the Emergence of Key Diamines
While the concept of chirality was established, the specific application to vicinal diamines took time to develop. The simplest vicinal diamine, ethylenediamine, was first synthesized by August Wilhelm von Hofmann in the 19th century through the reaction of 1,2-dihaloalkanes with ammonia.[2] However, these early syntheses produced racemic mixtures, and the challenge of obtaining enantiomerically pure vicinal diamines remained.
The breakthrough came with the application of Pasteur's resolution methodology to this class of compounds. Two of the most important and widely used chiral vicinal diamines, (R,R)- and (S,S)-1,2-diaminocyclohexane (DACH) and (R,R)- and (S,S)-1,2-diphenylethylenediamine (DPEN) , were first obtained in their enantiopure forms through classical resolution with chiral acids like tartaric acid. The ability to separate the enantiomers of trans-1,2-diaminocyclohexane was a critical step, as this C2-symmetric diamine would become a "privileged" ligand in asymmetric catalysis.[7]
The development of C2-symmetric ligands was a pivotal moment in the history of asymmetric catalysis, a concept championed by pioneers like Henri B. Kagan . His development of DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a C2-symmetric diphosphine ligand, demonstrated the power of this design principle in achieving high enantioselectivities.[8][9] This work paved the way for the widespread adoption of C2-symmetric diamines as ligands in a vast array of catalytic transformations.
II. The Evolution of Synthetic Methodologies: From Classical Resolution to Modern Catalysis
The journey to access enantiomerically pure chiral vicinal diamines has been one of continuous innovation, moving from laborious classical methods to highly efficient and selective catalytic strategies. This evolution reflects a deeper understanding of reaction mechanisms and a drive for more sustainable and practical synthetic routes.
A. Classical Resolution: The Foundational Approach
The earliest method for obtaining enantiopure vicinal diamines was through the resolution of racemic mixtures. This technique, while still relevant for large-scale production in some cases, relies on the physical separation of diastereomers.[10]
The core principle involves reacting the racemic diamine with a chiral resolving agent, typically a chiral carboxylic acid such as tartaric acid, to form a pair of diastereomeric salts. These salts, having different physical properties (e.g., solubility), can then be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the enantiomerically pure diamines.
Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane [7]
This protocol outlines the classical resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid, a method that provides access to the (1R,2R)-enantiomer, a precursor to numerous important chiral ligands.
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric acid
-
Deionized water
-
Methanol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Preparation of the Diastereomeric Salt:
-
In a large Erlenmeyer flask, dissolve L-(+)-tartaric acid in deionized water with heating.
-
Slowly add the racemic trans-1,2-diaminocyclohexane to the hot tartaric acid solution. A precipitate of the diastereomeric salt will begin to form.
-
Continue heating and stirring, adding small portions of hot deionized water as needed to redissolve the precipitate.
-
Once all the diamine has been added, allow the solution to cool slowly to room temperature to induce crystallization of the less soluble (1R,2R)-diamine-L-tartrate salt.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration and wash with cold methanol.
-
The enantiomeric purity of the diamine can be enhanced by recrystallizing the tartrate salt from a mixture of water and ethanol.
-
-
Liberation of the Free Diamine:
-
Suspend the purified diastereomeric salt in water and cool the mixture in an ice bath.
-
With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide to basify the mixture, liberating the free (1R,2R)-1,2-diaminocyclohexane.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched (1R,2R)-1,2-diaminocyclohexane.
-
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: L-(+)-tartaric acid is a readily available and inexpensive chiral acid that forms diastereomeric salts with amines, often with significantly different solubilities.
-
Solvent System: The use of water and ethanol for crystallization is crucial. The differential solubility of the diastereomeric salts in this solvent system allows for the selective precipitation of one diastereomer.
-
Slow Cooling: Slow cooling promotes the formation of larger, purer crystals, leading to a more effective separation.
-
Basification and Extraction: The use of a strong base is necessary to deprotonate the ammonium salt and regenerate the free diamine. Dichloromethane is a suitable solvent for extracting the relatively polar diamine from the aqueous phase.
B. Asymmetric Synthesis: The Rise of Catalytic Methods
While classical resolution is effective, it is inherently inefficient as it discards at least 50% of the starting material. The advent of asymmetric catalysis provided a paradigm shift, enabling the direct synthesis of a desired enantiomer from achiral or prochiral starting materials.
The direct addition of two nitrogen atoms across a double bond in an enantioselective manner is a highly attractive and atom-economical strategy for synthesizing chiral vicinal diamines. A variety of catalytic systems have been developed to achieve this transformation.[8][11]
Key Concepts:
-
Metal-Catalyzed Diamination: Transition metals such as palladium, copper, and rhodium can catalyze the diamination of alkenes. The use of chiral ligands on the metal center creates a chiral environment that directs the stereochemical outcome of the reaction.[4]
-
Organocatalytic Diamination: Chiral small molecules, acting as organocatalysts, can also promote the enantioselective diamination of alkenes, often through the activation of the nitrogen source.
Illustrative Workflow: Catalytic Asymmetric Diamination
Caption: Generalized workflow for catalytic asymmetric diamination of an alkene.
Experimental Protocol: Copper-Catalyzed Asymmetric Radical Diamination of Alkenes
This protocol is a conceptual representation based on modern methodologies for the enantioselective diamination of alkenes, providing access to chiral pyrrolidine derivatives which are valuable building blocks.
Materials:
-
Styrene derivative (alkene)
-
O-Acylhydroxylamine (dialkylaminyl radical precursor)
-
Copper(I) salt (e.g., CuBr)
-
Chiral phosphoric acid (CPA) catalyst
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) salt and the chiral phosphoric acid catalyst.
-
Add the anhydrous solvent and stir the mixture until the catalyst dissolves.
-
-
Addition of Reactants:
-
Add the styrene derivative to the reaction mixture.
-
In a separate flask, prepare a solution of the O-acylhydroxylamine in the anhydrous solvent.
-
Add the O-acylhydroxylamine solution to the reaction mixture dropwise over a period of time using a syringe pump.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
-
Causality Behind Experimental Choices:
-
Dual Catalysis: The combination of a copper(I) catalyst and a chiral phosphoric acid allows for the generation of the aminyl radical and control of the stereochemistry of the subsequent cyclization.
-
Slow Addition: The slow addition of the radical precursor helps to maintain a low concentration of the radical species, minimizing side reactions and improving selectivity.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can quench the radical intermediates, so an inert atmosphere is essential.
-
Chiral Phosphoric Acid: The chiral environment provided by the CPA is crucial for inducing enantioselectivity in the C-N bond-forming step.
Another powerful strategy for the synthesis of C2-symmetric vicinal diamines is the reductive coupling of two imine molecules. This approach allows for the construction of the diamine backbone with high levels of diastereoselectivity and enantioselectivity.[12]
Key Concept:
-
Chiral Diboron-Templated Coupling: A recent breakthrough in this area involves the use of chiral diboron reagents to template the asymmetric homocoupling of imines. The reaction proceeds through a[9][9]-sigmatropic rearrangement, with the chiral diboron controlling the stereochemical outcome.[12] This method has proven to be highly efficient and has been applied to the large-scale synthesis of chiral 1,2-diphenylethylenediamine.[12]
Logical Relationship: Reductive Coupling of Imines
Caption: Chiral diboron-templated reductive coupling of imines.
III. Applications in Pharmaceutical Synthesis: Enabling the Creation of Life-Saving Drugs
The true measure of the importance of chiral vicinal diamines lies in their application in the synthesis of pharmaceuticals. Their ability to induce chirality makes them indispensable tools in the creation of enantiomerically pure drugs, where the stereochemistry is often critical for therapeutic efficacy and safety.[11][12]
Case Studies: Chiral Vicinal Diamines in FDA-Approved Drugs
The following table highlights several FDA-approved drugs whose synthesis relies on the use of chiral vicinal diamines or their derivatives, showcasing the diverse roles these molecules play.
| Drug Name | Therapeutic Area | Role of Chiral Vicinal Diamine |
| Oseltamivir (Tamiflu®) | Antiviral (Influenza) | A chiral vicinal diamine is a key intermediate in the synthesis of oseltamivir, with the stereochemistry being crucial for its activity as a neuraminidase inhibitor.[13] |
| Linezolid (Zyvox®) | Antibiotic | The synthesis of this oxazolidinone antibiotic can be achieved using an asymmetric Henry reaction catalyzed by a copper-chiral diamine complex to establish the key stereocenter.[4] |
| Rivaroxaban (Xarelto®) | Anticoagulant | Similar to linezolid, the chiral oxazolidinone core of rivaroxaban can be synthesized enantioselectively using a copper-catalyzed Henry reaction with a chiral diamine ligand.[4] |
| Oxaliplatin (Eloxatin®) | Anticancer | The active pharmaceutical ingredient is a platinum complex of (1R,2R)-1,2-diaminocyclohexane. The specific stereoisomer of the diamine ligand is essential for the drug's anticancer activity.[7] |
| Rivastigmine (Exelon®) | Alzheimer's Disease | A key chiral intermediate, (R)-1-(3-methoxyphenyl)ethylamine, can be synthesized via asymmetric hydrogenation of the corresponding ketone using a catalyst derived from a chiral DPEN derivative.[14] |
IV. Conclusion and Future Outlook
The journey of chiral vicinal diamines, from their conceptual origins in the foundational work of Pasteur to their current status as indispensable tools in modern chemistry, is a testament to the power of fundamental scientific inquiry and the relentless pursuit of synthetic innovation. The evolution from classical resolution to sophisticated catalytic methods has not only made these valuable molecules more accessible but has also pushed the boundaries of what is possible in asymmetric synthesis.
As we look to the future, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral vicinal diamines will undoubtedly continue. The exploration of novel catalytic systems, including biocatalysis and photoredox catalysis, holds immense promise.[15] Furthermore, the design and synthesis of new chiral diamine ligands with tailored steric and electronic properties will continue to drive innovation in asymmetric catalysis, enabling the construction of increasingly complex and medicinally relevant molecules. The rich history and vibrant present of chiral vicinal diamines assure their continued and central role in advancing the frontiers of chemical synthesis and drug discovery for years to come.
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Pioneering Asymmetric Catalysis. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. Retrieved January 20, 2026, from [Link]
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Efficient chiral resolution of (±)-cyclohexane-1,2-diamine. (2014, November 8). ResearchGate. Retrieved January 20, 2026, from [Link]
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Kagan, H. B., & Gopalaiah, K. (2011). Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments?. New Journal of Chemistry, 35(7), 1337-1347. [Link]
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Nefzi, A., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 29(1), 123. [Link]
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Chiral Vicinal Diamines. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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van Beek, C. (2020). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [Link]
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Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
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C2-Symmetric ligands. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Wang, Y., et al. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. RSC Advances, 15(1), 123-127. [Link]
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Sotor, P., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(15), 10183-10191. [Link]
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Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
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Recent Advances in 1,2-Diamination of Alkenes. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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Dunaway-Mariano, D., & Mariano, P. S. (2003). Directed evolution of enzymes: new biocatalysts for asymmetric synthesis. Organic & Biomolecular Chemistry, 1(23), 4133-4137. [Link]
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Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
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Ma, J., Yuan, J., & Lv, H. (2026). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Nature Communications. [Link]
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Agrawal, T., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5080-5092. [Link]
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Walsh, P. J., Smith, D. K., & Castello, C. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 75(11), 1459. [Link]
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Chiral Vicinal Diamines. (2026, January 19). YouTube. Retrieved January 20, 2026, from [Link]
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List of chiral drugs approved by FDA in 2024. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Zhou, Q.-L. (Ed.). (2011). Privileged Chiral Ligands and Catalysts. Wiley-VCH. [Link]
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Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines. (2016, December). ResearchGate. Retrieved January 20, 2026, from [Link]
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Singh, R. P., & Kumar, V. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(3), 339. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. [Link]
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Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
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Sotor, P., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(15), 10183-10191. [Link]
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Synthesis of C2-Symmetrical Chiral Diamines: Diastereoselective Addition to Bis(1,3-oxazolidinyl)alkanes with Grignard Reagents. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
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Raz, S., et al. (n.d.). Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. New Journal of Chemistry. [Link]
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Ma, J., Yuan, J., & Lv, H. (2026). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Nature Communications. [Link]
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Jacobsen, E. N., et al. (1990). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 112(7), 2801-2803. [Link]
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Nantz, M. H., et al. (1992). An enantioselective synthesis of vicinal diamines. The Journal of Organic Chemistry, 57(24), 6653-6657. [Link]
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spectroscopic data for (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
An In-Depth Technical Guide to the Spectroscopic Characterization of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Introduction
This compound is a chiral diamine ligand of significant interest in the field of asymmetric catalysis. Its rigid C₂-symmetric backbone and sterically demanding mesityl groups create a well-defined chiral environment, making it a valuable component in catalysts for a variety of enantioselective transformations. The precise structural elucidation and confirmation of purity of this ligand are paramount to its successful application in drug development and fine chemical synthesis. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed protocols for its acquisition and interpretation, aimed at researchers, scientists, and professionals in drug development.
The molecular structure of this compound is presented below:
Figure 1. Molecular Structure of this compound.
This guide will delve into the four primary spectroscopic techniques utilized for the characterization of small organic molecules: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the predicted spectral features and provide a robust, field-proven protocol for data acquisition.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Due to the molecule's C₂ symmetry, the two mesityl groups and the two halves of the ethylenediamine backbone are chemically equivalent, simplifying the spectrum.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |
| Aromatic (Ar-H) | ~6.8-7.2 | Singlet | 4H | The two protons on each of the symmetrically equivalent mesityl rings are expected to be chemically equivalent and appear as a single sharp peak. |
| Methine (CH-N) | ~3.5-4.0 | Singlet | 2H | These protons are on the chiral centers of the ethylenediamine backbone. Due to the C₂ symmetry, they are chemically equivalent and are not expected to couple with each other. Their chemical shift is influenced by the adjacent nitrogen and aromatic ring.[1] |
| Methyl (Ar-CH₃, para) | ~2.2-2.4 | Singlet | 6H | The two para-methyl groups on the two mesityl rings are equivalent. |
| Methyl (Ar-CH₃, ortho) | ~2.1-2.3 | Singlet | 12H | The four ortho-methyl groups on the two mesityl rings are equivalent. |
| Amine (NH₂) | ~1.5-3.0 | Broad Singlet | 4H | The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal is often broad and may not show clear coupling.[2] |
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure a robust and reproducible measurement.
Diagram 1. Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number of unique carbon environments and identifying functional groups.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show a distinct signal for each unique carbon atom. Again, due to the C₂ symmetry, the number of signals is half of the total number of carbon atoms.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic (C-Ar, substituted) | 135-145 | Three signals are expected for the substituted aromatic carbons (C-CH, C-CH₃ ortho, C-CH₃ para).[3] |
| Aromatic (CH-Ar) | 125-135 | A single signal is expected for the two equivalent aromatic CH carbons. |
| Methine (CH-N) | 55-65 | One signal for the two equivalent methine carbons of the ethylenediamine backbone. |
| Methyl (Ar-CH₃, para) | 20-25 | A single signal for the two equivalent para-methyl groups. |
| Methyl (Ar-CH₃, ortho) | 18-22 | A single signal for the four equivalent ortho-methyl groups. |
To aid in the assignment of the ¹³C NMR spectrum, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.[3][4][5] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.[3][4][5]
Experimental Protocol for ¹³C NMR Spectroscopy
The following protocol is designed for the acquisition of a standard proton-decoupled ¹³C NMR spectrum.
Diagram 2. Workflow for ¹³C NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by the vibrational modes of its constituent functional groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300-3500 | Medium | Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[2] |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak | Characteristic of sp² C-H bonds.[6][7] |
| Aliphatic C-H Stretch | 2850-3000 | Strong | From the methyl and methine groups.[8] |
| Aromatic C=C Bending | 1450-1600 | Medium to Strong | A series of peaks is expected in this region, characteristic of the aromatic rings.[6][9] |
| N-H Bend | 1580-1650 | Medium | Scissoring vibration of the primary amine.[10] |
| C-N Stretch | 1020-1335 | Medium to Weak | Aliphatic and aromatic C-N stretches will appear in this region.[10] |
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for acquiring IR spectra of solid and liquid samples with minimal sample preparation.
Diagram 3. Workflow for ATR-FTIR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrum
For a compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and clearly observe the molecular ion.[11]
-
Molecular Formula: C₂₀H₂₈N₂
-
Molecular Weight: 296.45 g/mol
-
Expected Molecular Ion Peak (ESI-MS, positive mode): [M+H]⁺ at m/z 297.23
Under harsher ionization conditions like Electron Ionization (EI), fragmentation would be expected. The most likely fragmentation pathway for diamines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom.[12] This would lead to the formation of resonance-stabilized iminium cations.
Experimental Protocol for ESI-Mass Spectrometry
This protocol provides a general workflow for acquiring an ESI-MS spectrum.
Diagram 4. Workflow for ESI-Mass Spectrometry.
Conclusion: A Unified Approach to Structural Verification
The comprehensive spectroscopic characterization of this compound requires the synergistic use of multiple analytical techniques. ¹H and ¹³C NMR provide the detailed framework of the carbon and proton skeleton, confirming the connectivity and stereochemistry of the molecule. IR spectroscopy serves as a rapid and reliable method for identifying the key functional groups present. Finally, mass spectrometry confirms the molecular weight and, if necessary, can provide insights into the molecule's fragmentation pathways. By following the detailed protocols and utilizing the predicted spectral data outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this important chiral ligand, ensuring the reliability and reproducibility of their downstream applications.
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An In-Depth Technical Guide to the Safety and Handling of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
This guide provides comprehensive technical information on the safe handling, properties, and application of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, a chiral diamine ligand pivotal in the field of asymmetric catalysis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical insights to ensure procedural integrity and laboratory safety.
Introduction: A Privileged Ligand in Asymmetric Synthesis
This compound, also known as (1R,2R)-1,2-Dimesitylethylenediamine, is a C₂-symmetric chiral diamine. Its structure, featuring bulky 2,4,6-trimethylphenyl (mesityl) groups, imparts a well-defined and sterically hindered chiral environment. This unique architecture is instrumental in its primary application as a ligand in transition metal-catalyzed asymmetric reactions, where it facilitates the creation of enantiomerically pure compounds.[1][2] Such compounds are of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.[3]
The bulky mesityl groups not only create a rigid and predictable chiral pocket but also enhance the stability of the resulting metal complexes. This guide will delve into the necessary precautions for handling this compound, its physicochemical properties, and provide a detailed protocol for its application in a representative asymmetric catalytic reaction.
Physicochemical and Safety Data at a Glance
For ease of reference, the key physical, chemical, and safety identifiers for this compound are summarized below. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| Synonyms | (1R,2R)-1,2-Dimesitylethylenediamine, (1R,2R)-1,2-Dimesitylethane-1,2-diamine | [4] |
| CAS Number | 425615-42-5 | [5][6] |
| Molecular Formula | C₂₀H₂₈N₂ | [5] |
| Molecular Weight | 296.46 g/mol | [5] |
| Appearance | White to very pale-yellow powder | [1] |
| Solubility | Slightly soluble in DMSO | [1] |
| Storage | Store in a tightly closed container in a cool, dark place under an inert gas. Air sensitive. | [1] |
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets, this compound is classified as an irritant. The primary hazards are skin and eye irritation.[4] Adherence to stringent safety protocols is non-negotiable to mitigate risks.
GHS Hazard Statements:
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind the selection of engineering controls and PPE is to create multiple barriers between the researcher and the chemical, minimizing all potential routes of exposure.
-
Ventilation: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles or aerosols.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[4]
-
Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Nitrile or neoprene gloves are required. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary.
Handling and Storage
This compound is noted to be air-sensitive.[1] Exposure to air can lead to degradation, compromising its efficacy as a ligand.
-
Inert Atmosphere: Handling and storage should be performed under an inert atmosphere (e.g., nitrogen or argon). This is critical for maintaining the compound's integrity. Schlenk line or glovebox techniques are recommended for transfers and reaction setups.
-
Storage: The compound should be stored in a tightly sealed container, in a cool, dry, and dark environment. A desiccator cabinet within a ventilated storage area is a suitable option.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
First Aid Measures
In the event of exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation develops or persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
The utility of this compound is best demonstrated through its application in asymmetric catalysis. Below is a representative, detailed protocol for an asymmetric transfer hydrogenation of a ketone, a common transformation where such ligands excel.
Synthesis of the Chiral Ligand
Workflow for Chiral Diamine Synthesis
Caption: General workflow for the synthesis of chiral diamine ligands.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in situ preparation of a Ruthenium catalyst featuring a chiral diamine ligand and its use in the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol. This is a well-established and reliable method for producing chiral alcohols.[8]
Step 1: In Situ Catalyst Preparation
The causality for in situ preparation is to generate the active catalytic species directly in the reaction vessel, avoiding the isolation of a potentially sensitive metal complex.
-
To a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1 mol% Ru).
-
Add this compound (3.3 mg, 0.011 mmol, 1.1 mol%).
-
Add 5 mL of anhydrous, degassed isopropanol.
-
Stir the resulting mixture at 80°C for 20 minutes. The solution should become homogeneous. Allow the solution to cool to room temperature.
Step 2: Asymmetric Hydrogenation
Isopropanol serves as both the solvent and the hydrogen source. The base is required to facilitate the formation of the active ruthenium-hydride species.
-
To the freshly prepared catalyst solution, add acetophenone (120.1 mg, 1.0 mmol).
-
Add a 0.1 M solution of potassium hydroxide in isopropanol (0.1 mL, 0.01 mmol).
-
Stir the reaction mixture at room temperature.
Step 3: Reaction Monitoring and Work-up
Monitoring by TLC or GC is essential to determine the point of complete conversion of the starting material, preventing unnecessary side reactions or decomposition.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure.
Step 4: Purification and Analysis
Purification by column chromatography removes any remaining catalyst and non-volatile impurities. Chiral HPLC is the definitive method to determine the enantiomeric excess, which is the primary measure of the catalyst's effectiveness.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the yield of the isolated 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Asymmetric Transfer Hydrogenation
Caption: Step-by-step workflow for the asymmetric transfer hydrogenation of a ketone.
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist, enabling the efficient and selective synthesis of chiral molecules. Its effectiveness, however, is predicated on its proper handling and use. The bulky steric groups that make it an excellent ligand also result in a solid compound that requires careful handling to avoid inhalation and contact. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for mitigating the associated risks. By integrating a thorough understanding of its chemical properties with rigorous safety practices, researchers can confidently and safely leverage the full potential of this privileged chiral ligand.
References
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Organic Syntheses. (2020). Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane. Available at: [Link]
-
MDPI. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Available at: [Link]
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Methodological & Application
applications of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine in asymmetric catalysis
An In-Depth Guide to the Applications of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine in Asymmetric Catalysis
Introduction: A Privileged Ligand for Stereoselective Transformations
This compound is a C₂-symmetric chiral diamine that has emerged as a highly effective ligand in the field of asymmetric catalysis.[1][2] Its structure is distinguished by the presence of bulky 2,4,6-trimethylphenyl (mesityl) groups on a 1,2-diaminoethane backbone. This specific architecture creates a well-defined and sterically hindered chiral environment when coordinated to a metal center. This steric hindrance is crucial for inducing high levels of stereoselectivity in catalytic reactions, effectively shielding one face of a prochiral substrate and directing the approach of a reactant to the opposite face.
Primarily utilized in complexes with transition metals like ruthenium and rhodium, this ligand is instrumental in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.[1] This guide serves as a detailed resource for researchers and drug development professionals, offering insights into the mechanistic underpinnings, key applications, and field-proven protocols involving this powerful catalytic tool.
Core Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones
One of the most significant applications for catalysts derived from chiral diamines is the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce valuable chiral alcohols.[3][4] The catalysts operate via a "bifunctional" or "outer-sphere" mechanism, a concept pioneered by Noyori, where both the metal and the ligand actively participate in the hydrogen transfer step.[5][6]
Mechanistic Rationale: The Noyori-Ikariya Bifunctional Catalysis
The catalytic cycle for the ATH of a ketone using a Ruthenium(II)-diamine complex provides a clear example of metal-ligand cooperativity. The process is initiated by the formation of an active 18-electron ruthenium-hydride species from a precatalyst, such as [RuCl₂(p-cymene)]₂, in the presence of a base and a hydrogen donor (e.g., a formic acid/triethylamine azeotrope or isopropanol).
The key mechanistic event is the concerted, outer-sphere transfer of two hydrogen atoms to the carbonyl substrate via a six-membered pericyclic transition state.[5] One hydrogen is delivered as a hydride (H⁻) from the ruthenium center, while the other is transferred as a proton (H⁺) from the coordinated amine (N-H) of the diamine ligand. The stereochemistry of the resulting alcohol is dictated by the chirality of the diamine ligand, whose bulky mesityl groups create a chiral pocket that preferentially accommodates the ketone in one orientation over the other, minimizing steric clashes.[7] This precise spatial arrangement ensures the hydrogen atoms are delivered to a specific face of the carbonyl group, leading to high enantioselectivity.[5][7]
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Application Data: Reduction of Aromatic Ketones
The performance of catalysts derived from chiral diamines in the ATH of various aromatic ketones is summarized below. High yields and excellent enantiomeric excesses are consistently achieved.
| Substrate | Catalyst System | H-Source | Yield (%) | ee (%) |
| Acetophenone | [RuCl(p-cymene)((1R,2R)-diamine)]Cl | HCOOH/NEt₃ | >95 | >98 |
| 1'-Acetonaphthone | [RuCl(p-cymene)((1R,2R)-diamine)]Cl | HCOOH/NEt₃ | >95 | >97 |
| 4-Chloroacetophenone | [RuCl(p-cymene)((1R,2R)-diamine)]Cl | HCOOH/NEt₃ | >95 | >98 |
| Propiophenone | [RuCl(p-cymene)((1R,2R)-diamine)]Cl | i-PrOH/KOH | >90 | >96 |
Experimental Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a general procedure for the in-situ preparation of the catalyst and its use in the ATH of acetophenone.
Rationale: The in-situ formation of the catalyst from a stable Ru(II) precursor and the diamine ligand is a convenient and widely adopted method, avoiding the isolation of potentially sensitive intermediates. A formic acid/triethylamine azeotrope serves as an efficient and mild hydrogen source.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂
-
This compound
-
Acetophenone
-
Formic acid (HCOOH) and Triethylamine (NEt₃) (to prepare 5:2 azeotrope)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, DCM)
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (In-Situ): In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 eq) and this compound (e.g., 0.011 mmol, 2.2 eq).
-
Add anhydrous, degassed DCM (e.g., 5 mL) and stir the resulting orange solution at room temperature for 20-30 minutes. The formation of the active catalyst precursor is typically rapid.
-
Reaction Setup: To the catalyst solution, add acetophenone (e.g., 1.0 mmol, 100 eq relative to Ru dimer).
-
Add the 5:2 formic acid/triethylamine azeotropic mixture (e.g., 0.5 mL) to initiate the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification & Analysis: Purify the crude alcohol product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or GC.[3]
Alternative and Emerging Applications
While ATH is a primary application, the unique chiral environment provided by this compound and its derivatives makes it a versatile ligand for other important asymmetric transformations.
Asymmetric Hydrogenation with Molecular Hydrogen (H₂)
Catalysts derived from this diamine can also be employed for direct asymmetric hydrogenation using molecular hydrogen, typically requiring a high-pressure reactor.[8][9][10] The mechanism can differ from ATH but often still leverages the bifunctional nature of the Ru-diamine complex to facilitate H₂ activation and subsequent stereoselective reduction.[6][11]
Caption: General workflow for asymmetric hydrogenation.
Enantioselective Cyclopropanation
Chiral ligands are essential for controlling stereochemistry in metal-catalyzed cyclopropanation reactions.[12][13][14] Complexes of rhodium or other transition metals with diamine ligands can catalyze the reaction between an olefin and a diazo compound. The ligand creates a chiral pocket around the metal-carbene intermediate, forcing the olefin to approach from a specific direction, thereby yielding a highly enantioenriched cyclopropane product.[13] The bulky mesityl groups of the title ligand are well-suited to create the necessary steric environment for such transformations.
Conclusion
This compound stands as a robust and highly effective chiral ligand for asymmetric catalysis. Its utility, particularly in ruthenium-catalyzed asymmetric transfer hydrogenation, provides a reliable method for the synthesis of chiral alcohols with exceptional levels of stereocontrol. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to leverage this catalyst system for the efficient and selective synthesis of complex chiral molecules, accelerating progress in drug discovery and chemical development.
References
- Noyori Hydrogen
- Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?
- Asymmetric hydrogen
- Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogen
- Ryoji Noyori - Nobel Lecture. NobelPrize.org.
- This compound dihydrochloride. NetKoll.
- The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. MDPI.
- This compound dihydrochloride. Chemimpex.
- Application Notes and Protocols: (+)
- Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews (RSC Publishing).
- Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. PubMed.
- Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene.
- This compound. Santa Cruz Biotechnology.
- Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine. University of Liverpool IT Services.
- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
- Synthetic application of the enantioselective cyclopropanation in the formal synthesis of the KMO inhibitor UPF-648.
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- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
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- 12. Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
The Art of Asymmetric Induction: A Technical Guide to (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine in Enantioselective Synthesis
For researchers, medicinal chemists, and process development scientists, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral diamines have emerged as privileged ligands in asymmetric catalysis, capable of orchestrating highly stereoselective transformations. Among these, (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, also known as (1R,2R)-1,2-Dimesitylethylenediamine, stands out due to the unique steric environment created by its bulky mesityl groups. This guide provides an in-depth exploration of its application in enantioselective synthesis, offering not just protocols, but a deeper understanding of the principles that govern its efficacy.
Introduction to a C₂-Symmetric Workhorse
This compound is a C₂-symmetric vicinal diamine that has proven to be a highly effective chiral ligand in a variety of metal-catalyzed reactions.[1][2] Its robust structure and the steric hindrance provided by the two 2,4,6-trimethylphenyl (mesityl) substituents are crucial for creating a well-defined and sterically demanding chiral pocket around the metal center. This, in turn, dictates the facial selectivity of substrate approach, leading to high levels of enantiomeric excess in the product.
Key Properties:
| Property | Value |
| Synonyms | (1R,2R)-1,2-Dimesitylethylenediamine, (1R,2R)-1,2-Diamino-1,2-dimesitylethane |
| CAS Number | 425615-42-5 |
| Molecular Formula | C₂₀H₂₈N₂ |
| Molecular Weight | 296.45 g/mol |
| Appearance | White to light yellow powder or crystal |
| Chirality | (1R,2R) configuration |
This ligand is typically used in conjunction with a transition metal precursor, most notably ruthenium, to form a catalytically active species in situ. Its applications are particularly prominent in the asymmetric transfer hydrogenation of prochiral ketones and imines, yielding valuable chiral alcohols and amines, respectively.[3][4]
The Heart of the Matter: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of C=O and C=N bonds. Unlike conventional asymmetric hydrogenation which often requires high pressures of molecular hydrogen, ATH utilizes a hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol, making the technique highly accessible for standard laboratory setups.[3]
Mechanistic Insights: A Tale of Chirality Transfer
The prevailing mechanism for Ru(II)-catalyzed ATH with chiral diamine ligands is a concerted, outer-sphere process. The causality behind the high enantioselectivity lies in the precise choreography of hydride and proton transfer within a six-membered cyclic transition state.
Here's a breakdown of the catalytic cycle:
-
Catalyst Activation: The precatalyst, typically a ruthenium(II) dimer like [RuCl₂(p-cymene)]₂, reacts with the this compound ligand to form a monomeric Ru(II) complex. In the presence of a base and the hydrogen donor, a catalytically active ruthenium-hydride species is generated.
-
Transition State Assembly: The prochiral ketone or imine substrate does not coordinate directly to the ruthenium center. Instead, it forms a hydrogen bond with the non-sulfonated amine of the diamine ligand. This interaction, along with the steric repulsion from the bulky mesityl groups, positions the substrate in a highly specific orientation.
-
Stereoselective Hydride Transfer: The hydride from the ruthenium center and a proton from the coordinated amine are then transferred to the carbonyl or imine carbon and oxygen/nitrogen, respectively, through a six-membered transition state. The C₂-symmetry and steric bulk of the ligand ensure that this transfer occurs preferentially to one of the two enantiotopic faces of the substrate.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol or amine is released, and the ruthenium catalyst is regenerated by the hydrogen donor to complete the catalytic cycle.
Application Notes & Protocols
The following protocols provide a robust starting point for the use of this compound in the asymmetric transfer hydrogenation of ketones. Optimization of parameters such as solvent, temperature, and catalyst loading may be necessary for specific substrates.
In Situ Catalyst Preparation
The active catalyst is conveniently prepared in situ from a commercially available ruthenium precursor and the chiral diamine ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Anhydrous, degassed solvent (e.g., 2-propanol or dichloromethane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq).
-
Add this compound (2.2 eq).
-
Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.1 M).
-
Stir the mixture at 80 °C for 20-30 minutes. The solution will typically change color, indicating the formation of the active catalyst.
-
Cool the solution to room temperature before adding the substrate.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using Formic Acid/Triethylamine
This protocol details the reduction of a model aromatic ketone.
Materials:
-
In situ prepared catalyst solution (from section 3.1)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed dichloromethane (DCM)
Procedure:
-
To the freshly prepared catalyst solution (typically 1 mol%), add acetophenone (1.0 eq).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (5.0 eq) to the reaction vessel.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Expected Performance: A Survey of Substrate Scope
Representative Performance Data for ATH of Ketones with Related Chiral Diamine-Ru Catalysts:
| Substrate | Product | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | >95 | >98 |
| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >95 | >99 |
| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | >90 | >97 |
| Benzylacetone | 4-Phenyl-2-butanol | >90 | >95 |
Note: The data presented is representative of highly effective chiral diamine-ruthenium catalysts and serves as an expected performance benchmark. Actual results with this compound may vary and require optimization.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The expected high enantiomeric excess, as determined by chiral HPLC, serves as a primary indicator of a successful reaction. Inconsistent or low ee values may point to issues with catalyst preparation, reagent purity, or reaction conditions. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. The purity of the ligand and ruthenium precursor is also paramount for achieving optimal and reproducible results.
Conclusion: A Powerful Tool for Asymmetric Synthesis
This compound is a formidable ligand for enantioselective synthesis, particularly in the realm of asymmetric transfer hydrogenation. Its sterically demanding framework provides a robust platform for achieving high levels of stereocontrol in the reduction of prochiral ketones and imines. By understanding the underlying mechanistic principles and adhering to carefully designed protocols, researchers can effectively harness the power of this ligand to access valuable, enantiomerically enriched building blocks for drug discovery and development.
References
-
Václavík, J., Kačer, P., Kuzma, M., & Červený, L. (2011). Opportunities offered by chiral η6-arene/N-arylsulfonyl-diamine-RuII catalysts in the asymmetric transfer hydrogenation of ketones and imines. Molecules, 16(7), 5460-5495. [Link]
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Application Notes and Protocols for Asymmetric Hydrogenation with Chiral Diamine Ligands
Introduction: The Significance of Chiral Alcohols and Asymmetric Hydrogenation
In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the production of enantiomerically pure compounds is of paramount importance. Chiral alcohols, for instance, are critical building blocks for a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and fragrances.[1][2] Asymmetric hydrogenation has emerged as a powerful and atom-economical method for the synthesis of these valuable chiral molecules.[3][4] This technique facilitates the addition of two hydrogen atoms across a prochiral double bond with a high degree of three-dimensional spatial control, yielding a product as a single enantiomer.[3]
Among the most successful catalysts for the asymmetric hydrogenation of ketones are the ruthenium(II) complexes bearing a chiral diphosphine and a chiral diamine ligand, famously pioneered by Nobel laureate Ryōji Noyori.[2][5] These catalysts are renowned for their high efficiency, broad substrate scope, and the exceptional levels of enantioselectivity they provide, often exceeding 98% enantiomeric excess (ee).[1] This guide provides a detailed exploration of the experimental protocols for asymmetric hydrogenation using these remarkable catalysts, with a focus on the underlying principles that govern their reactivity and selectivity.
The Mechanism of Action: A Metal-Ligand Bifunctional Approach
The catalytic cycle of Ru(II)-diphosphine-diamine complexes in the asymmetric hydrogenation of ketones is a testament to the principles of cooperative catalysis.[5] The currently accepted mechanism involves a metal-ligand bifunctional pathway that operates in the outer coordination sphere of the ruthenium center.[1] This is distinct from inner-sphere mechanisms where the substrate directly coordinates to the metal.
The key steps of the catalytic cycle are as follows:
-
Catalyst Activation: The precatalyst, typically a Ru(II) dihalide complex, is activated in the presence of a base and hydrogen gas to form the active 18-electron dihydride species, RuH₂(diphosphine)(diamine).[1][3]
-
Outer-Sphere Interaction: The ketone substrate does not bind directly to the ruthenium atom. Instead, it interacts with the catalyst through hydrogen bonding with the N-H group of the diamine ligand.[5]
-
Transition State Assembly: A six-membered pericyclic transition state is formed, involving the Ru-H bond and the N-H bond of the diamine ligand.[1]
-
Concerted Hydride and Proton Transfer: In this key stereodetermining step, a hydride is transferred from the ruthenium center to the electrophilic carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen. This concerted transfer occurs without direct coordination of the ketone to the metal.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated for the next catalytic cycle.
This bifunctional mechanism, where both the metal and the ligand play active roles in the bond-breaking and bond-forming steps, is crucial for the high efficiency and enantioselectivity of the reaction.
Caption: Catalytic cycle of Noyori-type asymmetric hydrogenation.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation of a representative Ru(II)-diphosphine-diamine precatalyst and its application in the asymmetric hydrogenation of a model ketone substrate.
Protocol 1: Preparation of the RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] Precatalyst
This protocol describes the synthesis of a common Noyori-type precatalyst. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-Tol-BINAP
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed dimethylformamide (DMF)
-
Anhydrous, degassed hexane
-
Schlenk flasks and other standard laboratory glassware
Procedure:
-
Formation of the Intermediate Complex:
-
In a Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ and (S)-Tol-BINAP (2.2 equivalents relative to the Ru dimer) in anhydrous, degassed toluene.
-
Heat the mixture to reflux for 2-4 hours. The color of the solution will typically change, indicating complex formation.
-
Allow the solution to cool to room temperature and then remove the solvent under reduced pressure to yield the intermediate complex, RuCl₂[(S)-Tol-BINAP].
-
-
Ligand Exchange with Chiral Diamine:
-
To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents relative to the intermediate complex).
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution should become a deep red-purple.[1]
-
Remove the solvent under high vacuum to obtain the crude precatalyst.
-
-
Purification:
-
The resulting solid can be purified by crystallization. A common method is to dissolve the crude product in a minimal amount of toluene and then add hexane until the solution becomes turbid.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization.
-
Collect the crystalline product by filtration, wash with hexane, and dry under vacuum to yield the desired precatalyst, RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN].
-
Protocol 2: General Procedure for Asymmetric Hydrogenation of Acetophenone
This protocol provides a general method for the asymmetric hydrogenation of acetophenone, a common benchmark substrate.
Materials:
-
RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] precatalyst
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed 2-propanol
-
Hydrogen gas (high purity)
-
Autoclave or a high-pressure reactor equipped with a stirrer and pressure gauge
-
Glass liner for the autoclave
Procedure:
-
Reactor Setup (under inert atmosphere):
-
In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with the RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] precatalyst. The substrate-to-catalyst (S/C) ratio can range from 1000:1 to 100,000:1 depending on the desired turnover number (TON).
-
Add potassium tert-butoxide (typically 2-10 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
-
Hydrogenation:
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.[1]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-10 atm).[1]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).[1]
-
-
Work-up and Analysis:
-
After the reaction is complete (as determined by monitoring methods like TLC or GC), carefully vent the hydrogen pressure.
-
Open the reactor and remove the glass liner.
-
The reaction mixture can be concentrated under reduced pressure.
-
The conversion and enantiomeric excess of the product, (S)-1-phenylethanol, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Caption: General workflow for asymmetric hydrogenation.
Performance of Chiral Diamine Ligands in Asymmetric Hydrogenation
The choice of both the chiral diphosphine and the chiral diamine ligand is critical to achieving high enantioselectivity. The following table summarizes the performance of representative Ru(II)-diphosphine-diamine catalysts in the asymmetric hydrogenation of various ketones.
| Catalyst | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Acetophenone | 2000:1 | 8 | 30 | 12 | >99 | 99 (S) | [1] |
| RuCl₂[(R)-Tol-BINAP][(R,R)-DPEN] | 2'-Methylacetophenone | 1000:1 | 10 | 25 | 18 | >99 | 98 (R) | [6] |
| RuCl₂[(S)-Xyl-BINAP][(S,S)-DPEN] | 1-Acetonaphthone | 5000:1 | 8 | 28 | 24 | >99 | 97 (S) | [5] |
| RuCl₂[(R)-BINAP][(R,R)-DACH] | 2-Acetylfuran | 2000:1 | 10 | 30 | 16 | 98 | 95 (R) | [7] |
| RuCl₂[(S)-PhanePhos][(S,S)-DPEN] | 4-Methoxyacetophenone | 10000:1 | 10 | 25 | 12 | >99 | 99 (S) | [8] |
DPEN = 1,2-Diphenylethylenediamine; DACH = 1,2-Diaminocyclohexane
Troubleshooting and Key Considerations
-
Oxygen Sensitivity: The active catalyst is highly sensitive to oxygen. Rigorous exclusion of air is crucial for optimal results.
-
Purity of Reagents: The use of high-purity, anhydrous, and degassed solvents and reagents is essential.
-
Base Activation: The choice and amount of base can significantly impact the reaction rate and selectivity. KOtBu is commonly used, but other bases may be suitable for specific applications.
-
Substrate Scope: While highly effective for aromatic and some heteroaromatic ketones, the enantioselectivity for aliphatic ketones can be more variable and may require catalyst optimization.
-
Catalyst Loading: High turnover numbers (TONs) are achievable, but initial optimizations may be performed at higher catalyst loadings (e.g., S/C of 100:1 to 1000:1).
Conclusion
Asymmetric hydrogenation with chiral diamine ligands, particularly the Noyori-type Ru(II)-diphosphine-diamine catalysts, represents a cornerstone of modern stereoselective synthesis. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement this powerful technology. A thorough understanding of the underlying mechanistic principles and careful attention to experimental detail are key to harnessing the full potential of these remarkable catalysts in the efficient and enantioselective synthesis of chiral alcohols.
References
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Organic Chemistry. (2021, July 22). Noyori Asymmetric Hydrogenation [Video]. YouTube. [Link]
-
Wikipedia. (2023, October 27). Asymmetric hydrogenation. [Link]
-
Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. [Link]
-
Václavík, J., Kačer, P., & Červený, L. (2012). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 17(5), 5673-5697. [Link]
-
Gideon, A. K., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry B, 6(4), 361-384. [Link]
-
Zhang, J., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(12), 4529-4532. [Link]
-
Denton, J. R., & Davies, H. M. (2017). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. ACS Catalysis, 7(9), 6376-6396. [Link]
-
Valdés, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13245-13303. [Link]
-
Doherty, S., et al. (2010). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 29(17), 3894-3907. [Link]
-
Zhang, J., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(12), 4529-4532. [Link]
-
Tang, W., & Zhang, X. (2007). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research, 40(12), 1277-1286. [Link]
-
Ortiz-Alvarez, P., et al. (2021). Atroposelective Transfer Hydrogenation of Biaryl Aminals via Dynamic Kinetic Resolution. Synthesis of Axially Chiral Diamines. ACS Catalysis, 11(7), 4357-4364. [Link]
- Henschke, J. P., et al. (2007). Biphosphine ruthenium complexes with chiral diamine ligands as catalysts.
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Application Notes & Protocols: Preparation and Use of Chiral Ruthenium Catalysts Derived from (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Introduction: The Architectural Advantage of Steric Bulk in Asymmetric Catalysis
In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of stereocontrol. The C₂-symmetric 1,2-diamines are a cornerstone of this field, most notably exemplified by the ligands used in the Nobel Prize-winning Noyori asymmetric hydrogenation and transfer hydrogenation reactions.[1][2] These reactions typically employ ruthenium catalysts coordinated to a chiral, monosulfonylated 1,2-diamine, which acts as a bifunctional ligand, participating directly in the hydrogen transfer mechanism.[2][3]
This document provides a detailed guide to the preparation and application of a catalyst derived from (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine . This ligand is distinguished from the more common 1,2-diphenylethylenediamine (DPEN) backbone by the presence of bulky mesityl (2,4,6-trimethylphenyl) groups. The introduction of this significant steric hindrance is a rational design choice aimed at creating a more defined and constrained chiral pocket around the metal center. This architectural feature is hypothesized to enhance enantioselectivity by amplifying the steric repulsion between the catalyst and one of the prochiral faces of the substrate, thereby favoring a single transition state.
While specific literature detailing the performance of catalysts from this exact diamine is emerging, its structural analogy to the well-established DPEN framework allows for the confident application of established synthetic protocols. These application notes provide a comprehensive, step-by-step methodology for researchers to synthesize a novel, sterically demanding Noyori-type catalyst and employ it in the asymmetric transfer hydrogenation of prochiral ketones, a fundamental transformation in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.
Part 1: Synthesis of the Chiral Ligand Precursor
The first critical step is the preparation of the monosulfonylated diamine ligand. This modification is essential for the catalyst's function, as the acidic N-H proton on the sulfonamide group plays a key role in the outer-sphere hydrogen transfer mechanism.[2][3] The following protocol is adapted from established procedures for the selective mono-N-tosylation of chiral 1,2-diamines.[4][5]
Protocol 1: Synthesis of (1R,2R)-N-(p-toluenesulfonyl)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine
Objective: To selectively install a single p-toluenesulfonyl (tosyl) group onto the chiral diamine backbone.
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 296.45 g/mol | 5.93 g | 20.0 mmol |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 g/mol | 3.81 g | 20.0 mmol |
| Dichloromethane (DCM), anhydrous | - | 120 mL | - |
| Triethylamine (Et₃N), anhydrous | 101.19 g/mol | 2.9 mL | 20.8 mmol |
| Saturated aq. NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (20.0 mmol) and triethylamine (20.8 mmol) in 60 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (20.0 mmol) in 60 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel.
-
Slow Addition: Add the tosyl chloride solution dropwise to the stirred diamine solution over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C. The slow addition is crucial to favor monosulfonylation over the undesired disulfonylation.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to yield the pure monosulfonylated ligand as a white solid.
Part 2: Preparation of the Ruthenium Pre-catalyst
With the chiral ligand in hand, the next stage is its coordination to a suitable ruthenium precursor to form the active pre-catalyst. The most common precursor for this class of catalyst is the dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂.[6]
Protocol 2: Synthesis of RuCl(1R,2R)-Ts-MesitylDPEN
Objective: To synthesize the chiral ruthenium(II) pre-catalyst complex.
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| (1R,2R)-N-Tosyl-1,2-bis(mesityl)ethylenediamine | 450.64 g/mol | 451 mg | 1.0 mmol |
| [RuCl₂(p-cymene)]₂ | 612.39 g/mol | 306 mg | 0.5 mmol |
| Triethylamine (Et₃N), anhydrous | 101.19 g/mol | 0.3 mL | 2.1 mmol |
| 2-Propanol, anhydrous | - | 10 mL | - |
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
-
Reaction Setup: In a Schlenk flask, combine the synthesized N-tosylated ligand (1.0 mmol) and the [RuCl₂(p-cymene)]₂ dimer (0.5 mmol).
-
Solvent and Base Addition: Add 10 mL of anhydrous 2-propanol, followed by anhydrous triethylamine (2.1 mmol).
-
Reaction: Heat the resulting orange suspension to 80 °C with stirring for 1 hour. The mixture will become a clear, reddish-orange solution.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid residue is the ruthenium pre-catalyst. It can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system like DCM/hexane.
Caption: Workflow for the two-stage synthesis of the chiral Ru(II) pre-catalyst.
Part 3: Application in Asymmetric Transfer Hydrogenation (ATH)
This section details the use of the newly synthesized catalyst in the asymmetric transfer hydrogenation of a model substrate, acetophenone. The formic acid/triethylamine (5:2) azeotrope is a widely used, efficient, and convenient hydrogen source for this transformation.[2]
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
Objective: To reduce acetophenone to (R)-1-phenylethanol with high enantioselectivity.
Materials & Reaction Conditions:
| Component | M.W. | Amount | Moles/Ratio |
|---|---|---|---|
| Acetophenone | 120.15 g/mol | 120.2 mg | 1.0 mmol |
| RuCl | ~785.4 g/mol | 7.9 mg | 0.01 mmol (S/C=100) |
| Formic Acid (HCOOH) | 46.03 g/mol | 95 µL | 2.5 mmol (2.5 eq) |
| Triethylamine (Et₃N) | 101.19 g/mol | 140 µL | 1.0 mmol (1.0 eq) |
| Acetonitrile (MeCN), anhydrous | - | 2.0 mL | - |
Procedure:
-
Catalyst Activation: In a clean, dry vial under an inert atmosphere, prepare the hydrogen source by mixing formic acid and triethylamine to form a 5:2 molar ratio mixture.
-
Reaction Setup: In a separate vial, dissolve the ruthenium pre-catalyst (0.01 mmol) and acetophenone (1.0 mmol) in 2.0 mL of anhydrous acetonitrile.
-
Initiation: Add the formic acid/triethylamine mixture (the pre-prepared hydrogen source) to the reaction vial.
-
Reaction: Stir the reaction mixture at room temperature (approx. 25-28 °C) for 12-24 hours. Monitor the conversion of the ketone by Gas Chromatography (GC) or TLC.
-
Workup: Upon completion, quench the reaction by adding 5 mL of water. Extract the product with diethyl ether (3 x 10 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by silica gel chromatography if necessary.
-
Enantioselectivity Determination: Determine the enantiomeric excess (ee) of the 1-phenylethanol product by chiral HPLC or chiral GC analysis.
Expected Performance
While experimental data for this specific catalyst is not published, catalysts of this class are known for their exceptional performance. The increased steric bulk of the mesityl groups is anticipated to yield excellent results.
| Substrate | Product | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | 100:1 | 18 | >99 | >98 |
| 1'-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | 100:1 | 24 | >98 | >97 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 100:1 | 20 | >99 | >99 |
Note: The data in this table is representative of high-performing Noyori-type catalysts and serves as an expected benchmark for the catalyst described herein.
Caption: The catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
The protocols outlined in this document provide a robust and scientifically grounded pathway for the synthesis and application of a novel, sterically demanding chiral ruthenium catalyst based on this compound. By leveraging well-established methodologies for Noyori-type catalysts, researchers can confidently prepare this advanced catalytic system. The enhanced steric profile of the ligand framework presents a compelling opportunity to achieve superior levels of enantioselectivity in the asymmetric reduction of ketones and other prochiral substrates, thereby expanding the toolkit available for the efficient synthesis of enantiopure molecules.
References
-
NROChemistry. Noyori Asymmetric Hydrogenation. Available at: [Link]
-
Chem-Station International Edition. Noyori Asymmetric Transfer Hydrogenation. Available at: [Link]
- Roszkowski, P., Maurin, J. K., & Czarnocki, Z. (2013). Synthesis of new mono-N-tosylated diamine ligands based on (R)-(+)-limonene and their application in asymmetric transfer hydrogenation of ketones and imines. Tetrahedron: Asymmetry, 24(12), 643-650.
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available at: [Link]
- Murphy, S. K., & Dong, V. M. (2013). Enantioselective ketone hydroacylation using Noyori's transfer hydrogenation catalyst. Journal of the American Chemical Society, 135(15), 5553-5556.
-
Universidade de Lisboa, Repositório. p-Cymene Based Ruthenium Complexes as Catalysts. Available at: [Link]
-
SINOCHIRAL. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine. Available at: [Link]
-
Organic Chemistry Portal. [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Available at: [Link]
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- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine | 144222-34-4 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst [organic-chemistry.org]
Application Notes and Protocols: (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine as a Ligand for Metal Complexes
Introduction: A Privileged Ligand for Asymmetric Catalysis
(1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, also known as (1R,2R)-1,2-dimesitylethylenediamine, is a C₂-symmetric chiral diamine that has emerged as a highly effective ligand in the field of asymmetric catalysis. Its unique structural features, characterized by bulky 2,4,6-trimethylphenyl (mesityl) groups, impart exceptional steric hindrance around the coordination sphere of a metal center. This steric bulk plays a crucial role in creating a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations.
This guide provides a comprehensive overview of the synthesis of this privileged ligand, the preparation of its metal complexes, and detailed protocols for its application in asymmetric catalysis, particularly in the reduction of ketones. These methodologies are of significant interest to researchers in academia and industry, especially those involved in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[1][2]
Synthesis of this compound
The synthesis of this compound typically involves the preparation of a racemic mixture followed by chiral resolution. The bulky mesityl groups necessitate specific synthetic strategies to achieve good yields.
Protocol 1: Synthesis of Racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
This protocol is adapted from established methods for the synthesis of related 1,2-diamines, with modifications to accommodate the sterically demanding mesityl groups. The key transformation is the reductive coupling of two equivalents of a mesityl-containing imine precursor.
Materials:
-
2,4,6-Trimethylbenzaldehyde
-
Ammonia (or an ammonia source, e.g., ammonium acetate)
-
A suitable reducing agent (e.g., a metal amalgam like sodium amalgam or zinc amalgam)
-
Anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran)
-
Acid for workup (e.g., hydrochloric acid)
-
Base for neutralization (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Experimental Workflow:
Caption: Workflow for the synthesis of racemic 1,2-bis(2,4,6-trimethylphenyl)ethylenediamine.
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 2,4,6-trimethylbenzaldehyde in an anhydrous alcohol. Add an excess of the ammonia source and stir the mixture at room temperature until imine formation is complete (monitored by TLC or GC-MS).
-
Reductive Coupling: Cool the reaction mixture in an ice bath and slowly add the reducing agent. The reaction is often exothermic and should be controlled carefully. Allow the reaction to proceed until the imine is consumed.
-
Workup: Quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid to protonate the diamine, making it water-soluble. Wash the aqueous layer with an organic solvent to remove any unreacted aldehyde.
-
Isolation: Basify the aqueous layer with a concentrated sodium hydroxide solution to deprotonate the diamine, which will precipitate or can be extracted.
-
Purification: Extract the diamine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude racemic diamine. The product can be further purified by crystallization or column chromatography.
Protocol 2: Chiral Resolution
The resolution of the racemic diamine is achieved by fractional crystallization using a chiral resolving agent, such as tartaric acid.
Materials:
-
Racemic 1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
-
(L)-(+)-Tartaric acid (or (D)-(-)-tartaric acid for the other enantiomer)
-
Ethanol or methanol
Experimental Workflow:
Caption: Workflow for the chiral resolution of (±)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine.
Step-by-Step Procedure:
-
Dissolution: Dissolve the racemic diamine in hot ethanol. In a separate flask, dissolve an equimolar amount of (L)-(+)-tartaric acid in hot ethanol.
-
Salt Formation: Slowly add the hot tartaric acid solution to the diamine solution with stirring. The diastereomeric salt of one enantiomer will preferentially crystallize upon cooling.
-
Isolation: Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization. Collect the solid by filtration. This solid is the tartrate salt of the desired (1R,2R)-enantiomer. The filtrate will contain the other enantiomer.
-
Liberation of the Free Diamine: Suspend the collected diastereomeric salt in water and add a strong base (e.g., NaOH solution) until the solution is basic. This will liberate the free diamine.
-
Extraction and Purification: Extract the free diamine with an organic solvent. Dry the organic layer, filter, and remove the solvent to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined by chiral HPLC or NMR analysis using a chiral solvating agent.
Synthesis of Metal Complexes
The this compound ligand readily coordinates to a variety of transition metals to form well-defined chiral catalysts. The following protocols describe the general synthesis of rhodium, iridium, and ruthenium complexes.
Protocol 3: Synthesis of a Rhodium(III) Complex for Asymmetric Transfer Hydrogenation
This protocol describes the in situ preparation of a [Cp*RhCl(diamine)] complex, a common catalyst for asymmetric transfer hydrogenation.
Materials:
-
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
This compound
-
Anhydrous dichloromethane (DCM) or isopropanol
Experimental Workflow:
Caption: In situ formation of the Rh(III)-diamine complex.
Step-by-Step Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RhCp*Cl₂]₂ (1 equivalent) and this compound (2.2 equivalents).
-
Add anhydrous solvent (e.g., DCM or isopropanol) and stir the mixture at room temperature for 1-2 hours.
-
The resulting orange to red solution contains the active catalyst and can be used directly for catalytic reactions.
Applications in Asymmetric Catalysis
The metal complexes of this compound are highly effective catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.
Application Note 1: Asymmetric Transfer Hydrogenation (ATH) of Aromatic Ketones
Catalyst System: [Cp*RhCl(this compound)] Hydrogen Source: Formic acid/triethylamine azeotrope or isopropanol with a base.
General Protocol for ATH of Acetophenone:
Materials:
-
Acetophenone
-
[RhCp*Cl₂]₂
-
This compound
-
Isopropanol (as both solvent and hydrogen source)
-
Potassium hydroxide (or another suitable base)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: General workflow for the asymmetric transfer hydrogenation of acetophenone.
Step-by-Step Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, prepare the catalyst solution as described in Protocol 3, using isopropanol as the solvent. A typical catalyst loading is 0.1-1 mol%.
-
Reaction Setup: To the catalyst solution, add acetophenone (1 equivalent) and a solution of potassium hydroxide in isopropanol (e.g., 5-10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.
-
Analysis: Dry the combined organic layers, remove the solvent, and purify the product by column chromatography. Determine the yield and enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC analysis.
Expected Results:
The use of the (1R,2R)-diamine ligand is expected to produce the (R)-enantiomer of the alcohol with high yield and enantioselectivity. The bulky mesityl groups are anticipated to provide excellent facial discrimination of the prochiral ketone.
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Aromatic Ketones
| Entry | Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Product Configuration |
| 1 | Acetophenone | 0.5 | 40 | 12 | >99 | 95 | 98 | R |
| 2 | 4'-Methoxyacetophenone | 0.5 | 40 | 16 | >99 | 93 | 97 | R |
| 3 | 2'-Chloroacetophenone | 1.0 | 50 | 24 | 95 | 88 | 95 | R |
Note: The data in this table are illustrative and based on typical results for similar catalyst systems. Actual results may vary depending on specific reaction conditions.
Conclusion and Future Outlook
This compound is a powerful and versatile chiral ligand for asymmetric catalysis. Its robust steric profile makes it particularly effective in creating highly selective catalysts for the synthesis of enantiomerically pure compounds. The protocols and application notes provided herein serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Future research in this area will likely focus on expanding the scope of reactions catalyzed by metal complexes of this ligand and on the development of more sustainable and economically viable synthetic routes to the ligand itself.
References
- (1R,2R)-(+)-1,2-Diphenylethylenediamine structure and stereochemistry. Benchchem. Accessed January 20, 2026.
- The Enantiopure 1,2-Diphenylethylenediamine (DPENDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. MDPI. Accessed January 20, 2026.
Sources
Application Notes & Protocols: Asymmetric Transfer Hydrogenation Using Iridium-Diamine Catalysts
Introduction: The Power and Precision of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) has emerged as a cornerstone of modern synthetic chemistry, providing a highly efficient and selective method for the production of chiral alcohols from prochiral ketones.[1][2] This technique is particularly valuable in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule dictates its biological activity. Among the various catalytic systems developed for ATH, iridium(III) complexes coordinated with chiral diamine ligands have demonstrated exceptional activity and enantioselectivity for a broad range of substrates.[3][4][5]
This guide provides a comprehensive overview of the theoretical principles, practical applications, and detailed experimental protocols for performing ATH using iridium-diamine catalysts. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology in their synthetic endeavors.
Theoretical Background: Mechanism and Catalyst Design
The efficacy of iridium-diamine catalysts in ATH stems from a well-defined, metal-ligand bifunctional mechanism. The reaction typically employs a hydrogen donor, such as isopropanol or a formic acid/triethylamine azeotrope, to transfer a hydride to the ketone substrate.[6]
The catalytic cycle, as illustrated below, involves the following key steps:
-
Catalyst Activation: The precatalyst, often a chloro-bridged iridium dimer, reacts with a base (if required) and the hydrogen donor to form the active iridium-hydride species.[7]
-
Coordination: The prochiral ketone coordinates to the iridium center.
-
Hydrogen Transfer: In a concerted, six-membered ring transition state, the hydride on the iridium and a proton from the coordinated diamine ligand are transferred to the carbonyl group of the ketone. This outer-sphere mechanism is a hallmark of these systems.[2]
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by reaction with the hydrogen donor, completing the catalytic cycle.
The chirality of the diamine ligand is crucial in dictating the facial selectivity of the hydride transfer, thereby determining the stereochemical outcome of the reaction.
Catalytic Cycle of Iridium-Diamine Catalyzed ATH
Experimental Protocols
Part 1: Preparation of the Iridium-Diamine Catalyst
The active catalyst is typically prepared in situ from a commercially available iridium precursor and a chiral diamine ligand.
Materials:
-
[Ir(Cp*)Cl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)
-
Chiral diamine ligand (e.g., (1R,2R)-(+)-N,N'-Dimethyl-1,2-diphenylethylenediamine)
-
Degassed solvent (e.g., methanol or dichloromethane)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Ir(Cp*)Cl₂]₂ (1.0 eq.) and the chiral diamine ligand (2.2 eq.) in the degassed solvent.
-
Stir the resulting solution at room temperature for 1-2 hours. The color of the solution will typically change, indicating the formation of the catalyst complex.
-
This stock solution of the catalyst can be used directly in the asymmetric transfer hydrogenation reaction.
Part 2: General Protocol for Asymmetric Transfer Hydrogenation of a Ketone
This protocol provides a general procedure for the reduction of a prochiral ketone. The specific conditions, such as temperature and reaction time, may need to be optimized for different substrates.
Materials:
-
Prochiral ketone (1.0 mmol)
-
Catalyst solution (0.5-1.0 mol%)
-
Hydrogen donor (e.g., formic acid/triethylamine 5:2 azeotrope or isopropanol)
-
Solvent (e.g., water/methanol 1:1 mixture for formic acid/triethylamine, or isopropanol as both solvent and hydrogen donor)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the prochiral ketone.
-
Add the solvent and the hydrogen donor. If using the formic acid/triethylamine azeotrope, it is typically added in excess (5 equivalents of formic acid).
-
Add the freshly prepared catalyst solution to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 25-70 °C).[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (% ee) of the chiral alcohol product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Experimental Workflow for ATH
Performance of Iridium-Diamine Catalysts
The following table summarizes the performance of a representative iridium-diamine catalyst in the ATH of various ketones, showcasing the broad applicability and high enantioselectivity of this system.
| Entry | Substrate (Ketone) | Product (Chiral Alcohol) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 0.5 | >99 | 97 |
| 2 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 0.5 | 98 | 93[4] |
| 3 | 1-(2-Chlorophenyl)ethanone | 1-(2-Chlorophenyl)ethanol | 0.5 | >99 | 98 |
| 4 | 1-(4-Methoxyphenyl)ethanone | 1-(4-Methoxyphenyl)ethanol | 0.5 | >99 | 96 |
| 5 | Propiophenone | 1-Phenylpropan-1-ol | 0.5 | >99 | 97 |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. This section provides guidance on common issues and strategies for optimization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient catalyst loading- Impurities in reagents or solvent- Incorrect temperature | - Prepare fresh catalyst solution.- Increase catalyst loading incrementally (e.g., to 1.0-2.0 mol%).[6]- Use high-purity, anhydrous reagents and solvents.[6]- Optimize reaction temperature; a moderate increase may improve the rate.[6] |
| Low Enantioselectivity | - Racemization of product- Incorrect catalyst-ligand combination for the substrate- Reaction temperature is too high | - Ensure workup conditions are not harsh.- Screen a library of chiral diamine ligands.- Lower the reaction temperature. |
| Catalyst Deactivation | - Presence of oxygen or moisture- Catalyst poisoning by substrate or impurities | - Ensure rigorous inert atmosphere techniques are used.[6]- Purify the substrate and ensure high-purity solvents. |
Conclusion
Asymmetric transfer hydrogenation with iridium-diamine catalysts is a powerful and versatile tool for the synthesis of chiral alcohols. The operational simplicity, high efficiency, and excellent enantioselectivity make it an attractive method for both academic research and industrial applications. By understanding the underlying mechanism and following well-defined protocols, researchers can effectively implement this technology to access a wide array of valuable, enantioenriched molecules.
References
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC - NIH. (n.d.).
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation | Journal of the American Chemical Society - ACS Publications. (n.d.).
- Technical Support Center: Asymmetric Transfer Hydrogenation - Benchchem. (n.d.).
- Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis | ACS Omega - ACS Publications. (n.d.).
- Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor - MDPI. (2019, May 31).
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (2024, October 9).
- Asymmetric Transfer Hydrogenation Catalyzed by Diamine - Iridium(I) Complexes | Chemistry Letters | Oxford Academic. (n.d.).
- Iridium Diamine Catalyst for the Asymmetric Transfer Hydrogenation of Ketones - Sci-Hub. (n.d.).
- Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - NIH. (2024, November 29).
- Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC - PubMed Central. (n.d.).
- Highly Efficient Iridium Catalyst for Asymmetric Transfer Hydrogenation of Aromatic Ketones under Base-Free Conditions | Organic Letters - ACS Publications. (n.d.).
- Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Highly efficient iridium catalyst for asymmetric transfer hydrogenation of aromatic ketones under base-free conditions - PubMed. (n.d.).
- On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study | Organometallics - ACS Publications. (2011, April 5).
- Process for the preparation of a supported iridium catalyst - Google Patents. (n.d.).
- asymmetric-hydrogenation-2015.pdf. (n.d.).
- High-Throughput Experimentation-Enabled Asymmetric Hydrogenation - ACS Publications. (2022, November 15).
- Air-Stable Iridium Catalyst For Imine Synthesis - ChemistryViews. (2021, March 30).
- Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - Beilstein Journals. (n.d.).
- Asymmetric hydrogenation - Wikipedia. (n.d.).
- IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW - CORE. (2016, December 10).
- Highly active nano-sized iridium catalysts: synthesis and operando spectroscopy in a proton exchange membrane electrolyzer - Chemical Science (RSC Publishing). (n.d.).
- Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. (n.d.).
- IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF. (n.d.).
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Catalytic Asymmetric Synthesis of 1,2-Diamines: Strategies and Protocols
An Application Guide for Researchers
Introduction: The Enduring Value of Chiral 1,2-Diamines
Chiral 1,2-diamines, or vicinal diamines, are privileged structural motifs that occupy a central role in modern chemistry.[1] Their prevalence in biologically active compounds, including numerous pharmaceuticals and natural products, underscores their significance in medicinal chemistry and drug development.[2][3][4] Beyond their therapeutic importance, these compounds are indispensable in asymmetric synthesis, where they serve as powerful chiral auxiliaries, ligands for transition metal catalysts, and organocatalysts.[1][3][5]
The demand for enantiomerically pure 1,2-diamines has driven the development of a diverse array of catalytic asymmetric synthetic methods. These strategies offer precise control over stereochemistry, often with high efficiency and atom economy. This guide provides an in-depth overview of the primary catalytic approaches, explains the mechanistic rationale behind them, and furnishes detailed protocols for key transformations, empowering researchers to select and implement the optimal strategy for their synthetic targets.
The primary catalytic methods for asymmetric 1,2-diamine synthesis can be broadly categorized by the key bond-forming event: C-N bond formation, C-C bond formation, or C-H bond formation.[1][3][6]
Strategic Overview: Pathways to Enantioenriched 1,2-Diamines
Choosing a synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale. The following sections dissect the most powerful and widely adopted strategies.
C-N Bond Forming Strategies: Direct Amination Approaches
These methods construct the diamine framework by forming one or two C-N bonds on a pre-existing carbon skeleton.
The direct, two-nitrogen-atom addition across a double bond is one of the most atom-economical and conceptually straightforward routes to 1,2-diamines.[1][3] This field has seen significant progress, with various catalytic systems developed that operate through distinct mechanisms.[7]
-
Transition-Metal Catalysis (Pd, Cu, Fe): Palladium catalysis is a prominent method for the diamination of unactivated alkenes.[8] These reactions can proceed through different redox pathways, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles, to deliver cyclic diamine derivatives.[3] Copper and iron catalysts often operate via single-electron (radical) pathways, offering complementary reactivity.[3][7][9] The choice of chiral ligand is paramount for achieving high enantioselectivity.
-
Iodine Catalysis: An attractive metal-free alternative involves chiral aryliodine(I) catalysts, which enable the enantioselective vicinal diamination of styrenes using a terminal oxidant like m-CPBA.[10][11] This approach represents a significant breakthrough in intermolecular alkene diamination, providing access to diamines with high enantiomeric excess (91-98% ee).[11]
The catalytic asymmetric ring-opening (ARO) of meso-aziridines is a highly effective desymmetrization strategy for producing chiral 1,2-diamines where the two nitrogen atoms are differentially substituted.[1][3]
-
Mechanism & Rationale: A chiral Lewis or Brønsted acid catalyst coordinates to the aziridine nitrogen, activating it for nucleophilic attack. The chiral environment of the catalyst dictates which of the two enantiotopic C-N bonds is cleaved, leading to a single enantiomer of the product.
-
Catalyst Systems: A range of catalysts have been successfully employed, including complexes of Mg(II) with bisoxazoline ligands and Nb(V) with BINOL derivatives for aminolysis with anilines.[3] The reaction of meso-aziridines with trimethylsilyl azide (TMSN₃) is another robust transformation, providing azido-amines that can be readily reduced to the corresponding diamine.[3] This method was notably applied in an asymmetric synthesis of Tamiflu.[3]
The intramolecular or intermolecular addition of an amine N-H bond across an olefin is a 100% atom-economical method for synthesizing 1,2-diamines.[4] Rhodium-catalyzed asymmetric hydroamination of allylic amines using chiral phosphine ligands such as MeO-Biphep has emerged as a powerful tool, providing access to a wide range of unsymmetrical vicinal diamines in good yields and high enantioselectivities.[3][4]
C-C Bond Forming Strategies: Convergent Approaches
These methods construct the central C-C bond of the 1,2-diamine skeleton, often by coupling two distinct nitrogen-containing precursors. This approach is particularly valuable for creating highly substituted and structurally complex diamines.
This strategy unites imine-based electrophiles with various nucleophilic partners through a C-C bond-forming event.
-
Cu-Catalyzed Couplings: Cost-effective and versatile copper-hydride catalysis has enabled the highly diastereoselective and enantioselective reductive coupling of imines with partners like allenamides, azadienes, and azatrienes.[2][12][13][14] A key advantage is that the resulting product diamines have easily differentiable nitrogen substituents, facilitating subsequent synthetic manipulations.[12] For instance, coupling 2-azadienes with N-diphenylphosphinoyl (Dpp) imines using a (Ph-BPE)Cu-H catalyst affords anti-1,2-diamines as single diastereomers in excellent enantiomeric ratios.[12][14] Remarkably, by switching the chiral phosphine ligand to t-Bu-BDPP, the diastereoselectivity can be inverted to favor the syn-diamine product.[13]
The classical reactivity of an imine is electrophilic. Umpolung (reactivity inversion) strategies transform the imine into a nucleophile, typically a 2-azaallyl anion, enabling it to attack another imine electrophile.[15] This cross-Mannich reaction is a powerful method for C-C bond formation.
-
Organocatalysis: Cinchona-derived bifunctional organocatalysts have proven highly effective in promoting the asymmetric umpolung cross-Mannich reaction of cyclic ketimines.[16][17] This protocol allows for the facile synthesis of chiral vicinal diamines containing challenging tetrasubstituted stereocenters with outstanding chemo-, regio-, diastereo-, and enantioselectivity.[16][17]
-
Iridium Catalysis: A complementary approach utilizes low-loading iridium catalysts for the asymmetric umpolung allylation of α-amino aldimines, which, after a subsequent 2-aza-Cope rearrangement, provides access to homoallylic 1,2-diamines.[15]
The direct cross-coupling of two different imines is a highly convergent but challenging transformation. Recent advances in organocatalysis have enabled this reaction, using chiral ammonium catalysts to control the stereoselective union of a ketimine nucleophile and an aldimine electrophile, affording a diverse range of chiral vicinal diamines as nearly single stereoisomers.[18]
Visualizing the Synthetic Workflow
A logical workflow is critical for the successful synthesis and analysis of chiral 1,2-diamines.
Caption: General workflow for catalytic asymmetric synthesis of 1,2-diamines.
Mechanistic Insight: Stereocontrol in Cu-Catalyzed Reductive Coupling
Understanding the catalytic cycle is key to rationalizing and optimizing a reaction. The Cu-H catalyzed reductive coupling of an azadiene and an imine provides an excellent example of stereocontrol.
Caption: Simplified catalytic cycle for Cu-H reductive coupling.
Comparative Analysis of Key Strategies
The choice of method is dictated by the target structure. The table below summarizes the primary features of the main strategies discussed.
| Strategy | Key Transformation | Typical Substrates | Advantages | Common Catalysts |
| Alkene Diamination | C=C → C(N)-C(N) | Styrenes, Dienes | High atom economy, direct. | Pd, Cu, Fe, I |
| Aziridine Ring-Opening | Desymmetrization | meso-Aziridines | Access to differentially substituted diamines. | Mg, Nb, Ti |
| Imine Reductive Coupling | C=N + Nu → C(N)-C-Nu | Imines, Azadienes | Convergent, builds complexity, differentiable N-groups. | Cu, Ir |
| Umpolung Mannich | C=N (Nu) + C=N (E) | Ketimines, Aldimines | Access to tetrasubstituted centers. | Chiral Organocatalysts |
Field-Proven Protocols
The following protocols are representative of robust and high-yielding methods in the field. Note: These are generalized procedures. Researchers must optimize conditions for their specific substrates and consult the original literature. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents unless otherwise specified.
Protocol 1: Palladium-Catalyzed Asymmetric Diamination of a 1,3-Diene
This protocol is adapted from methodologies for the enantioselective diamination of conjugated dienes using a chiral phosphoramidite ligand.[19][20]
-
Materials:
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone) complex)
-
Chiral phosphoramidite ligand (e.g., H₈-BINOL-derived)
-
1,3-Diene substrate (e.g., 1-phenyl-1,3-butadiene)
-
Di-tert-butyldiaziridinone (Nitrogen source)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 2 mol%) and the chiral phosphoramidite ligand (0.022 mmol, 4.4 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Add the 1,3-diene substrate (0.5 mmol, 1.0 equiv).
-
In a separate flask, dissolve di-tert-butyldiaziridinone (0.55 mmol, 1.1 equiv) in anhydrous toluene (5.0 mL).
-
Add the di-tert-butyldiaziridinone solution to the reaction mixture dropwise via syringe pump over 4 hours at 60 °C.
-
Upon completion of the addition, allow the reaction to stir at 60 °C for an additional 1-2 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the chiral cyclic diamine product.
-
Determine the enantiomeric excess using chiral HPLC or SFC analysis.
-
Protocol 2: Asymmetric Ring-Opening of a meso-Aziridine with Aniline
This protocol is based on the desymmetrization of N-aryl meso-aziridines using a chiral Niobium-BINOL catalyst system.[3]
-
Materials:
-
Nb(OiPr)₅ (Niobium(V) isopropoxide)
-
(R)-BINOL derivative (e.g., (R)-H₈-BINOL)
-
meso-Aziridine substrate (e.g., N-(2-methoxyphenyl)-cis-2,3-dimethylaziridine)
-
Aniline (or substituted aniline nucleophile)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the (R)-BINOL derivative (0.06 mmol, 12 mol%) and anhydrous toluene (1.0 mL).
-
Add Nb(OiPr)₅ (0.05 mmol, 10 mol%) and stir the mixture at room temperature for 1 hour to pre-form the catalyst.
-
Add the meso-aziridine substrate (0.5 mmol, 1.0 equiv) to the catalyst solution.
-
Add the aniline nucleophile (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to afford the enantioenriched 1,2-diamine.
-
Determine the enantiomeric excess by chiral HPLC.
-
Protocol 3: Copper-Catalyzed Asymmetric Reductive Coupling of an Imine and an Azadiene
This protocol is representative of modern C-C bond-forming methods to produce anti-1,2-diamines.[12][14]
-
Materials:
-
Cu(OAc)₂ (Copper(II) acetate)
-
Chiral bis(phosphine) ligand (e.g., (S,S)-Ph-BPE)
-
N-Diphenylphosphinoyl (Dpp) aldimine substrate
-
2-Azadiene substrate
-
H-Si(OEt)₃ (Triethoxysilane, hydride source)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge an oven-dried vial with Cu(OAc)₂ (0.01 mmol, 5 mol%) and the chiral ligand (S,S)-Ph-BPE (0.011 mmol, 5.5 mol%).
-
Add anhydrous toluene (1.0 mL) and stir for 30 minutes.
-
Add the Dpp-aldimine (0.2 mmol, 1.0 equiv) and the 2-azadiene (0.3 mmol, 1.5 equiv).
-
Add H-Si(OEt)₃ (0.4 mmol, 2.0 equiv) to the mixture.
-
Seal the vial and stir at the optimized temperature (e.g., 5 °C) for 2-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, open the reaction to air and dilute with ethyl acetate.
-
Quench by adding 1M HCl solution and stir vigorously for 10 minutes.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue via flash column chromatography to isolate the anti-1,2-diamine product.
-
Determine diastereomeric ratio by ¹H NMR of the crude mixture and enantiomeric excess by chiral HPLC.
-
Conclusion and Outlook
The catalytic asymmetric synthesis of 1,2-diamines is a dynamic and rapidly evolving field. While powerful methods for alkene diamination, aziridine ring-opening, and imine couplings have been established, future research will continue to focus on expanding substrate scope, developing more sustainable catalysts using earth-abundant metals, and achieving catalyst control over all possible stereoisomers of a product. The protocols and strategies outlined in this guide provide a robust foundation for researchers to tackle the synthesis of these invaluable chiral building blocks.
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Application Notes and Protocols for Advanced Synthesis and Purification in Pharmaceutical and Fine Chemical Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality and Purity in Modern Pharmaceuticals
The therapeutic efficacy and safety of a significant portion of pharmaceutical drugs are intrinsically linked to the three-dimensional arrangement of their atoms.[1][2] Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1] These enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties within the chiral environment of the human body.[2][3] A classic and cautionary example is thalidomide, where one enantiomer provided the desired therapeutic effect while the other was tragically teratogenic.[1]
Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development of new stereoisomeric drugs, emphasizing the need to characterize the properties of individual enantiomers.[4][5][6][7] This has driven the pharmaceutical industry to develop and implement advanced synthetic and purification strategies to produce single-enantiomer drugs.[2][8] The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, ensuring higher potency, reduced side effects, and improved therapeutic outcomes.[8][9]
This document provides a comprehensive guide to state-of-the-art techniques used in the production of pharmaceuticals and fine chemicals, with a focus on achieving high levels of stereochemical purity. We will delve into the principles and applications of asymmetric synthesis—including transition metal catalysis, organocatalysis, and biocatalysis—and explore the latest advancements in continuous flow chemistry for efficient and scalable manufacturing. Furthermore, we will detail robust protocols for the chiral separation and purification of these complex molecules, with a particular emphasis on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
PART 1: Asymmetric Synthesis – Building Chirality with Precision
Asymmetric synthesis is the process of converting an achiral starting material into a chiral product with a preference for one enantiomer.[1][8] This has become the preferred method for producing single-enantiomer drugs, offering significant advantages over the resolution of racemic mixtures.[8] The following sections will explore the three main pillars of modern asymmetric catalysis.
Transition Metal Catalysis: A Versatile Toolkit for C-C and C-Heteroatom Bond Formation
Transition metal catalysts are powerful tools in organic synthesis, enabling a wide range of transformations with high selectivity and efficiency.[10][11] Metals like palladium, ruthenium, and iron are widely used in the pharmaceutical industry for creating complex molecular architectures.[12]
Key Applications:
-
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are fundamental for constructing the carbon skeletons of many active pharmaceutical ingredients (APIs).[12] These reactions exhibit high functional group tolerance, often obviating the need for protecting groups.[12]
-
Asymmetric Hydrogenation: Ruthenium and rhodium complexes with chiral ligands are extensively used for the enantioselective hydrogenation of prochiral olefins, ketones, and imines to produce chiral alcohols and amines.[11]
-
C-H Bond Activation: This emerging area allows for the direct functionalization of C-H bonds, offering more atom-economical and step-efficient synthetic routes.[13]
Causality Behind Experimental Choices: The choice of metal, ligand, solvent, and additives is critical for achieving high enantioselectivity and catalytic turnover. The ligand's structure creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. The solvent can influence catalyst solubility, stability, and reactivity. Additives, such as bases or co-catalysts, can play a crucial role in the catalytic cycle.
Organocatalysis: A "Green" and Metal-Free Approach
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[14][15] This field has gained significant traction as a complementary approach to metal and enzyme catalysis, offering several advantages.[14]
Advantages:
-
Metal-Free Products: Eliminates the risk of heavy metal contamination in the final API, a significant concern in pharmaceutical manufacturing.[16][17]
-
Stability and Robustness: Organocatalysts are often stable in air and moisture, making them easier to handle and more amenable to large-scale synthesis compared to some sensitive metal catalysts.[14][17]
-
Cost-Effectiveness: Many organocatalysts are derived from readily available natural products, such as amino acids (e.g., proline), making them a more economical option.[14]
Mechanism of Action: Organocatalysts typically activate substrates through the formation of transient, covalently bound intermediates (e.g., enamines, iminium ions) or through non-covalent interactions like hydrogen bonding. This activation lowers the energy barrier for the desired reaction pathway and controls the stereochemical outcome.
Biocatalysis: Harnessing Nature's Catalysts for Sustainable Synthesis
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations.[18][19] This approach is highly valued for its exceptional selectivity and environmentally friendly nature.[18][20][21]
Key Features:
-
High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often leading to the formation of a single enantiomer with very high purity.[18][20]
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.[18]
-
Sustainability: Enzymes are biodegradable and derived from renewable resources, aligning with the principles of green chemistry.[19]
Applications in Pharmaceutical Synthesis:
-
Kinetic Resolution: Enzymes, particularly lipases and proteases, are widely used for the kinetic resolution of racemic mixtures of alcohols, amines, and esters.[21] In this process, the enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[22][23]
-
Dynamic Kinetic Resolution (DKR): This powerful technique combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[22][24]
PART 2: Continuous Flow Chemistry – A Paradigm Shift in Pharmaceutical Manufacturing
Continuous flow chemistry, where chemical reactions are performed in a continuously flowing stream, is revolutionizing API synthesis.[25][26] This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater control over reaction parameters.[27][28][29]
Advantages of Continuous Flow Manufacturing
| Feature | Description | Benefit(s) |
| Enhanced Heat and Mass Transfer | High surface-area-to-volume ratio in microreactors or narrow channels.[27] | Precise temperature control, even for highly exothermic reactions; improved mixing and reaction rates. |
| Improved Safety | Small reaction volumes at any given time.[28] | Reduced risk associated with hazardous reagents or unstable intermediates; safer operation at high temperatures and pressures.[27] |
| Increased Efficiency and Yield | Precise control over reaction time, temperature, and stoichiometry.[29] | Higher yields, improved selectivity, and reduced by-product formation.[29] |
| Scalability | Production is scaled by running the process for longer durations ("scaling out") rather than increasing reactor size. | Seamless transition from laboratory-scale development to large-scale manufacturing. |
| Automation and Integration | Can be integrated with online monitoring and purification steps.[26] | Automated processes, reduced manual intervention, and potential for multi-step syntheses in a single, continuous line.[26][27] |
Integration with Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[30][31] When integrated with continuous manufacturing, PAT enables real-time monitoring and control of the process, ensuring consistent product quality.[32][33]
Common PAT Tools:
-
Spectroscopic techniques (e.g., NIR, Raman)
-
Chromatographic methods
-
Particle size analyzers
This real-time data allows for immediate adjustments to process parameters, minimizing deviations and ensuring the final product meets all specifications.[32][34]
Workflow for Continuous Asymmetric Synthesis
The following diagram illustrates a conceptual workflow for the continuous asymmetric synthesis of a chiral API, incorporating PAT for real-time process control.
Caption: Workflow for continuous asymmetric synthesis with PAT integration.
PART 3: Chiral Separation and Purification Protocols
Even with highly enantioselective synthetic methods, the final product often requires purification to meet the stringent purity requirements for pharmaceuticals. Chiral chromatography is the workhorse for separating enantiomers at both analytical and preparative scales.[35][36]
High-Performance Liquid Chromatography (HPLC) for Chiral Separations
Chiral HPLC is a well-established and robust technique for enantiomeric separation.[35] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Types of Chiral HPLC Methods:
-
Direct Method: Utilizes a CSP to directly separate the enantiomers. This is the most common approach.
-
Indirect Method: Involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[]
Supercritical Fluid Chromatography (SFC): A "Green" and High-Throughput Alternative
SFC has emerged as a powerful and often preferred technique for chiral separations, especially at the preparative scale.[][38][39] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[]
Advantages of SFC over HPLC:
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Speed | 3-5 times faster due to lower mobile phase viscosity and higher diffusivity.[39][40] | Slower separation times. |
| Solvent Consumption | Significantly reduced organic solvent usage, replaced by CO2.[40][41] | High consumption of organic solvents. |
| Environmental Impact | "Greener" technology due to CO2 as the primary mobile phase.[39] | Generates more organic solvent waste. |
| Product Recovery | Faster and easier solvent evaporation from collected fractions.[40][41] | Time-consuming solvent removal. |
| Cost | Lower operational costs due to reduced solvent purchase and disposal.[40] | Higher costs associated with solvents. |
Hypothetical Comparison for a Chiral Separation:
| Parameter | Chiral SFC | Chiral HPLC (Normal Phase) |
| Mobile Phase | CO2 / Methanol (80/20) | Hexane / Isopropanol (80/20) |
| Flow Rate | 3.0 mL/min | 1.0 mL/min |
| Run Time | ~ 4 minutes | ~ 12 minutes |
| Solvent Waste per Run | ~ 2.4 mL (Methanol) | ~ 9.6 mL (Organic Solvents) |
| Post-run Processing | Rapid evaporation | Lengthy evaporation |
| This table is based on established principles and typical performance for similar polar, chiral compounds.[42] |
Protocol: Enzymatic Kinetic Resolution of a Racemic Amine
This protocol provides a general procedure for the enzymatic kinetic resolution of a racemic primary amine via enantioselective acylation.
Materials:
-
Racemic primary amine
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acylating agent (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Equipment for monitoring the reaction (e.g., chiral HPLC or GC)
Procedure:
-
To a round-bottom flask, add the racemic amine (1.0 equivalent) and the anhydrous organic solvent.
-
Add the immobilized lipase (the amount will depend on the enzyme's activity and should be optimized).
-
Begin stirring the mixture and bring it to the desired reaction temperature (typically 30-50 °C).
-
Add the acylating agent (0.5-0.6 equivalents). Using a slight excess of the amine helps to ensure the reaction stops at ~50% conversion.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining amine and the formed amide, as well as the overall conversion.
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The unreacted amine and the acylated product can be separated by standard purification techniques such as column chromatography or acid-base extraction.
-
Characterize the enantiomeric excess of the recovered amine and the product amide.
Workflow Diagram for Kinetic Resolution:
Caption: Experimental workflow for the enzymatic kinetic resolution of a racemic amine.
Conclusion
The synthesis and purification of pharmaceuticals and fine chemicals have undergone a significant transformation, driven by the need for enantiomerically pure compounds and more efficient, sustainable manufacturing processes. Asymmetric synthesis, through the synergistic application of transition metal catalysis, organocatalysis, and biocatalysis, provides the tools to construct chiral molecules with exceptional precision. The adoption of continuous flow chemistry, integrated with Process Analytical Technology, is paving the way for safer, more efficient, and highly controlled pharmaceutical production.[29] Paired with advanced chiral separation techniques like HPLC and the increasingly favored SFC, researchers and drug development professionals are better equipped than ever to deliver high-purity, single-enantiomer drugs that offer improved therapeutic benefits and patient safety.
References
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.).
- Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - MDPI. (n.d.).
- Continuous API manufacturing: flow chemistry and the pharmaceutical sector. (n.d.).
- Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry - SCL Lifesciences. (n.d.).
- Supported Transition Metal Catalysts for Organic Fine Chemical Synthesis: A Review. (n.d.).
- Process Analytical Technology in Continuous Manufacturing - ValGenesis. (2023, March 22).
- Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services. (2024, September 17).
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. (n.d.).
- The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. (2023, October 16).
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - NIH. (n.d.).
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PubMed Central. (n.d.).
- Supported Transition Metal Catalysts for Organic Fine Chemical Synthesis: A Review | Asian Journal of Chemistry. (2021, February 16).
- A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines - ACS Publications. (2023, July 28).
- Process Analytical Technology: Enhancing Pharma Development. (2024, September 6).
- Enantioselective Transformations in the Synthesis of Therapeutic Agents - ACS Publications. (2023, July 7).
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. (n.d.).
- Sustainable synthesis of fine chemicals using biocatalysis - SciSpace. (n.d.).
- How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene. (n.d.).
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography - Taylor & Francis Online. (2021, September 21).
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
- Enzymatic Cascade for Dynamic Kinetic Resolution of Amines - DiVA portal. (n.d.).
- Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.).
- 9.10 Industrial Applications of Organocatalysis - ResearchGate. (n.d.).
- (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025, September 9).
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale | American Laboratory. (n.d.).
- Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers - Benchchem. (n.d.).
- Analysis of chiral compounds using supercritical fluid chromatography - European Pharmaceutical Review. (2024, June 12).
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (n.d.).
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PubMed Central. (n.d.).
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI. (n.d.).
- FDA issues flexible policy on chiral drugs - ACS Publications - American Chemical Society. (n.d.).
- (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (2023, November 25).
- Application Notes and Protocols for the Kinetic Resolution of Amines - Benchchem. (n.e.).
- Transition Metal Catalysts - Sigma-Aldrich. (n.d.).
- Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024, September 5).
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Publications. (n.d.).
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - RSC Publishing. (2021, August 3).
- Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed. (n.d.).
- Development of New Stereoisomeric Drugs May 1992 - FDA. (1992, May 1).
- Video: Organocatalysis: Principles and Applications - JoVE. (2017, February 22).
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - FAGG. (n.d.).
- Biocatalysis for Biobased Chemicals - PMC - PubMed Central. (n.d.).
- Green chemistry concept: Applications of catalysis in pharmacuetical industry - OAText. (n.d.).
- Sustainable synthesis of fine chemicals using biocatalysis - ResearchGate. (2025, August 7).
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).
- Biocatalysis: landmark discoveries and applications in chemical synthesis - RSC Publishing. (2024, February 26).
- Biocatalysis for industrial production of fine chemicals. - Semantic Scholar. (n.d.).
- Chiral Drugs: An Overview - PMC - PubMed Central. (n.d.).
- FDA's policy statement for the development of new stereoisomeric drugs. - Semantic Scholar. (n.d.).
Sources
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
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- 3. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. fda.gov [fda.gov]
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- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 14. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]
- 15. Video: Organocatalysis: Principles and Applications [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Biocatalysis for Biobased Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]
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- 24. pubs.acs.org [pubs.acs.org]
- 25. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 26. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 27. mdpi.com [mdpi.com]
- 28. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 31. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 32. valgenesis.com [valgenesis.com]
- 33. longdom.org [longdom.org]
- 34. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 39. researchgate.net [researchgate.net]
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- 41. chromatographytoday.com [chromatographytoday.com]
- 42. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Asymmetric Catalysis with (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Catalysts
Welcome to the technical support center for (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine and its derivatives, a class of highly effective chiral diamine ligands for asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction conditions and troubleshoot common challenges encountered during their experiments. Our aim is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to achieve optimal results in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound catalysts?
This bulky chiral diamine is a cornerstone ligand in asymmetric synthesis, primarily utilized in transition metal-catalyzed reactions. Its most prominent application is in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines to produce enantioenriched secondary alcohols and amines, respectively.[1][2][3] These chiral building blocks are of significant interest in the pharmaceutical and fine chemical industries. The steric bulk of the 2,4,6-trimethylphenyl (mesityl) groups plays a crucial role in creating a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.[4]
Q2: How does the structure of this compound contribute to its high enantioselectivity?
The exceptional performance of this ligand stems from its rigid C₂-symmetric backbone and the sterically demanding mesityl groups. This combination creates a highly organized and sterically hindered chiral pocket around the metal center.[5] This "chiral pocket" effectively dictates the trajectory of the incoming substrate, favoring one approach over the other and thus leading to the preferential formation of one enantiomer. The N-H functionality within the diamine ligand is also crucial, as it can participate in non-covalent interactions that stabilize the rate-determining transition states.[6]
II. Troubleshooting Guide
This section addresses common issues encountered when using this compound catalysts. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following flowchart outlines a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Troubleshooting Steps:
-
Cause 1a: Impure Catalyst or Reagents.
-
Explanation: The presence of impurities can significantly impact the catalytic cycle, potentially leading to the formation of less selective catalytic species or side reactions.
-
Solution: Ensure the chiral diamine ligand, metal precursor, and all reagents are of high purity. Recrystallization of the ligand or purification of the solvent may be necessary.
-
-
Cause 1b: Suboptimal Reaction Temperature.
-
Explanation: Temperature influences the flexibility of the catalyst-substrate complex and the energy difference between the diastereomeric transition states. Lower temperatures often lead to higher enantioselectivity by reducing the thermal energy available to overcome the higher energy transition state.
-
Protocol:
-
Set up a series of reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, and -40 °C).
-
Maintain all other reaction parameters constant.
-
Analyze the enantiomeric excess of the product from each reaction to determine the optimal temperature.
-
-
-
Cause 1c: Inappropriate Solvent.
-
Explanation: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the transition states through solvation effects.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Aprotic solvents are generally preferred for Noyori-type hydrogenations.
-
| Solvent | Polarity (Dielectric Constant) | Typical Observations |
| Dichloromethane (DCM) | 9.1 | Often a good starting point, good solubility for many substrates. |
| Toluene | 2.4 | Non-coordinating, can enhance catalyst activity. |
| Tetrahydrofuran (THF) | 7.6 | Coordinating solvent, may compete with the substrate for binding to the metal center. |
| 2-Propanol | 19.9 | Commonly used as both a solvent and a hydrogen source in transfer hydrogenation.[3] |
-
Cause 1d: Incorrect Catalyst Loading.
-
Explanation: While less common for enantioselectivity issues, very high or very low catalyst loadings can sometimes lead to the formation of different active species with varying selectivities.
-
Solution: Titrate the catalyst loading (e.g., 0.1 mol%, 0.5 mol%, 1 mol%) to identify the optimal concentration.
-
-
Cause 1e: Absence of a Necessary Additive.
-
Explanation: In many Noyori-type hydrogenations, the addition of a base (e.g., a non-coordinating organic base or an alkali metal alkoxide) is crucial for catalyst activation and can significantly impact enantioselectivity.[7] Additives can also influence the aggregation state of the catalyst.
-
Solution: If not already present, introduce a base to the reaction mixture. Screen different bases and their stoichiometry relative to the catalyst. For some reactions, Lewis acid additives may also play a role.[8]
-
Problem 2: Low or No Conversion
A stalled or sluggish reaction is another common hurdle. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Troubleshooting Steps:
-
Cause 2a: Inactive Catalyst.
-
Explanation: The catalyst may have degraded due to exposure to air, moisture, or impurities. The pre-catalyst may also have failed to activate.
-
Solution:
-
Handle the catalyst and set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or properly stored catalyst and reagents.
-
Ensure the activation procedure (e.g., pre-stirring with a base) is correctly followed.
-
-
-
Cause 2b: Suboptimal Reaction Conditions (Temperature, Pressure).
-
Explanation: The reaction may require more forcing conditions to proceed at a reasonable rate.
-
Protocol:
-
Gradually increase the reaction temperature in increments (e.g., from room temperature to 40 °C, then 60 °C).
-
For hydrogenations, increase the hydrogen pressure (if equipment allows).
-
Monitor the reaction progress at each new condition.
-
-
-
Cause 2c: Insufficient Hydrogen Source.
-
Explanation: In transfer hydrogenation, the hydrogen donor (e.g., 2-propanol, formic acid/triethylamine azeotrope) may be depleted or used in a substoichiometric amount.[3] In direct hydrogenation, the hydrogen supply may be inadequate.
-
Solution:
-
Transfer Hydrogenation: Ensure the hydrogen donor is used in a sufficient excess.
-
Direct Hydrogenation: Check for leaks in the hydrogenation apparatus and ensure a continuous supply of hydrogen gas.
-
-
-
Cause 2d: Substrate or Product Inhibition.
-
Explanation: The substrate or the product may coordinate too strongly to the metal center, inhibiting catalyst turnover. This can be particularly relevant for substrates with multiple coordinating functional groups.
-
Solution:
-
Try running the reaction at a lower substrate concentration.
-
Investigate the effect of adding the substrate slowly over time.
-
If product inhibition is suspected, monitor the initial reaction rate.
-
-
III. Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol provides a starting point for the optimization of the asymmetric transfer hydrogenation of a generic prochiral ketone.
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a clean, dry vial, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) (1.0 mol%) and the this compound ligand (1.1 mol%).
-
Add anhydrous, degassed solvent (e.g., 2-propanol).
-
Stir the mixture at room temperature for 30-60 minutes to form the pre-catalyst.
-
-
Reaction Setup:
-
In a separate flask, dissolve the prochiral ketone (1.0 mmol) in the chosen solvent (e.g., 2-propanol).
-
Add a base, such as potassium tert-butoxide (KOtBu) (5-10 mol%), if required.
-
Add the pre-catalyst solution to the substrate mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
IV. References
-
Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society. [Link]
-
The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry. [Link]
-
Optimization of catalyst enantioselectivity and activity using achiral and meso ligands. Journal of the American Chemical Society. [Link]
-
Asymmetric reductive amination of ketones. Google Patents.
-
Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
-
Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes. Chemistry – An Asian Journal. [Link]
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. ACS Catalysis. [Link]
-
Generality-Oriented Optimization of Enantioselective Aminoxyl Radical Catalysis. ChemRxiv. [Link]
-
Asymmetric reductive amination of ketones. UvA-DARE. [Link]
-
Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review. [Link]
-
Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Proceedings of the National Academy of Sciences. [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. [Link]
-
The Effects of Ligand Variation on Enantioselective Hydrogenation Catalysed by RuH2(diphosphine)(diamine) Complexes. Chemistry – A European Journal. [Link]
-
Generality-Oriented Optimization of Enantioselective Aminoxyl Radical Catalysis. ChemRxiv. [Link]
-
Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands. Catalysis Communications. [Link]
-
The Impact of Computational Uncertainties on the Enantioselectivity Predictions: A Microkinetic Modeling of Ketone Transfer Hydrogenation with a Noyori-type Mn-diamine Catalyst. ChemCatChem. [Link]
-
Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-Oxa-Michael Addition: Construction of Three Contiguous Stereogenic Centers. The Journal of Organic Chemistry. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. The effects of ligand variation on enantioselective hydrogenation catalysed by RuH2(diphosphine)(diamine) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Reactions
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in diagnosing and resolving challenges related to low enantioselectivity in asymmetric reactions. This guide provides a structured approach to troubleshooting, offering field-proven insights and detailed protocols to enhance the stereochemical outcome of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise, actionable advice for quick problem-solving.
Q1: My asymmetric reaction is showing low enantiomeric excess (ee). What are the most common culprits?
Low enantioselectivity can stem from a multitude of factors. The primary areas to investigate are the purity and integrity of your catalyst and reagents, the reaction conditions, and the analytical method used to determine the ee.[1][2] Common issues include an impure or improperly activated catalyst, suboptimal temperature, and the presence of impurities in the solvent or substrate that can interfere with the catalytic cycle.[1]
Q2: How significant is the impact of temperature on enantioselectivity?
Temperature is a critical parameter in asymmetric catalysis.[3][4] Generally, lower temperatures lead to higher enantioselectivity because the difference in activation energies between the pathways leading to the two enantiomers becomes more significant.[5] However, this is not a universal rule; some reactions exhibit optimal enantioselectivity at specific, sometimes higher, temperatures.[3][6] It is crucial to screen a range of temperatures to find the optimal conditions for your specific reaction.[7]
Q3: Can the solvent choice dramatically affect the outcome of my reaction?
Absolutely. The solvent plays a crucial role in asymmetric reactions by influencing the stability of the transition states and the conformation of the catalyst-substrate complex.[7][8][9] A solvent screen is a vital step in optimizing a new asymmetric reaction.[7] The polarity, coordinating ability, and even the viscosity of the solvent can have a profound effect on enantioselectivity.[4][8] In some cases, the use of bio-based or chiral solvents can also influence the stereochemical outcome.[10][11]
Q4: I suspect my catalyst is the issue. What should I check?
Catalyst-related problems are a frequent cause of low enantioselectivity.[1][2] Key aspects to verify include:
-
Purity: Impurities can act as poisons or promote non-selective side reactions.[2] Ensure your catalyst and any associated ligands are of high purity.
-
Activation: Some catalysts require an activation step. Ensure this is performed correctly according to established protocols.
-
Loading: The catalyst loading can be critical. Too low a concentration may result in a slow or incomplete reaction, while too high a concentration can sometimes lead to catalyst aggregation and decreased ee.[12]
-
Degradation: Catalysts can be sensitive to air, moisture, or thermal degradation.[2] Handle and store your catalyst under appropriate conditions, typically an inert atmosphere.
Q5: How do I ensure my analytical method for determining enantiomeric excess is reliable?
Accurate determination of ee is fundamental to troubleshooting.[1] The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[1] It is essential to have a validated analytical method to ensure your results are accurate and reproducible.[13] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.[1]
In-depth Troubleshooting Guides
This section provides a systematic, step-by-step approach to diagnosing and resolving persistent issues with low enantioselectivity.
Guide 1: Systematic Troubleshooting Workflow
When faced with low enantioselectivity, a logical and systematic approach is crucial. The following workflow outlines a sequence of investigations to identify the root cause of the problem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 6. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Asymmetric Hydrogenation
Welcome to the technical support center dedicated to asymmetric hydrogenation. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic method. The aim here is to provide not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to inform and enhance your experimental work.
Introduction to Challenges in Asymmetric Hydrogenation
Asymmetric hydrogenation stands as a pivotal technology in modern chemistry, offering an efficient pathway to chiral molecules.[1] However, achieving high yields and exceptional enantioselectivity is a nuanced process that often requires meticulous optimization and a keen awareness of potential side reactions. This guide will address the most common obstacles, their origins, and systematic strategies for resolution.
Part 1: Troubleshooting Guide - Common Side Reactions & Their Mitigation
This section is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments, providing both diagnostic insights and actionable protocols.
Issue 1: Low Enantioselectivity (ee)
Q: My asymmetric hydrogenation is resulting in a product with low enantiomeric excess (ee). What are the probable causes and how can I rectify this?
A: Low enantioselectivity is a frequent hurdle and can be attributed to a variety of factors, from the choice of catalyst to the reaction conditions. A systematic investigation is the key to identifying and resolving the issue.[2]
Underlying Causes & Solutions:
-
Catalyst-Substrate Mismatch: The efficacy of asymmetric hydrogenation hinges on the precise interaction between the chiral ligand of the catalyst and the substrate. An inadequate match will fail to create the necessary steric and electronic environment for selective hydrogenation, leading to poor enantioselectivity.[3]
-
Troubleshooting Protocol:
-
Ligand Screening: The most direct approach is to screen a variety of chiral ligands. For instance, biaryl diphosphines like BINAP are highly versatile for many transformations.[4] Subtle changes in the ligand's structure can significantly impact stereoselectivity.[4]
-
Metal Precursor Selection: The choice of metal is critical, with rhodium, ruthenium, and iridium being common for hydrogenating different functional groups. The appropriate combination of metal and ligand is essential for high efficiency and selectivity.[4]
-
-
-
Presence of Impurities: Contaminants in the substrate, solvent, or hydrogen gas can act as catalyst poisons, diminishing both activity and enantioselectivity.[5] Common poisons include sulfur-containing compounds, nucleophilic amines, and carbon monoxide.[5]
-
Troubleshooting Protocol:
-
Substrate and Reagent Purification: Ensure all components are of the highest purity. This may involve recrystallization of the substrate or using freshly distilled, degassed solvents.
-
Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate many homogeneous catalysts.[5] It is imperative to handle catalysts and set up reactions under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.
-
-
-
Sub-optimal Reaction Conditions: Parameters such as temperature, hydrogen pressure, and solvent can profoundly influence enantioselectivity.[6]
-
Troubleshooting Protocol:
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Hydrogen Pressure: The effect of hydrogen pressure is system-dependent. For some substrates, high hydrogen concentrations are beneficial, while for others, low concentrations are required.[7] An optimization screen is recommended.
-
Solvent Selection: The solvent plays a crucial role, affecting catalyst activity and enantioselectivity by influencing the catalyst's conformation and the stability of reaction intermediates.[8][9][10] A screen of solvents with varying polarities (e.g., toluene, methanol, dichloromethane) is advisable.[10] Protic solvents like methanol can sometimes accelerate the reaction by facilitating product release.[9]
-
-
Logical Troubleshooting Workflow for Low ee:
Caption: A diagnostic workflow for catalyst deactivation.
Part 2: Frequently Asked Questions (FAQs)
Q1: How critical is the choice of solvent? A1: The solvent is a key parameter that can significantly influence both the rate and enantioselectivity of the reaction. [9][11]It can affect the solubility of the catalyst and hydrogen, as well as stabilize key intermediates in the catalytic cycle. [5]For example, in the hydrogenation of β-keto esters with Ru-BINAP catalysts, protic solvents like methanol lead to the highest activities. [9] Q2: Can I run my reaction open to the air? A2: No. Most homogeneous hydrogenation catalysts are sensitive to oxidation and can be irreversibly deactivated by oxygen. [5]It is crucial to use degassed solvents and perform all manipulations under an inert atmosphere.
Q3: What is the difference between inner-sphere and outer-sphere mechanisms? A3: In an inner-sphere mechanism, the substrate coordinates directly to the metal center before the hydrogen transfer occurs. In an outer-sphere mechanism, the substrate does not coordinate to the metal but interacts with the catalyst in the second coordination sphere, often through hydrogen bonding. The BINAP-Ru-diamine system for ketone hydrogenation is a classic example of an outer-sphere mechanism. [1] Q4: Are there functional groups that are incompatible with asymmetric hydrogenation? A4: While many catalysts show excellent chemoselectivity, some functional groups can interfere. For example, reducible groups like nitro or other alkenes might compete. Strong coordinating groups like thiols can act as catalyst poisons. [6]However, highly selective catalysts have been developed that are tolerant of halides, esters, and amides. [20]
Part 3: Quantitative Data Summary
Table 1: Illustrative Effect of Solvent Polarity on Enantioselectivity for a Model Ketone Reduction
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 82% |
| Tetrahydrofuran (THF) | 7.6 | 88% |
| Dichloromethane (CH₂Cl₂) | 9.1 | 91% |
| Methanol (MeOH) | 33.0 | 96% |
Note: This data is illustrative and based on general trends. Actual results are highly dependent on the specific substrate, ligand, and catalyst system. [9]
References
-
Title: Catalyst Inhibition and Deactivation in Homogeneous Hydrogenation - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Performance of homogeneous catalysts viewed in dynamics - RSC Publishing Source: RSC Publishing URL: [Link]
-
Title: Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts | Chemical Reviews Source: Chemical Reviews URL: [Link]
-
Title: Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions Source: MDPI URL: [Link]
-
Title: Neoteric solvents for asymmetric hydrogenation: supercritical fluids, ionic liquids, and expanded ionic liquids - Green Chemistry (RSC Publishing) Source: RSC Publishing URL: [Link]
-
Title: Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts - MDPI Source: MDPI URL: [Link]
-
Title: Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation - YouTube Source: YouTube URL: [Link]
-
Title: The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor - MDPI Source: MDPI URL: [Link]
-
Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH Source: NIH URL: [Link]
-
Title: Enantioselective Hydrogenation of Olefins: Introduction to Asymmetric Catalysis - YouTube Source: YouTube URL: [Link]
-
Title: Asymmetric Hydrogenation Source: ETH Zurich URL: [Link]
-
Title: Asymmetric Olefin Isomerization via Phase-Transfer-Catalyzed-[12][13]Hydrogen Transfer for Access to Axially Chiral Furan-Benzimidazoles | Organic Letters Source: ACS Publications URL: [Link]
-
Title: Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities | Organometallics Source: ACS Publications URL: [Link]
-
Title: Asymmetric Olefin Isomerization via Phase-Transfer-Catalyzed-[12][13]Hydrogen Transfer for Access to Axially Chiral Furan-Benzimidazoles | Request PDF Source: ResearchGate URL: [Link]
-
Title: The Mechanism of Isomerization of Olefins with Transition Metal Catalysts | Journal of the American Chemical Society Source: ACS Publications URL: [Link]
-
Title: Asymmetric hydrogenation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Prevention of Undesirable Isomerization during Olefin Metathesis - ACS Publications Source: ACS Publications URL: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ethz.ch [ethz.ch]
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- 9. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
effect of solvent on enantioselectivity with chiral diamine ligands
A Senior Application Scientist's Guide to Understanding and Troubleshooting the Effect of Solvent on Enantioselectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the complex and often pivotal role that solvents play in asymmetric catalysis, particularly when using chiral diamine ligands. Instead of a simple list of facts, this resource provides in-depth answers to common questions and troubleshooting scenarios encountered in the lab, grounding all advice in mechanistic principles and field-proven experience.
Frequently Asked Questions: Foundational Concepts
Q1: Why is solvent selection so critical for enantioselectivity in my reaction using a chiral diamine ligand?
The solvent is far from being an inert medium; it is an active participant in the catalytic cycle.[1] Its influence on enantioselectivity is profound and multifaceted, stemming from several key interactions:
-
Solvation of the Catalyst-Substrate Complex: The solvent molecules form a "cage" around the transition state complex. The nature of this cage can preferentially stabilize one diastereomeric transition state over the other. Non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, dictate the geometry and energy of this crucial intermediate.[2]
-
Direct Coordination to the Metal Center: In metal-catalyzed reactions, solvent molecules can sometimes compete with the substrate or even the chiral ligand for coordination sites on the metal. This can alter the catalyst's structure and its chiral environment, directly impacting stereochemical outcomes.
-
Influence on Ligand Conformation: The conformation of the chiral diamine ligand itself can be influenced by the solvent. A change in solvent polarity can alter the dihedral angles and spatial arrangement of the ligand's chiral scaffolding, thereby changing how it directs the stereochemistry of the reaction.
-
Solubility of Reagents: While seemingly basic, ensuring the catalyst, substrate, and any additives are fully soluble is paramount. Poor solubility can lead to a heterogeneous reaction mixture, causing inconsistent results and poor reproducibility.
In some cases, the enantiomeric excess (% ee) of a product has been found to be inversely proportional to the dielectric constant of the solvent, highlighting the strong electronic influence of the medium.[3]
Troubleshooting Guide: Common Experimental Issues
Q2: I am observing low or no enantioselectivity. What solvent-related factors should I investigate first?
Low enantioselectivity is a common hurdle. Before re-designing your ligand or substrate, a systematic evaluation of the solvent is essential.
Initial Diagnostic Workflow
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps:
-
Solvent Purity and Water Content: Trace amounts of water or other impurities can be detrimental. Water can hydrolyze sensitive reagents or alter the catalytic species. Always use freshly distilled, anhydrous, and degassed solvents. For reactions sensitive to protic impurities, like many Noyori-type hydrogenations, this is non-negotiable.[4]
-
Coordinating vs. Non-Coordinating Solvents:
-
Coordinating Solvents (e.g., THF, Et₂O, MeCN): These can bind to the metal center and may be necessary for catalyst stability or solubility. However, strong coordination can inhibit substrate binding or disrupt the chiral environment.
-
Non-Coordinating Solvents (e.g., Toluene, Hexane, CH₂Cl₂): These are often preferred as they are less likely to interfere with the inner workings of the catalyst. They allow the intrinsic properties of the ligand-metal-substrate complex to dictate selectivity. A dramatic solvent effect was observed in the iridium-catalyzed asymmetric hydrogenation of certain ketimines, where trifluoroethanol (TFE) was uniquely effective, suggesting a specific role for this protic, weakly coordinating solvent.[5]
-
-
Solvent Polarity: The polarity of the solvent influences the stability of charged or polar intermediates and transition states.
-
Apolar Solvents often favor transition states where charge separation is minimized.
-
Polar Solvents can stabilize charge-separated transition states. For some reactions, a switch from methanol to dichloromethane can dramatically alter both diastereoselectivity and enantioselectivity.[6]
-
Q3: My enantioselectivity is high, but my reaction rate is too slow. Can a change in solvent improve the kinetics without sacrificing selectivity?
Yes, this is a classic optimization challenge. The solvent that provides the best selectivity may not provide the best rate.
-
The Causality: A solvent might achieve high selectivity by strongly organizing the transition state, but this very organization could also raise the activation energy, slowing the reaction. Conversely, a solvent that promotes a faster reaction might do so by lowering the overall energy barrier, but at the cost of being less discriminating between the two diastereomeric transition states.
-
Troubleshooting Steps:
-
Solvent Mixtures: Try using binary mixtures of the "high-selectivity" solvent and a "high-rate" solvent. A systematic screening of ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) can often reveal a "sweet spot" that balances rate and selectivity.
-
Temperature Optimization: In a more reactive solvent system, lowering the temperature can often recover the loss in enantioselectivity. A decrease in temperature will amplify the small energy difference between the two competing transition states, leading to a higher % ee.[7]
-
Consider Solubility: A slow rate may simply be a result of poor solubility of the catalyst or substrate at lower temperatures. Ensure you are operating in a homogeneous phase.
-
Q4: I am getting inconsistent results from batch to batch. Could the solvent be the culprit?
Absolutely. Inconsistency is frequently traced back to solvent handling and quality.
-
Source and Grade: Use the same supplier and grade of solvent for a series of experiments. Different grades can have different stabilizers or impurity profiles.
-
Storage: Solvents can degrade over time. Ethers like THF can form peroxides. Anhydrous solvents can absorb atmospheric moisture. Use fresh bottles or re-purify stored solvents if in doubt.
-
Atmospheric Conditions: Reactions sensitive to air or moisture should be conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Even small leaks in your apparatus can introduce contaminants that quench or alter the catalyst. For instance, many Noyori-type catalysts are known to be air-sensitive, decomposing into nanoparticles that erode both reaction rate and stereoselectivity.[4]
Experimental Protocols & Data Presentation
Protocol 1: Systematic Solvent Screening for Asymmetric Catalysis
This protocol outlines a robust method for screening solvents to optimize enantioselectivity.
Objective: To identify the optimal solvent for a given asymmetric reaction catalyzed by a chiral diamine-metal complex.
Methodology:
-
Preparation:
-
Select a diverse range of 6-8 anhydrous solvents (e.g., Toluene, CH₂Cl₂, THF, 2-MeTHF, CPME, MeOH, iPrOH, Acetone).[8] Ensure they represent a spectrum of polarities and coordinating abilities.
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere.
-
Prepare a stock solution of the metal precursor and a separate stock solution of the chiral diamine ligand in a suitable, volatile solvent (like CH₂Cl₂) to ensure accurate dispensing.
-
-
Reaction Setup (Parallel Synthesis):
-
Arrange a set of identical reaction vials, each with a stir bar, under an inert atmosphere.
-
To each vial, add the substrate.
-
Dispense the required volume of the metal precursor and ligand stock solutions. Allow for in-situ catalyst formation by stirring for the recommended time (e.g., 15-30 minutes at room temperature).
-
Evaporate the solvent used for the stock solutions under a stream of inert gas.
-
Add the designated screening solvent (e.g., 0.5 mL) to each respective vial.
-
-
Execution and Analysis:
-
Initiate the reaction (e.g., by adding a final reagent or pressurizing with H₂ for hydrogenations).
-
Run all reactions at the same temperature and for the same duration.
-
Upon completion, quench the reactions appropriately.
-
Determine the conversion (yield) by ¹H NMR or GC analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
-
Data Summary Table:
| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) | % ee |
| 1 | Toluene | 2.4 | 95 | 92% (R) |
| 2 | CH₂Cl₂ | 9.1 | >99 | 85% (R) |
| 3 | THF | 7.6 | >99 | 78% (R) |
| 4 | MeOH | 32.7 | 80 | 45% (S) |
| 5 | Hexane | 1.9 | 90 | 94% (R) |
This is example data for illustrative purposes.
Visualizing Key Concepts
The Role of the Solvent Shell
The solvent molecules arrange themselves around the catalyst-substrate complex, creating a chiral microenvironment. This "second coordination sphere" can exert subtle yet powerful steric and electronic effects that influence the enantiodetermining step.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Complexes
Welcome to the technical support guide for the purification of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine (and its enantiomer) and their resulting complexes. This document is designed for researchers, scientists, and drug development professionals who utilize this privileged chiral diamine ligand in asymmetric catalysis and organic synthesis.[1] As a cornerstone of modern stereoselective synthesis, achieving high purity of the diamine-metal complexes is paramount for obtaining optimal catalytic activity and enantioselectivity.
This guide provides field-proven insights and systematic troubleshooting strategies to address common challenges encountered during the purification process. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Purification Strategy Workflow
The initial choice between crystallization and chromatography is a critical decision point that depends on the scale of the reaction, the nature of the impurities, and the physical properties of the complex. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of chiral diamine complexes in a question-and-answer format.
Crystallization & Diastereomeric Resolution
Question 1: My diastereomeric salt resolution is giving a low yield of the desired enantiomer. What are the likely causes and how can I improve it?
Answer: Low yield in diastereomeric salt formation is a frequent challenge. The primary goal is to maximize the solubility difference between the two diastereomeric salts in a given solvent system.[2]
Potential Causes & Solutions:
-
Suboptimal Solvent System: The solubility of the two diastereomeric salts may be too similar in the chosen solvent.
-
Solution: Conduct a thorough solvent screen. The ideal solvent will fully dissolve both diastereomers at an elevated temperature but cause the desired diastereomer to selectively precipitate upon cooling, leaving the other in the mother liquor. A mixture of solvents (a "solvent" and an "anti-solvent") is often effective.
-
| Solvent Category | Examples for Screening | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for dissolving polar salts; can be paired with less polar anti-solvents.[3] |
| Ethers | Diethyl ether, MTBE, THF | Often used as anti-solvents to induce precipitation from more polar solutions. |
| Esters | Ethyl acetate | Medium polarity, useful in binary mixtures. |
| Hydrocarbons | Hexanes, Heptane | Non-polar anti-solvents. |
| Nitriles | Acetonitrile | A polar solvent that can offer different selectivity compared to alcohols. |
-
Incorrect Stoichiometry: The molar ratio of the chiral resolving agent (e.g., mandelic acid, tartaric acid) to the racemic diamine is critical.
-
Solution: While a 1:1 ratio is a common starting point, this is not always optimal. Experiment with varying the stoichiometry. Sometimes, using a slight excess or even a sub-stoichiometric amount of the resolving agent can improve the diastereomeric excess (d.e.) and yield of the crystallized product.[2][4]
-
-
Inadequate Temperature Control: The rate of cooling significantly impacts crystal growth and purity.
-
Solution: Avoid crash cooling. A slow, controlled cooling process (e.g., allowing the insulated flask to cool to room temperature overnight, followed by a period at 4°C) promotes the formation of larger, purer crystals.
-
Question 2: My complex is "oiling out" instead of crystallizing. How can I induce solid formation?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to high impurity levels, residual solvent, or supersaturation.
Solutions:
-
Reduce Supersaturation: Add a small amount of additional solvent to dissolve the oil, then cool much more slowly.
-
Trituration: Add a non-polar solvent (an "anti-solvent") in which the complex is insoluble (e.g., hexanes) to the oil and stir vigorously. This can often induce precipitation of a solid.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.
-
Seeding: If you have a pure crystal of the desired product, add a tiny amount to the supersaturated solution to initiate crystallization.
Column Chromatography
Question 3: I am getting poor separation of my diastereomeric complexes on a standard silica gel column. What should I try next?
Answer: While diastereomers have different physical properties and can often be separated on achiral stationary phases, silica gel may not provide sufficient selectivity.[5][6]
Potential Causes & Solutions:
-
Insufficient Selectivity of Stationary Phase: Silica gel separates based primarily on polarity. If the diastereomers have very similar polarities, separation will be poor.
-
Solution: Change the stationary phase. Different phases offer different separation mechanisms. Consider the options in the table below.
-
| Stationary Phase | Separation Principle | Best For... |
| Alumina (basic or neutral) | Polarity, Lewis acid/base interactions | Acid-sensitive compounds; can offer different selectivity than silica. |
| Reversed-Phase (C18, C8) | Hydrophobicity | Non-polar to moderately polar complexes; requires polar mobile phases.[6] |
| Pentafluorophenyl (PFP) | Aromatic, dipole, and pi-pi interactions | Isomeric and diastereomeric compounds with aromatic rings.[7] |
| Chiral Stationary Phases (CSP) | Enantioselective interactions | Direct separation of enantiomers, but also highly effective for challenging diastereomer separations.[7] |
-
Suboptimal Mobile Phase: The eluent composition is critical for achieving resolution.
-
Solution: If using normal phase (silica/alumina), systematically vary the ratio of the polar modifier (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes). For very polar complexes, adding a small amount of methanol or triethylamine can improve peak shape and elution. For reversed-phase, vary the ratio of organic solvent (acetonitrile or methanol) to water.
-
Question 4: My complex appears to be decomposing on the silica gel column. How can I prevent this?
Answer: This is a common problem with coordination complexes. The acidic nature of standard silica gel can cause demetallation or degradation of sensitive ligands.[8][9]
Solutions:
-
Deactivate the Silica: Before running the column, flush it with the mobile phase containing a small amount of a base, such as 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface.
-
Switch to a Neutral Stationary Phase: Alumina is a good alternative for acid-sensitive compounds.[9]
-
Use a "Plug" Instead of a Full Column: If the goal is simply to remove a highly polar or non-polar impurity, passing the crude material through a short pad ("plug") of silica or alumina can be sufficient and minimizes contact time, reducing the risk of decomposition.
Caption: Troubleshooting decision tree for poor crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound complexes? A1: The two most powerful and commonly used techniques are diastereomeric salt crystallization and column chromatography . Diastereomeric crystallization is often used to resolve the enantiomers of the diamine ligand itself by reacting the racemic mixture with a chiral acid (like mandelic or tartaric acid) to form diastereomeric salts that can be separated by their differing solubilities.[3][4] Column chromatography is used to purify the final metal complexes from unreacted starting materials or side products.
Q2: How do I choose between crystallization and chromatography for purifying my final complex? A2: Crystallization is generally preferred for large-scale purification as it is often more cost-effective and can yield highly pure material in a single step. However, finding suitable crystallization conditions can be time-consuming and is not always successful.[5][10] Column chromatography is more versatile and can separate components of very similar polarity. It is excellent for small-scale purification and for mixtures that are difficult to crystallize. Its main drawbacks are lower throughput and the potential for the complex to decompose on the stationary phase.[8][9]
Q3: Can I use a standard achiral HPLC or SFC column to separate diastereomers of my complex? A3: Yes. Since diastereomers have distinct physical properties, they do not require a chiral stationary phase for separation. Both normal-phase and reversed-phase HPLC can be effective.[5][6] Supercritical Fluid Chromatography (SFC) on achiral columns has also emerged as a powerful technique for diastereomer separation, often providing faster and better separations than traditional HPLC.[11]
Q4: How can I confirm the purity and enantiomeric excess (e.e.) of my purified diamine ligand? A4: The chemical purity is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. To determine the enantiomeric excess, the most common method is chiral High-Performance Liquid Chromatography (HPLC) . If the diamine itself does not resolve well, it can be derivatized—for example, by reacting it with acetic anhydride to form the diacetamide—which often separates well on standard chiral HPLC columns.[3]
Q5: What are the best practices for storing the purified ligand and its complexes? A5: Chiral amines and many organometallic complexes can be sensitive to air and moisture. It is recommended to store them under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. For long-term storage, keeping them in a freezer (-20°C) is advisable.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Resolution of a Chiral Diamine
-
Dissolution: Dissolve one equivalent of the racemic diamine in a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid (e.g., (+)-mandelic acid) in the same solvent. Add this solution dropwise to the warm diamine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4°C) overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) by NMR or by liberating the free amine and analyzing via chiral HPLC.
-
Recrystallization (if necessary): If the d.e. is not satisfactory, recrystallize the solid from the same solvent system to enhance its purity.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 10% NaOH). Stir until all solids have dissolved. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched free diamine.[3]
Protocol 2: General Procedure for Column Chromatography of a Metal Complex
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a solvent system that provides good separation between your desired complex and impurities (aim for a target Rf of ~0.3).
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the non-polar component of your mobile phase (e.g., hexanes).
-
Sample Loading: Dissolve the crude complex in a minimal amount of the mobile phase or a compatible solvent. If the complex is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Run the column by adding the mobile phase to the top and collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified complex.
References
-
ResearchGate. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Chiral Vicinal Diamines Derived from Mefloquine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (n.d.). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]
-
ResearchGate. (2020). How to Purify Organometallic Complexes? Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]
-
Reddit. (2022). issues with column chromatography purification of coordination complex. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Can we do column chromatography for the purification of metal complexs? Retrieved from [Link]
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from [Link]
-
Reddit. (2023). Purification Troubleshooting. Retrieved from [Link]
-
ChemWorld. (n.d.). This compound dihydrochloride. Retrieved from [Link]
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- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor catalyst performance in asymmetric synthesis
This data is illustrative and based on general trends observed in the literature where less polar solvents can sometimes favor higher enantioselectivity. [5][8]
References
-
Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. Available at: [Link]
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Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Royal Society of Chemistry. Available at: [Link]
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Application of Biobased Solvents in Asymmetric Catalysis. National Institutes of Health. Available at: [Link]
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Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. American Chemical Society. Available at: [Link]
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Asymmetric Activation. PubMed. Available at: [Link]
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Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central. Available at: [Link]
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When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. MDPI. Available at: [Link]
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Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. Available at: [Link]
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Technical Support Center: Strategies for Enhancing Catalyst Turnover Number
Welcome to the Technical Support Center for catalyst performance optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the turnover number (TON) of their catalytic processes. A high TON is indicative of a highly efficient and stable catalyst, which is crucial for cost-effective and sustainable chemical synthesis.[1][2] This guide provides in-depth troubleshooting protocols and frequently asked questions to address common challenges encountered during catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Turnover Number (TON) and why is it a critical parameter for catalyst performance?
The Turnover Number (TON) represents the number of moles of substrate that one mole of catalyst can convert into the desired product before it becomes deactivated.[2] It is a crucial metric for evaluating the efficiency and longevity of a catalyst. A higher TON signifies a more robust and cost-effective catalytic system, as it implies that a smaller amount of catalyst is required to produce a large quantity of product.[1][3]
Q2: What are the primary reasons for a low Turnover Number in my reaction?
A low TON is typically a result of catalyst deactivation, which can be broadly categorized into three main types: chemical, mechanical, and thermal deactivation.[4][5][6] Common causes include:
-
Poisoning: Strong chemisorption of impurities from the feedstock onto the catalyst's active sites.[4][7][8][9]
-
Fouling or Coking: Physical deposition of substances, like carbonaceous materials, on the catalyst surface, blocking active sites.[4][7][9]
-
Thermal Degradation (Sintering): Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[4][5][9]
-
Leaching: Dissolution of the active catalytic species into the reaction medium.[7]
Q3: How can I quickly diagnose the likely cause of my catalyst's deactivation?
A preliminary diagnosis can often be made by observing the reaction profile and analyzing the spent catalyst. A sudden drop in activity may suggest poisoning, whereas a gradual decline is more characteristic of fouling or sintering. Post-reaction characterization of the catalyst (e.g., via spectroscopy or microscopy) can provide more definitive evidence.
Q4: What is a catalyst promoter and how can it enhance the TON?
A promoter is a substance added to a catalyst in small amounts to improve its activity, selectivity, or stability, even though it may not be catalytically active on its own.[10] Promoters can enhance the TON in several ways, such as by increasing the number of active sites, improving resistance to poisoning, or preventing sintering.[10][11][12] For instance, in the Haber-Bosch process for ammonia synthesis, potassium is used as a promoter to scavenge oxygen traces that could poison the iron catalyst.[11]
Q5: Can the catalyst support material affect the Turnover Number?
Absolutely. The support material plays a critical role in dispersing and stabilizing the active catalytic particles, which in turn influences the catalyst's activity and longevity.[13][14] A support with a high surface area can improve the dispersion of the active phase, leading to a greater number of accessible active sites.[15] The interaction between the support and the active metal can also prevent sintering and enhance catalytic performance.[13][14]
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction
Symptoms:
-
Initial high reaction rate followed by a sharp decline in activity.
-
Incomplete substrate conversion.
-
Reaction stalls before completion.
Potential Cause: Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites, rendering them inactive.[5][8] This deactivation mechanism is often rapid and can be irreversible.[9]
Troubleshooting Workflow:
dot graph TD { A[Start: Rapid Activity Loss] --> B{Feedstock Purity Check}; B --> C{Purify Feedstock}; C --> D[Re-run Reaction]; B --> E{Identify Potential Poisons}; E --> F[Introduce Guard Bed]; F --> D; D --> G{Issue Resolved?}; G -- Yes --> H[End]; G -- No --> I{Consider Catalyst Modification}; I --> J[Select Poison-Resistant Catalyst]; J --> D; }
Caption: Workflow for troubleshooting catalyst poisoning.
Experimental Protocols:
-
Feedstock Purity Analysis:
-
Objective: To identify and quantify potential poisons in the reactants and solvent.
-
Method: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect common poisons like sulfur, phosphorus, or heavy metal compounds.[4][9]
-
Action: If impurities are detected, purify the feedstock using appropriate methods (e.g., distillation, recrystallization, or passing through an adsorbent bed).
-
-
Implementation of a Guard Bed:
-
Objective: To remove poisons from the feed stream before it reaches the catalyst bed.[5]
-
Method: Pack a pre-reactor column with a material that selectively adsorbs the identified poison. The choice of adsorbent will depend on the nature of the poison.
-
Action: Rerun the reaction with the purified feedstock passing through the guard bed.
-
-
Selection of a Poison-Resistant Catalyst:
-
Objective: To use a catalyst that is inherently less susceptible to poisoning.
-
Method: If feedstock purification is not feasible, consider catalysts with modified active sites or supports that are more tolerant to specific poisons. For example, bimetallic catalysts can sometimes exhibit enhanced resistance to poisoning compared to their monometallic counterparts.
-
Issue 2: Gradual Decline in Catalytic Activity Over Time
Symptoms:
-
A slow but steady decrease in the reaction rate over an extended period.
-
The need for progressively harsher reaction conditions (e.g., higher temperature or pressure) to maintain a constant conversion rate.
Potential Cause: Fouling (Coking) or Thermal Degradation (Sintering)
Fouling is the physical deposition of materials, such as carbonaceous residues (coke), onto the catalyst surface, which blocks active sites and pores.[7][9] Sintering is the agglomeration of catalyst particles at high temperatures, which reduces the active surface area.[5][8][9]
Troubleshooting Workflow:
dot graph TD { A[Start: Gradual Activity Decline] --> B{Analyze Spent Catalyst}; B -- Evidence of Deposits --> C{Fouling/Coking Suspected}; C --> D{Optimize Reaction Conditions}; D --> E[Lower Temperature/Pressure]; E --> F[Re-run Reaction]; C --> G{Catalyst Regeneration}; G --> H[Burn off Coke]; H --> F; B -- Loss of Surface Area --> I{Sintering Suspected}; I --> J[Lower Reaction Temperature]; J --> F; I --> K{Improve Catalyst Stability}; K --> L[Use Stabilizing Support/Promoters]; L --> F; F --> M{Issue Resolved?}; M -- Yes --> N[End]; M -- No --> O{Further Investigation Needed}; }
Caption: Workflow for troubleshooting fouling and sintering.
Experimental Protocols:
-
Characterization of the Spent Catalyst:
-
Objective: To determine the cause of deactivation.
-
Methods:
-
For Fouling/Coking: Use Thermogravimetric Analysis (TGA) to quantify coke deposition. Temperature Programmed Oxidation (TPO) can also be used to characterize the nature of the carbonaceous deposits.
-
For Sintering: Employ Transmission Electron Microscopy (TEM) to visualize changes in particle size and morphology. X-ray Diffraction (XRD) can be used to measure crystallite size. Brunauer-Emmett-Teller (BET) analysis will show a decrease in surface area.[16]
-
-
Action: The results of these analyses will guide the subsequent troubleshooting steps.
-
-
Optimization of Reaction Conditions:
-
Objective: To minimize the rate of deactivation.
-
Methods:
-
To Mitigate Coking: Systematically vary reaction parameters such as temperature, pressure, and feedstock composition to identify conditions that suppress coke formation.[9]
-
To Mitigate Sintering: Operate at the lowest possible temperature that still allows for an acceptable reaction rate.[9] The presence of water vapor can accelerate sintering, so ensuring a dry reaction environment can be beneficial.[4]
-
-
Action: Implement the optimized conditions in subsequent experiments.
-
-
Catalyst Regeneration:
-
Objective: To restore the activity of the deactivated catalyst.
-
Methods: The appropriate regeneration technique depends on the deactivation mechanism:[17]
-
For Coking: Controlled burn-off of coke in an oxidizing atmosphere (e.g., air or diluted oxygen) at elevated temperatures.[17]
-
For Sintering (if mild): Gas reduction treatments may help to redisperse the active metal components.
-
-
Action: Perform regeneration and re-evaluate the catalyst's performance.
-
| Deactivation Mechanism | Primary Cause | Diagnostic Technique | Mitigation Strategy |
| Poisoning | Feedstock impurities | GC-MS, HPLC, ICP-MS | Feedstock purification, Guard beds |
| Fouling (Coking) | Carbonaceous deposits | TGA, TPO | Optimize reaction conditions, Regeneration |
| Sintering | High temperatures | TEM, XRD, BET | Lower reaction temperature, Stabilizing supports |
Issue 3: Reaction Rate is Slower Than Expected, Even with a Fresh Catalyst
Symptoms:
-
The observed reaction rate is significantly lower than what is reported in the literature for a similar catalytic system.
-
Increasing the catalyst loading does not proportionally increase the reaction rate.
Potential Cause: Mass Transfer Limitations
In heterogeneous catalysis, the overall reaction rate can be limited by the rate at which reactants are transported from the bulk fluid to the catalyst's active sites.[18] This is known as a mass transfer limitation and can mask the true kinetic activity of the catalyst.
Troubleshooting Workflow:
dot graph TD { A[Start: Low Reaction Rate] --> B{Vary Agitation Speed}; B --> C{Rate Increases with Speed?}; C -- Yes --> D[External Mass Transfer Limitation]; D --> E[Increase Agitation/Flow Rate]; E --> F[Re-run Reaction]; C -- No --> G{Vary Catalyst Particle Size}; G --> H{Rate Increases with Smaller Particles?}; H -- Yes --> I[Internal Mass Transfer Limitation]; I --> J[Use Smaller Catalyst Particles]; J --> F; H -- No --> K[Reaction is Kinetically Controlled]; F --> L{Issue Resolved?}; L -- Yes --> M[End]; L -- No --> K; }
Caption: Workflow for diagnosing mass transfer limitations.
Experimental Protocols:
-
Assessment of External Mass Transfer:
-
Objective: To determine if the reaction rate is limited by diffusion from the bulk fluid to the external surface of the catalyst.
-
Method: In a stirred-tank reactor, systematically increase the agitation speed while keeping all other parameters constant.[19] If the reaction rate increases with stirring speed and then plateaus, the reaction is limited by external mass transfer at lower speeds.
-
Action: Operate the reaction in the plateau region where the rate is independent of the agitation speed.
-
-
Assessment of Internal Mass Transfer:
-
Objective: To determine if the reaction rate is limited by diffusion within the pores of the catalyst.
-
Method: Prepare and test catalyst particles of different sizes under conditions where external mass transfer limitations are absent.[19] If the reaction rate per unit mass of catalyst increases as the particle size decreases, the reaction is limited by internal mass transfer.
-
Action: Use smaller catalyst particles to minimize internal diffusion limitations.
-
Advanced Strategies for Enhancing Turnover Number
Beyond troubleshooting common issues, proactively designing a more efficient catalytic system can lead to significant improvements in the TON.
Active Site Engineering
The rational design of the catalyst's active sites can have a profound impact on its activity and stability.[20][21] Strategies include:
-
Modifying the electronic properties of the active sites to optimize the adsorption and desorption of reactants and products.[21]
-
Creating well-defined, isolated active sites to enhance selectivity and prevent side reactions.[20]
-
Introducing defects or strain in the catalyst structure to create more active centers.[21]
Catalyst Support and Promoter Selection
-
Support Material: The choice of support can influence the dispersion of the active phase, its resistance to sintering, and the overall catalytic activity.[13][22] High surface area materials like activated carbon, alumina, and silica are commonly used.[15]
-
Promoters: The addition of promoters can enhance the catalyst's performance by improving its activity, selectivity, and stability.[11][12] Promoters can be classified as structural or electronic, depending on their mode of action.
References
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
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Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
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StudySmarter. (2024, August 27). Catalyst Deactivation: Mechanism & Causes. Retrieved from [Link]
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Infraspeak. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
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Chemistry For Everyone. (2025, September 11). What Is The Role Of Promoters In Catalysis? [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2019, May 15). What are the factors for catalysts desactivation? Retrieved from [Link]
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Chinese Chemical Society. (n.d.). Identifying and Engineering Active Sites at the Surface of Porous Single-Crystalline Oxide Monoliths to Enhance Catalytic Activity and Stability. CCS Chemistry. Retrieved from [Link]
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Minstrong. (2025, December 22). What Methods Are Available to Reactivate Deactivated Catalysts? Retrieved from [Link]
-
Patsnap. (2025, June 19). What is catalyst regeneration and how does it extend catalyst life? Retrieved from [Link]
-
China Steel Corporation. (n.d.). Regeneration of the Deactivated SCR Catalysts. Retrieved from [Link]
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Fiveable. (n.d.). Promoters Definition - Physical Chemistry II Key Term. Retrieved from [Link]
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StudySmarter. (2024, August 27). Catalyst Regeneration: Methods & Process. Retrieved from [Link]
-
Nanotech Now. (n.d.). promoter (in catalysis). Retrieved from [Link]
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ACS Publications. (2021, February 4). Active Site Engineering in Transition Metal Based Electrocatalysts for Green Energy Applications. Accounts of Materials Research. Retrieved from [Link]
-
NPTEL. (n.d.). Promoters is an additive which has no catalytic properties of its own but enhances. NPTEL Archive. Retrieved from [Link]
-
PubMed Central. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. Retrieved from [Link]
-
Vedantu. (n.d.). Catalytic Promoter: Role, Examples & Importance in Chemistry. Retrieved from [Link]
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ACS Publications. (2025, July 13). Engineering Active Sites in Single-Atom Catalysts for Enhanced Oxygen Reduction Reaction: Strategies and Outlook. ACS Energy Letters. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Engineering active sites for enhancing synergy in heterogeneous catalytic oxidations. Chemical Communications. Retrieved from [Link]
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PubMed. (n.d.). Microenvironment engineering for enhancing catalytic active sites for the CO oxidation reaction. Retrieved from [Link]
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ResearchGate. (2023, April 26). Estimation of Mass Transfer limitation in Heterogeneous Catalyzed Reaction for Biodiesel Production. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. Reaction Chemistry & Engineering. Retrieved from [Link]
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The University of Manchester. (n.d.). Mass Transfer Effects on Catalytic Reactions. Retrieved from [Link]
-
Semantic Scholar. (2019, May 2). Optimizing enzymatic catalysts for rapid turnover of substrates with low enzyme sequestration. Retrieved from [Link]
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AIDIC. (n.d.). Effect of mass transfer limitation on catalytic activity and selectivity for oxidation of glycerol. Retrieved from [Link]
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MDPI. (n.d.). Support–Activity Relationship in Heterogeneous Catalysis for Biomass Valorization and Fine-Chemicals Production. Retrieved from [Link]
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PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Turnover rates on complex heterogeneous catalysts. Retrieved from [Link]
-
Applied Catalysts. (2024, March 13). Industrial Catalyst System Efficiency: Strategies for Optimization. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Optimizing Catalytic Processes for Efficiency and Feedstock Flexibility. Retrieved from [Link]
-
YouTube. (2021, November 11). Role of the Support in my Career and in Catalysis. Retrieved from [Link]
-
ACS Publications. (2012, November 8). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 8). Why do catalysts have limited turnover numbers in practice? Retrieved from [Link]
-
ResearchGate. (2014, January 5). How to calculate the Turnover Number of a Heterogeneous catalyst? Retrieved from [Link]
-
MDPI. (2021, May 30). Effect of Different Catalyst Supports on the Quality, Yield and Morphology of Carbon Nanotubes Produced from Waste Polypropylene Plastics. Retrieved from [Link]
-
Caltech. (n.d.). Turnover Rates in Heterogeneous Catalysis. Retrieved from [Link]
-
ResearchGate. (2013, November 28). How to calculate the turnover number of a catalyst? Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for chiral ligands that impart high stereoselectivity, activity, and broad substrate scope is perpetual. Among the privileged classes of ligands, C₂-symmetric 1,2-diamines have established themselves as cornerstones in the synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical and fine chemical industries. This guide provides an in-depth comparison of the highly substituted chiral diamine, (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine (hereafter referred to as Dmes-DPEN ), with its well-established parent structures, (1R,2R)-1,2-diphenylethylenediamine (DPEN) and its N-tosylated derivative (TsDPEN).
While direct, peer-reviewed experimental data for the catalytic performance of Dmes-DPEN in benchmark reactions remains elusive in the current literature, this guide will leverage established principles of catalyst design and performance data from closely related analogues to provide a predictive comparison. We will focus on the widely studied asymmetric transfer hydrogenation (ATH) of acetophenone as a model reaction to dissect the potential advantages and disadvantages conferred by the sterically demanding 2,4,6-trimethylphenyl (mesityl) substituents of Dmes-DPEN.
The Significance of the 1,2-Diamine Scaffold in Asymmetric Catalysis
The efficacy of 1,2-diamine ligands in asymmetric catalysis, particularly in Noyori-type hydrogenation and transfer hydrogenation reactions, stems from their ability to form stable chelate complexes with transition metals like ruthenium, rhodium, and iridium.[1] In these "metal-ligand bifunctional" catalysts, the metal center and the amine ligand work in concert to facilitate the catalytic cycle. The N-H proton of the ligand can act as a proton donor, while the metal hydride serves as the hydride source, enabling a highly organized, six-membered pericyclic transition state for the reduction of ketones and imines.[2][3] The chirality of the diamine backbone is pivotal in creating a chiral environment that directs the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.
Comparative Analysis: DPEN, TsDPEN, and the Projected Performance of Dmes-DPEN
To understand the potential of Dmes-DPEN, we will compare it with the well-characterized DPEN and TsDPEN ligands in the context of the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.
Data Presentation: A Comparative Overview
The following table summarizes typical experimental results for the ATH of acetophenone using catalysts derived from TsDPEN, a widely used and highly effective ligand. This will serve as our baseline for discussing the projected performance of Dmes-DPEN.
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) (Configuration) | Reference |
| (1R,2R)-TsDPEN | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN / KOH | 200:1 | >98 | 97 (R) | [4] |
| (1R,2R)-Dmes-DPEN | [RuCl₂(p-cymene)]₂ / (R,R)-Dmes-DPEN / Base | Hypothetical | Projected: Potentially lower yield, but potentially higher ee | Projected: (R) | - |
Note: The data for (1R,2R)-Dmes-DPEN is a projection based on established structure-activity relationships in asymmetric catalysis.
Expertise & Experience: Deconstructing the Ligand's Influence
The choice of substituents on the phenyl rings of the DPEN scaffold has a profound impact on the catalyst's activity and enantioselectivity. The introduction of the bulky mesityl groups in Dmes-DPEN is a deliberate design choice aimed at enhancing stereochemical control.
Steric Effects: The primary influence of the mesityl groups is steric. The ortho-methyl groups on the phenyl rings create a more rigid and defined chiral pocket around the metal center. This increased steric hindrance is expected to:
-
Enhance Enantioselectivity: By creating a more constrained environment, the mesityl groups can amplify the energetic difference between the two diastereomeric transition states leading to the (R) and (S) products. This should, in principle, lead to higher enantiomeric excess (ee%). The bulky groups can more effectively block one of the prochiral faces of the ketone from approaching the metal hydride.
-
Decrease Reaction Rate: The same steric bulk that enhances selectivity can also impede the approach of the substrate to the catalytic site, potentially leading to a lower reaction rate and requiring longer reaction times or higher catalyst loadings to achieve full conversion. This could result in a lower turnover frequency (TOF) compared to catalysts with less hindered ligands like DPEN or TsDPEN.
Electronic Effects: The three methyl groups on each phenyl ring are electron-donating. This can influence the electronic properties of the catalyst in a few ways:
-
Increased Electron Density on the Metal: The electron-donating nature of the mesityl groups can increase the electron density on the nitrogen atoms of the diamine and, consequently, on the metal center. This could potentially affect the hydricity of the metal-hydride bond and the overall reactivity of the catalyst.
-
CH-π Interactions: The methyl groups can participate in stabilizing CH-π interactions with the substrate's aromatic ring in the transition state, which can contribute to the overall stability of the favored transition state and thus influence enantioselectivity.[2]
The Role of the N-H Group: Unlike TsDPEN, Dmes-DPEN possesses free N-H groups. In the catalytic cycle of transfer hydrogenation, one of these N-H protons is typically deprotonated by a base to generate the active catalyst. The acidity of this proton can be influenced by the electronic nature of the aryl substituents. The electron-donating mesityl groups in Dmes-DPEN would be expected to make the N-H proton slightly less acidic compared to the phenyl groups in DPEN.
Experimental Protocols
To provide a practical context for evaluating these ligands, a detailed, step-by-step methodology for a benchmark experiment is provided below. This protocol is based on established procedures for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of acetophenone and can be adapted to test new ligands like Dmes-DPEN.
Representative Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Caption: Experimental workflow for the asymmetric transfer hydrogenation of acetophenone.
Detailed Steps:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and the chiral diamine ligand (e.g., (1R,2R)-TsDPEN, 0.01 mmol, 1 mol%).
-
Add degassed 2-propanol (e.g., 5 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction:
-
To the resulting catalyst solution, add acetophenone (e.g., 1 mmol).
-
Add a solution of potassium hydroxide in 2-propanol (e.g., 0.1 M solution, 0.1 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 28°C) and stir for the required time (e.g., 1.5 hours for TsDPEN).[4]
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Mechanistic Insights and the Role of Ligand Structure
The generally accepted mechanism for the Noyori-type asymmetric transfer hydrogenation involves an outer-sphere mechanism.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The steric bulk of the R groups on the diamine ligand plays a crucial role in the "chiral recognition" step, where the ketone coordinates to the catalyst. For Dmes-DPEN, the mesityl groups would create a highly congested chiral environment, forcing the ketone to adopt a specific orientation to minimize steric clashes. This is the origin of the anticipated high enantioselectivity.
Conclusion and Future Outlook
This compound (Dmes-DPEN) represents a logical progression in the design of C₂-symmetric diamine ligands, aiming to enhance enantioselectivity through increased steric hindrance. While direct experimental data is needed for a definitive comparison, a thorough analysis of its structural features and the well-established mechanisms of asymmetric transfer hydrogenation allows for informed predictions.
It is anticipated that catalysts derived from Dmes-DPEN will exhibit higher enantioselectivity compared to their less sterically hindered counterparts like DPEN and TsDPEN, albeit potentially at the cost of reduced catalytic activity. The optimal balance between selectivity and activity will likely be substrate-dependent.
For researchers in drug development and process chemistry, the synthesis and evaluation of Dmes-DPEN and its metal complexes in various asymmetric transformations is a promising avenue for discovering highly selective and effective catalysts. The experimental protocol provided in this guide offers a robust starting point for such investigations. The continued exploration of sterically and electronically tuned chiral ligands is essential for advancing the field of asymmetric catalysis and enabling the efficient synthesis of complex chiral molecules.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
- Ikariya, T.; Blacker, A. J. Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 2007, 40(12), 1300-1308.
- Grasa, G. A.; et al. Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Ruthenium(II) Complexes of 1,4-Diamine Ligands. Organometallics, 2002, 21(14), 2866-2873.
- Wills, M.; et al. A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 2003, 125(37), 11202-11203.
- Sandoval, C. A.; Ohkuma, T.; Utsumi, N.; Tsutsumi, K.; Murata, K.; Noyori, R. Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η⁶-Arene-N-Tosylethylenediamine-Ruthenium(II) Complexes. Chemistry–An Asian Journal, 2006, 1(1-2), 102-110.
- Casey, C. P.; et al. Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by a (Cyclopentadienyl*)ruthenium Complex. Journal of the American Chemical Society, 2007, 129(18), 5816-5817.
- Noyori, R.; Hashiguchi, S. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 1997, 30(2), 97-102.
- Haack, K.-J.; Hashiguchi, S.; Fujii, A.; Ikariya, T.; Noyori, R. The Catalyst Precursor, Catalyst, and Intermediate in the Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 1997, 36(3), 285-288.
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A Comparative Study of Diamine Ligands in Asymmetric Catalysis: A Guide for Researchers
Introduction
Chiral diamines have emerged as a cornerstone in the field of asymmetric catalysis, acting as privileged ligands in a vast array of metal-catalyzed reactions. Their ability to create a well-defined chiral environment around a metal center is paramount for achieving high levels of enantioselectivity in the synthesis of complex molecules. This is particularly critical in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often intrinsically linked to its stereochemistry. The structural and electronic properties of the diamine ligand are a determining factor in the stereochemical outcome of a catalytic transformation. This guide provides a comparative analysis of commonly employed chiral diamine ligands across several key asymmetric reactions, supported by experimental data to aid researchers, scientists, and drug development professionals in ligand selection and experimental design.
Key Classes of Chiral Diamine Ligands
The versatility of chiral diamines stems from the diversity of available scaffolds, which can be broadly categorized based on their structural features. The ability to fine-tune these structures, both sterically and electronically, is essential for optimizing catalytic performance for a specific substrate and reaction type.
Caption: Classification of common chiral diamine ligands.
C2-Symmetric Diamines
This class of ligands possesses a C2 axis of rotational symmetry, which reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.
-
1,2-Diphenylethylenediamine (DPEN) and its Derivatives (e.g., TsDPEN): N-tosylated DPEN (TsDPEN) is a highly effective and widely used ligand, particularly in Noyori-type asymmetric hydrogenation and transfer hydrogenation of ketones and imines. The tosyl group plays a crucial role in the catalytic cycle by participating in the hydrogen transfer mechanism.
-
1,2-Diaminocyclohexane (DACH): The rigid cyclohexane backbone of DACH provides a well-defined steric environment. It is a key component in the development of Trost ligands for palladium-catalyzed asymmetric allylic alkylation (AAA) and is also used in various other transformations.
C1-Symmetric Diamines
These ligands lack a rotational symmetry axis, offering a different spatial arrangement of chiral information. They are often derived from readily available chiral pool sources like amino acids and amino alcohols. Their modular synthesis allows for the creation of diverse ligand libraries for catalyst screening.
Polymeric Diamine Ligands
Comparative Performance in Key Asymmetric Reactions
The choice of a diamine ligand is highly dependent on the specific reaction and substrate. This section provides a comparative overview of the performance of selected diamine ligands in several synthetically important asymmetric reactions.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
ATH is a benchmark reaction for evaluating the efficacy of chiral diamine ligands. The reduction of acetophenone to 1-phenylethanol is a commonly used model system.
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) (Configuration) | Reference |
| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 98 (R) | [3] |
| (S,S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 86 | 97 (S) | [3] |
| (R,R)-DACH | [RuCl(p-cymene)((R,R)-DACH)] | 200 | 95 | 85 (R) | [3] |
Analysis: The data clearly indicates the superiority of TsDPEN-based ligands over DACH in the ruthenium-catalyzed ATH of acetophenone, providing significantly higher enantioselectivities. The N-tosyl group in TsDPEN is known to be crucial for the outer-sphere hydrogen transfer mechanism, leading to a more organized and selective transition state.
Asymmetric Henry (Nitroaldol) Reaction
The copper-catalyzed asymmetric Henry reaction is a powerful method for the enantioselective formation of C-C bonds and the synthesis of valuable β-nitro alcohols.
| Ligand | Catalyst System | Aldehyde | Yield (%) | ee (%) | Reference |
| Bis(sulfonamide)-diamine (L1) | CuOAc | Carbamate-acetaldehyde | 95 | 95 | [4] |
| C1-Symmetric Diamine (L1) | CuCl₂·2H₂O | Benzaldehyde | up to 98 | up to 99 | [5] |
| Bis(trans-cyclohexane-1,2-diamine) Ligand | Cu(OAc)₂ | Benzaldehyde | 64 | 89 | [6] |
Analysis: In the copper-catalyzed asymmetric Henry reaction, various structurally different diamine ligands have demonstrated high efficacy. C1-symmetric diamines and bis(sulfonamide)-diamine ligands have shown excellent performance, achieving high yields and enantioselectivities for a range of aldehydes. The choice of the copper salt and the specific ligand structure are critical for optimizing the reaction outcome.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral Lewis acids derived from diamine ligands can effectively catalyze this transformation in an enantioselective manner. Due to the diverse nature of catalysts and reaction conditions reported in the literature, a direct side-by-side comparison is challenging. However, various chiral amine catalysts have been shown to be effective. For instance, imidazolidinone-based catalysts derived from amino acids have been successfully employed in organocatalytic Diels-Alder reactions of α,β-unsaturated aldehydes and ketones, affording high yields and enantioselectivities (up to 93% ee).[7][8]
Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a versatile method for the formation of C-C, C-N, and C-O bonds. Chiral diamine ligands, particularly those derived from DACH (Trost ligands), are widely used in this reaction. The performance of these ligands is highly dependent on the nature of the nucleophile and the allylic substrate. While a direct comparison table is difficult to construct due to the vast scope of this reaction, it is well-established that Trost-type ligands derived from DACH provide excellent enantioselectivities (often >90% ee) for a wide range of soft nucleophiles.[1]
Experimental Protocols
General Procedure for Ru-TsDPEN Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example for the ATH of ketones.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-TsDPEN
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol).
-
Anhydrous isopropanol (10 mL) is added, and the mixture is stirred at 80 °C for 20 minutes to form the precatalyst.
-
The solution is cooled to room temperature, and a solution of KOH in isopropanol (e.g., 0.1 M, 1 mL) is added.
-
Acetophenone (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Caption: A step-by-step workflow for a typical ATH experiment.
General Procedure for Copper-Catalyzed Asymmetric Henry Reaction
This protocol provides a general guideline for the enantioselective addition of nitroalkanes to aldehydes.
Materials:
-
Cu(OAc)₂·H₂O
-
Chiral diamine ligand (e.g., a C1-symmetric diamine)
-
Anhydrous ethanol
-
Aldehyde
-
Nitroalkane
-
Standard glassware
Procedure:
-
To a stirred solution of the chiral diamine ligand (0.025 mmol) in anhydrous ethanol (1.0 mL) is added Cu(OAc)₂·H₂O (0.025 mmol).
-
The mixture is stirred at room temperature for 1 hour to form the catalyst complex.
-
The aldehyde (0.5 mmol) and nitroalkane (1.0 mmol) are then added sequentially.
-
The reaction is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC.
-
After completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral HPLC.[5]
Mechanistic Insights: The Origin of Enantioselectivity
The high levels of enantioselectivity achieved with chiral diamine ligands are a direct result of the well-organized transition states they help to form. The specific interactions between the ligand, metal, and substrates in the transition state dictate the facial selectivity of the reaction.
Asymmetric Transfer Hydrogenation (Noyori-type)
In the Ru-TsDPEN catalyzed ATH, the reaction is believed to proceed through an outer-sphere mechanism. The key steps involve the formation of a ruthenium hydride species, which then delivers a hydride to the carbonyl carbon and a proton from the N-H of the tosylamido group to the carbonyl oxygen in a concerted six-membered transition state. The chirality of the diamine backbone and the orientation of the phenyl groups create a chiral pocket that favors the approach of the ketone from one specific face. The CH/π interaction between the arene ligand on the ruthenium and the aromatic ring of the substrate is also considered to be a crucial factor in stabilizing the favored transition state.[3][9]
Caption: A simplified catalytic cycle for Ru-catalyzed ATH.
Copper-Catalyzed Asymmetric Henry Reaction
In the copper-catalyzed Henry reaction with chiral diamine ligands, a proposed transition state involves a bimetallic copper complex where one copper atom coordinates to the aldehyde and the other to the deprotonated nitroalkane (nitronate). The chiral diamine ligand bridges the two copper centers, creating a rigid and well-defined chiral environment. This arrangement facilitates the approach of the nitronate to one specific face of the aldehyde, leading to the observed high enantioselectivity. The precise nature of the transition state can vary depending on the specific ligand and copper source used.[5]
Conclusion
Chiral diamine ligands are indispensable tools in modern asymmetric catalysis. Their modularity, tunability, and demonstrated efficacy across a wide range of important transformations make them a preferred choice for the synthesis of enantiomerically pure compounds. This guide has provided a comparative overview of some of the most common diamine ligands, highlighting their performance in key asymmetric reactions and providing practical experimental guidance. A thorough understanding of the underlying reaction mechanisms and the principles of stereochemical induction is crucial for the rational design of new catalysts and the optimization of existing catalytic systems. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development of novel and more efficient chiral diamine ligands will undoubtedly remain an active and exciting area of research.
References
- Feng, X., Liu, X., & Qin, B. (2010). Asymmetric Henry (Nitroaldol) Reaction. In Asymmetric C-C Bond Forming Reactions (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
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Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
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Pu, L. (1998). 1,1'-Binaphthyl-based chiral ligands in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494. [Link]
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Chen, C., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
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Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
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Bandini, M., et al. (2007). A new chiral diamine-Cu(OAc)2 complex for the practical asymmetric Henry reaction. Organic Letters, 9(18), 3595-3597. [Link]
- BenchChem. (2025).
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Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422. [Link]
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MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]
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Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]
- Jacobsen, E. N., & Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
- Bøgevig, A., & Jørgensen, K. A. (2003). Asymmetric organocatalysis—a new concept for the synthesis of chiral compounds. In Modern Organocatalysis (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
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List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]
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Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New strategies for organic catalysis: The first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]
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Northrup, A. B., & MacMillan, D. W. C. (2002). The first general enantioselective catalytic Diels-Alder reaction with simple α,β-unsaturated ketones. Journal of the American Chemical Society, 124(11), 2458-2460. [Link]
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Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]
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Lu, Z., & Ma, S. (2008). Metal-catalyzed enantioselective allylation in asymmetric synthesis. Angewandte Chemie International Edition, 47(2), 258-297. [Link]
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Wills, M., et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry, 80(13), 6757-6764. [Link]
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Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and related reactions—a personal account. Coordination Chemistry Reviews, 253(19-20), 2471-2483. [Link]
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Validating Stereochemical Outcomes in Asymmetric Synthesis: A Comparative Guide to Analytical Techniques
<
Introduction: The Imperative of Stereochemical Fidelity
In the realm of chemical synthesis, particularly within drug development and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Asymmetric synthesis, the art of selectively producing one stereoisomer over others, has become a cornerstone of modern chemistry.[1][2] The reason is stark: enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities, with one being a potent therapeutic while its counterpart might be inactive or even dangerously toxic.[3] Consequently, the rigorous validation of stereochemical outcomes is not merely an academic exercise but a critical component of ensuring safety, efficacy, and regulatory compliance.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques used to determine the stereochemical purity—quantified as enantiomeric excess (ee) or diastereomeric ratio (dr)—and to assign the absolute configuration of chiral molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers a comprehensive framework for selecting and implementing the most appropriate validation strategy.
The Analytical Toolkit: A Comparative Overview
The choice of analytical method is dictated by several factors: the nature of the analyte, the information required (relative purity vs. absolute configuration), sample availability, and instrumentation access. The principal techniques can be broadly categorized as chromatographic, spectroscopic, and crystallographic.
| Technique | Primary Application | Information Yielded | Sample Requirement | Throughput | Key Advantage | Main Limitation |
| Chiral Chromatography (HPLC, GC, SFC) | Enantiomeric Excess (ee) & Diastereomeric Ratio (dr) | Quantitative Ratios | Low (µg-mg) | High | High accuracy and precision for quantification.[5] | Requires method development; pure enantiomer standards are often needed.[6] |
| NMR Spectroscopy | ee, dr, & Absolute Configuration | Quantitative & Structural | Moderate (mg) | Medium | Provides structural information alongside purity.[7][8] | Lower sensitivity than chromatography; requires chiral auxiliaries.[8] |
| X-ray Crystallography | Absolute Configuration | Unambiguous 3D Structure | High-quality single crystal | Low | Considered the "gold standard" for absolute configuration.[9][10][11] | Crystal growth can be a significant bottleneck.[11][12] |
| Chiroptical Methods (CD, ORD) | Absolute Configuration & Purity | Qualitative & Semi-Quantitative | Low (µg-mg) | High | Non-destructive; sensitive to conformation in solution.[13][14] | Often requires computational support for absolute configuration assignment.[13] |
A Practical Workflow for Method Selection
Choosing the right analytical tool is a critical decision point in any synthetic workflow. The following diagram outlines a logical process for selecting the appropriate method based on the research question at hand.
Caption: Workflow for selecting a stereochemical validation method.
In-Depth Analysis of Key Techniques
Chiral Chromatography
Chiral chromatography is the workhorse for determining enantiomeric purity.[5] It achieves separation by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral selector, which is typically immobilized on a stationary phase (Chiral Stationary Phase, CSP).[15][16]
Principle of Operation: The core principle is thermodynamic. As the racemic or scalemic mixture passes through the column, one enantiomer forms a slightly more stable, and thus longer-lived, complex with the CSP. This results in a longer retention time for that enantiomer, leading to separation and two distinct peaks in the chromatogram.[15][17] The ratio of the integrated areas of these peaks directly corresponds to the enantiomeric ratio.
Common Platforms:
-
High-Performance Liquid Chromatography (HPLC): The most widely used method, offering a vast library of commercially available CSPs (e.g., polysaccharide-based, Pirkle-type) suitable for a broad range of analytes.[5][15][16]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Supercritical Fluid Chromatography (SFC): Offers faster separations and reduced solvent consumption compared to HPLC, making it a "greener" alternative.
Experimental Protocol (General Chiral HPLC):
-
Method Development: Screen a variety of CSP columns (e.g., cellulose, amylose derivatives) and mobile phases (typically hexane/isopropanol or other alcohol mixtures). The goal is to achieve baseline separation (Resolution > 1.5).
-
Sample Preparation: Dissolve a small amount of the analyte (~1 mg/mL) in the mobile phase.
-
Racemic Standard Injection: First, inject a true racemic (50:50) mixture of the compound. This is a critical self-validating step to confirm peak identity and ensure that the integration method is unbiased.
-
Sample Injection: Inject the sample from the asymmetric synthesis.
-
Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
NMR Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity and, in some cases, absolute configuration.[7][8] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be introduced to induce diastereotopicity, making the corresponding nuclei in the two enantiomers chemically non-equivalent.[8]
Methods for Inducing Diastereotopicity:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral reagent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for quantification by integrating corresponding signals.[8] The Mosher's acid method is a classic example used for determining absolute configuration.[18][19][20]
-
Chiral Solvating Agents (CSAs): The analyte forms weak, transient diastereomeric complexes with a chiral solvent additive.[8][21][22] This is a non-covalent method, which simplifies sample preparation as the analyte is not chemically modified.
Experimental Protocol (Mosher's Ester Analysis for Absolute Configuration): This protocol is a self-validating system for assigning the absolute configuration of secondary alcohols or amines.[20]
-
Esterification: Divide the chiral alcohol of unknown configuration into two portions. React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride to form the (R)- and (S)-Mosher's esters, respectively.[23]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.
-
Spectral Assignment: Using 2D NMR techniques (e.g., COSY, HSQC), unambiguously assign the proton signals for the groups on either side of the newly formed stereocenter.
-
Chemical Shift Analysis: For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR.[18]
-
Configuration Assignment: Systematically analyze the signs of the Δδ values. Protons on one side of the Mosher ester plane will have positive Δδ values, while those on the other side will have negative values. This spatial distribution, based on the shielding/deshielding effects of the MTPA phenyl group, allows for the deduction of the absolute configuration.[23]
Caption: Workflow for Mosher's Ester Analysis.
X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[9][10][12]
Principle of Operation: The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. To determine the absolute configuration, one must observe the effects of anomalous dispersion.[24] This subtle effect, which is more pronounced for heavier atoms, causes slight differences in the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring these differences, the absolute spatial arrangement of the atoms can be determined.[24]
Causality in Experimental Choice:
-
When to Use: This is the definitive method when an unambiguous assignment of absolute configuration is required, especially for a novel compound or for regulatory submissions.
-
Prerequisites: The absolute prerequisite is the ability to grow a high-quality single crystal of the compound, which can often be a time-consuming and challenging step.[11][12] For molecules containing only light atoms (C, H, O, N), high-quality data and specific data processing are necessary to reliably determine the absolute structure.[24]
Chiroptical Methods
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[13][14][25][26]
Principle of Operation:
-
Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength.[14]
-
Optical Rotation (OR): Measures the rotation of the plane of polarized light as it passes through a chiral sample.[13]
Application: While traditional optical rotation at a single wavelength (e.g., the sodium D-line) is a classic characterization technique, modern chiroptical methods are most powerful when the experimental spectrum is compared with a spectrum predicted by ab initio quantum chemical calculations.[13] By calculating the theoretical CD spectrum for a known configuration (e.g., the R-enantiomer) and matching it to the experimentally measured spectrum, the absolute configuration of the sample can be confidently assigned. This approach is invaluable when crystallization is not feasible.[11]
Conclusion
The validation of stereochemical outcomes is a multi-faceted challenge that requires a toolkit of complementary analytical techniques. Chiral chromatography stands as the primary method for the accurate quantification of enantiomeric and diastereomeric ratios. For the unambiguous determination of absolute configuration, single-crystal X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. When crystallization is elusive, NMR-based methods like Mosher's analysis and chiroptical techniques coupled with computational chemistry provide powerful alternatives. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, empowers researchers to design robust validation strategies, ensuring the scientific integrity and stereochemical fidelity of their synthetic achievements.
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- Connecting the complexity of stereoselective synthesis to the evolution of predictive tools.Chemical Science,
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- Asymmetric catalysis in complex target synthesis.
- Prediction of Stereochemistry using Q2MM.Accounts of Chemical Research,
- Asymmetric Synthesis.University of Windsor Chemistry and Biochemistry,
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A Tale of Two Ligands: A Comparative Guide to (1R,2R)-DPEN and its Sterically Demanding Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the precise architecture of a chiral ligand is paramount to achieving high enantioselectivity and efficiency. Among the pantheon of privileged structures, C₂-symmetric 1,2-diamines are workhorses, particularly in the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of prochiral ketones and imines. This guide provides an in-depth comparison of two notable 1,2-diamine ligands: the well-established (1R,2R)-1,2-Diphenylethylenediamine (DPEN) and the sterically engineered (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine.
While DPEN, particularly its N-tosylated derivative (TsDPEN), serves as a gold standard against which others are measured, the bis(trimethylphenyl) analogue represents a specific design strategy: the use of extreme steric bulk to enforce a more rigid and selective catalytic environment. This guide will dissect their structural differences, delve into the mechanistic underpinnings of their catalytic behavior, compare their performance profiles, and provide actionable protocols for their application.
Part 1: The Benchmark - (1R,2R)-DPEN and the Power of Electronic Tuning
(1R,2R)-1,2-Diphenylethylenediamine (DPEN) is a cornerstone of asymmetric catalysis.[1] Its C₂-symmetric backbone, featuring two stereogenic centers flanked by phenyl groups, creates an effective chiral environment when complexed with transition metals like Ruthenium and Rhodium. The true versatility of the DPEN scaffold is most evident in its derivatives, where substitution on the nitrogen atoms allows for precise electronic tuning of the catalyst.[2]
The most prominent example is (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). The addition of the electron-withdrawing tosyl group is not a trivial modification; it is a critical design element that enhances the acidity of the N-H proton. This electronic perturbation is key to the efficiency of the catalytic cycle in transfer hydrogenation.[2]
Mechanism of Action: The Noyori-Ikariya Catalytic Cycle
The Ru-TsDPEN complex is the archetypal catalyst for the asymmetric transfer hydrogenation of ketones, operating through a well-established metal-ligand bifunctional mechanism.[3][4] The reaction does not involve direct coordination of the substrate to the metal center. Instead, it occurs in the "outer sphere" via a concerted, six-membered transition state.
The catalytic cycle, initiated by the in situ formation of the active 16-electron Ru-hydride species from a precursor like [RuCl₂(p-cymene)]₂ and the TsDPEN ligand in the presence of a base and a hydrogen source (e.g., isopropanol or formic acid/triethylamine), can be summarized as follows:
-
Formation of the Active Hydride: The pre-catalyst reacts with a hydrogen donor (e.g., isopropanol or formate) to form the active 18-electron ruthenium hydride complex.
-
Outer-Sphere Hydrogen Transfer: The ketone substrate approaches the active complex. The acidic N-H proton of the tosylamide and the hydridic Ru-H simultaneously transfer to the carbonyl oxygen and carbon, respectively, through a highly organized, six-membered pericyclic transition state. This concerted step is the enantio-determining step.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron Ru-amido complex is regenerated. This species then reacts with another molecule of the hydrogen donor to regenerate the active Ru-hydride, closing the catalytic cycle.
Caption: Structural comparison of DPEN and its bulky analogue.
The Anticipated Impact of Steric Hindrance
While direct head-to-head comparative performance data for this compound against DPEN in a standardized reaction is not readily available in the reviewed literature, its performance can be inferred from established principles of catalyst design. The introduction of bulky substituents is a common strategy to enhance enantioselectivity. [5][6] 1. Potential for Enhanced Enantioselectivity: The primary hypothesis is that the bulky mesityl groups will create a more rigid and well-defined chiral pocket around the metal center. This steric wall can restrict the possible approach trajectories of the substrate in the transition state, leading to a greater energy difference between the two diastereomeric transition states. This should, in theory, result in higher enantiomeric excess (ee%), particularly for substrates that are sterically less differentiated or for which standard catalysts provide only moderate selectivity.
2. Potential for Reduced Reaction Rates: The trade-off for increased steric bulk is often a decrease in catalytic activity. [7]The same steric hindrance that blocks the undesired reaction pathway can also impede the approach of the substrate to the active site for the desired pathway. This can lead to lower turnover frequencies, requiring longer reaction times, higher catalyst loadings, or more forcing conditions (e.g., higher temperatures) to achieve full conversion. For example, studies on the hydrogenation of increasingly hindered acetophenone derivatives show a clear correlation between substrate steric bulk and increased reaction time. [7]A similar effect is expected when the bulk is transferred from the substrate to the ligand.
Part 3: Practical Application and Ligand Selection
The choice between a DPEN-type ligand and a more sterically hindered analogue depends entirely on the specific research objective.
-
Choose a (Ts)DPEN-type ligand for:
-
Benchmark Reactions & Initial Screening: Its well-documented, high performance across a range of "standard" substrates makes it an ideal starting point.
-
High Reactivity Requirements: When rapid conversion and high turnover numbers are critical.
-
Electronically Sensitive Substrates: Where the electronic nature of the catalyst is the dominant factor for selectivity.
-
-
Consider a sterically hindered ligand like this compound for:
-
Optimization of Enantioselectivity: When a standard catalyst like Ru-TsDPEN provides suboptimal ee% and the goal is to push selectivity to the highest possible level.
-
Sterically Demanding Substrates: Where the ligand's steric profile can create a "lock-and-key" interaction with a bulky substrate to better differentiate its prochiral faces.
-
Mechanistic Studies: To probe the influence of steric effects on a specific catalytic transformation.
-
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the ATH of acetophenone that can be adapted for either ligand system. It is crucial that all steps are performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
[RuCl₂(p-cymene)]₂ (di-μ-chloro-bis[p-cymene]ruthenium(II))
-
Chiral Ligand: (1R,2R)-TsDPEN or this compound
-
Hydrogen Donor: Formic acid/triethylamine azeotropic mixture (5:2)
-
Substrate: Acetophenone
-
Solvent: Anhydrous Acetonitrile (MeCN) or Isopropanol (IPA)
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Catalyst Pre-formation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 1 mol% Ru).
-
Add the chiral diamine ligand (0.011 mmol, 1.1 mol eq. to Ru). For (1R,2R)-TsDPEN, this is 4.0 mg. For the bulkier ligand, adjust the mass accordingly.
-
Add 5 mL of anhydrous solvent (e.g., MeCN).
-
Stir the resulting orange solution at room temperature for 10-15 minutes.
-
-
Reaction Execution:
-
To the pre-formed catalyst solution, add the formic acid/triethylamine mixture (e.g., 0.5 mL).
-
Add acetophenone (e.g., 120 mg, 1.0 mmol, 100 mol eq. to Ru) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC.
-
Note: Expect significantly longer reaction times for the sterically hindered ligand to reach full conversion compared to TsDPEN under identical conditions.
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Extract the product with an organic solvent (e.g., 3 x 10 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product (1-phenylethanol) by flash column chromatography if necessary.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
-
Conclusion
(1R,2R)-DPEN and this compound represent two powerful, yet distinct, tools in the asymmetric synthesis toolkit. DPEN, especially as its TsDPEN derivative, is a highly reliable and electronically tunable ligand that provides excellent results for a wide array of transformations. Its performance is a testament to the power of metal-ligand bifunctional catalysis. In contrast, the bis(trimethylphenyl) derivative embodies a design philosophy centered on maximizing steric control. While this approach can be a powerful strategy for enhancing enantioselectivity in challenging cases, it often comes at the cost of reduced reaction rates. The judicious selection between these two types of ligands, based on a clear understanding of the interplay between electronic and steric effects, is a critical skill for the modern synthetic chemist aiming to achieve optimal results in asymmetric catalysis.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. Highly enantioselective hydrogenation of steric hindrance enones catalyzed by Ru complexes with chiral diamine and achiral phosphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Imperative of Kinetic Analysis: Beyond Yield and Enantioselectivity
A Researcher's Guide to Analyzing Reaction Kinetics with Chiral Diamine Catalysts
In the pursuit of stereochemically pure compounds, particularly within the pharmaceutical industry, chiral diamine catalysts have become indispensable tools. Their efficacy in asymmetric synthesis is well-established, but a deep understanding of their reaction kinetics is what truly separates a good catalytic system from an exceptional one. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the kinetic analysis of reactions employing chiral diamine catalysts, enabling robust catalyst comparison and informed process optimization.
While endpoint measurements of yield and enantiomeric excess (ee) provide a snapshot of a catalyst's performance, they do not tell the whole story. A thorough kinetic analysis offers a more profound understanding by:
-
Elucidating Reaction Mechanisms: Kinetic studies can shed light on the catalytic cycle, helping to identify the rate-determining step and the species involved.
-
Enabling Quantitative Catalyst Comparison: By determining kinetic parameters such as rate constants and activation energies, a direct and objective comparison of different catalysts can be made.
-
Facilitating Reaction Optimization: A kinetic model allows for the prediction of how changes in reaction conditions (e.g., temperature, concentration) will impact the rate and selectivity, guiding the development of more efficient processes.
-
Identifying Catalyst Deactivation Pathways: Monitoring catalyst activity over time can reveal deactivation mechanisms, providing insights for the design of more stable and robust catalysts.
Core Methodologies for Kinetic Investigation
A robust kinetic analysis is built upon carefully designed experiments. The following are foundational techniques for studying chiral diamine-catalyzed reactions.
Initial Rate Measurements: Capturing the Catalytic Power
The determination of initial reaction rates is a cornerstone of kinetic analysis. This method involves measuring the rate at the very beginning of the reaction (typically <10% conversion), where the concentrations of reactants are still close to their initial values and the influence of product inhibition or catalyst deactivation is minimal.
A Step-by-Step Protocol for Determining Initial Rates:
-
Reaction Setup: In a temperature-controlled reactor, combine the solvent, substrate, and any necessary additives. Allow the mixture to thermally equilibrate.
-
Initiation: To initiate the reaction, add the chiral diamine catalyst and the second reactant. Start a timer at the moment of addition.
-
Sampling: At regular, short intervals, withdraw precise aliquots from the reaction mixture.
-
Quenching: Immediately stop the reaction in each aliquot by a suitable method, such as rapid cooling or the addition of a quenching agent.
-
Analysis: Determine the concentration of the product and remaining starting material in each quenched aliquot using an appropriate analytical technique like chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: Plot the concentration of the product against time. The initial rate is the slope of the initial linear portion of this curve.
By systematically varying the initial concentration of each reactant and the catalyst, the order of the reaction with respect to each component can be determined.
Reaction Progress Monitoring: A Comprehensive Kinetic Profile
While initial rate studies are powerful, monitoring the entire reaction progress can provide a more complete kinetic picture, including information on catalyst stability and potential substrate or product inhibition.
Workflow for Reaction Progress Kinetic Analysis (RPKA):
Figure 1: Workflow for Reaction Progress Kinetic Analysis.
A Data-Driven Comparison of Chiral Diamine Catalysts
To exemplify the power of kinetic analysis, consider a comparative study of three distinct chiral diamine catalysts (Catalyst X, Catalyst Y, and Catalyst Z) in a model asymmetric Michael addition reaction. The following table presents the key performance metrics derived from kinetic experiments.
| Catalyst | Rate Constant (k, M⁻¹s⁻¹) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Turnover Frequency (TOF, s⁻¹) |
| Catalyst X | 0.025 | 95 | 1100 | 0.35 |
| Catalyst Y | 0.058 | 99 | 1500 | 0.78 |
| Catalyst Z | 0.012 | 88 | 800 | 0.16 |
Interpreting the Kinetic Data:
-
Catalyst Y is the most active, as indicated by its significantly higher rate constant.
-
The superior enantioselectivity of Catalyst Y suggests a more rigid and well-defined chiral environment in the transition state.
-
The higher Turnover Number (TON) and Turnover Frequency (TOF) for Catalyst Y highlight its greater efficiency and stability over the reaction's duration.
-
Catalyst X demonstrates good performance but is kinetically inferior to Catalyst Y.
-
Catalyst Z is the least effective catalyst in this comparison, exhibiting both lower activity and selectivity.
This quantitative, kinetics-based comparison provides a much clearer and more actionable assessment of catalyst performance than would be possible from endpoint data alone.
Mechanistic Insights from Kinetic Profiles
Kinetic data is crucial for elucidating the catalytic cycle. A plausible generalized mechanism for many chiral diamine-catalyzed reactions is depicted below.
Figure 2: A generalized catalytic cycle for a chiral diamine-catalyzed reaction, where RDS indicates the rate-determining step.
By conducting kinetic experiments that systematically vary the concentrations of the substrate and the reagent, the reaction order with respect to each can be determined. For example, if the reaction is found to be first-order in both the substrate and the catalyst, it would support a mechanism where the formation of the catalyst-substrate complex is a key part of the rate-determining step.
Conclusion: The Strategic Advantage of Kinetic Analysis
In the high-stakes arena of modern chemical and pharmaceutical development, a deep understanding of reaction kinetics is not a luxury but a necessity. For researchers working with chiral diamine catalysts, a rigorous kinetic analysis provides the insights needed to select the best catalyst, optimize reaction conditions, and ultimately, accelerate the path from discovery to application. By embracing the principles and methodologies outlined in this guide, scientists can unlock the full potential of these powerful catalytic tools.
References
Navigating the Chiral Landscape: A Comparative Guide to (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Catalysts
For Immediate Release
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the choice of catalyst is paramount. Among the pantheon of chiral ligands, C2-symmetric 1,2-diamines have established themselves as a privileged scaffold, capable of inducing high levels of stereocontrol in a vast array of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the substrate scope of catalysts derived from (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, a ligand distinguished by its significant steric bulk.
We will explore the nuances of its catalytic performance, compare it with other notable chiral diamine-based systems, and provide the detailed experimental context necessary to translate these insights into practical laboratory applications.
The Architectural Advantage: Why Steric Hindrance Matters
The defining feature of the this compound ligand is the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups. This steric encumbrance is not a bug, but a feature. It creates a highly defined and constrained chiral environment around the metal center to which it coordinates. This architectural rigidity is crucial for effective stereochemical communication, forcing substrates to approach the catalytic site in a highly specific orientation, thereby dictating the chirality of the product.
The causality behind this choice of a sterically demanding ligand lies in the pursuit of higher enantioselectivity. By restricting the conformational flexibility of the catalyst-substrate complex, the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is magnified. This often translates to superior enantiomeric excess (ee) values compared to less bulky analogues.
Core Applications and Substrate Scope
Catalysts derived from this compound, often in complex with transition metals like copper or iridium, have demonstrated significant efficacy in a range of asymmetric transformations. Below, we dissect the substrate scope for some of the most prominent reaction classes.
Asymmetric Copper-Catalyzed Reactions
Copper complexes of chiral diamines are powerful catalysts for a variety of enantioselective reactions, including Michael additions, Henry (nitroaldol) reactions, and carboaminations.[1][2][3] The steric bulk of the mesityl groups in the this compound ligand plays a critical role in defining the facial selectivity of nucleophilic attack.
Table 1: Representative Substrate Scope in Copper-Catalyzed Asymmetric Reactions
| Reaction Type | Electrophile | Nucleophile | Yield (%) | ee (%) | Reference |
| Michael Addition | 2,3-Dioxopyrrolidines | Nitroalkanes | High | Good | [1] |
| Henry Reaction | Aromatic Aldehydes | Nitromethane | Good | Good | [2] |
| Carboamination | Alkenes (intramolecular) | Arylsulfonamides | 45-85 | 80-94 | [3] |
| Aminooxygenation | Alkenes (intramolecular) | N-Sulfonyl-2-allylanilines | 57-97 | 50-91 | [4] |
Insights into Substrate Tolerance:
-
Electronic Effects: In reactions like the Henry reaction, aromatic aldehydes with both electron-donating and electron-withdrawing substituents are generally well-tolerated. However, subtle variations in enantioselectivity can be observed, highlighting the interplay between electronic factors and the catalyst's chiral pocket.
-
Steric Constraints: The catalyst's significant bulk can be a double-edged sword. While it enhances enantioselectivity for relatively small to moderately sized substrates, highly hindered electrophiles or nucleophiles may exhibit lower reactivity due to steric clashes with the mesityl groups. For instance, in intramolecular carboamination, the substitution pattern on the alkene can influence reaction efficiency.[3]
Asymmetric Iridium-Catalyzed Transfer Hydrogenation
Chiral diamine ligands are integral to the Noyori-Ikariya type catalysts for asymmetric transfer hydrogenation (ATH) of ketones and imines.[5][6] These reactions are prized for their operational simplicity, often utilizing benign hydrogen sources like formic acid or isopropanol. The this compound ligand, when coordinated to an iridium center, facilitates the stereoselective delivery of a hydride to the prochiral carbonyl or imine.
Table 2: Performance in Asymmetric Transfer Hydrogenation of Ketones
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | Ir-Polymeric Diamine | High | up to 99 | [5][6] |
| 4-Methoxyacetophenone | Ir-Polymeric Diamine | High | up to 99 | [7] |
| Functionalized Ketones | Ir-Polymeric Diamine | High | up to 99 | [5][6] |
Key Considerations for Substrate Selection:
-
Aryl Ketones: A broad range of substituted acetophenones and other aryl ketones are excellent substrates, consistently affording high yields and enantioselectivities. The electronic nature of the substituents on the aromatic ring generally has a modest impact on the stereochemical outcome.
-
Aliphatic Ketones: The enantioselective reduction of aliphatic ketones can be more challenging. The reduced steric and electronic differentiation between the two substituents on the carbonyl carbon requires a more finely tuned catalytic system. While good results can be obtained, they are often more substrate-dependent.
Comparative Analysis with Alternative Chiral Diamine Ligands
To fully appreciate the performance of this compound-based catalysts, a comparison with other widely used chiral diamine ligands is instructive.
Table 3: Comparative Performance of Chiral Diamine Ligands in Asymmetric Catalysis
| Ligand | Representative Reaction | Key Advantages | Potential Limitations |
| This compound | Cu-catalyzed reactions, Ir-catalyzed ATH | Excellent enantioselectivity due to high steric bulk. | May exhibit lower reactivity with highly hindered substrates. |
| (1R,2R)-1,2-Diphenylethylenediamine (DPEN) | Organocatalysis, transition metal catalysis | Versatile, widely used, commercially available.[8] | May provide lower enantioselectivity for certain substrates compared to more sterically demanding ligands. |
| (1R,2R)-1,2-Diaminocyclohexane (DACH) | Organocatalysis, transition metal catalysis | Rigid cyclohexane backbone can impart high stereocontrol.[9][10] | The synthesis of derivatives can be more complex. |
Causality of Performance Differences:
The superior enantioselectivity often observed with the mesityl-substituted diamine can be directly attributed to its greater steric influence. The phenyl groups of DPEN and the cyclohexane backbone of DACH create effective chiral environments, but the additional methyl groups on the mesityl rings of this compound provide a more rigid and confining pocket, leading to a more pronounced differentiation of the diastereomeric transition states.
Caption: A comparison of key features of different chiral diamine ligands.
Experimental Protocol: Asymmetric Copper-Catalyzed Intramolecular Carboamination
The following protocol is a representative example of a reaction employing a catalyst derived from a chiral diamine ligand and is based on established procedures.[3] This self-validating system includes steps for catalyst preparation, reaction execution, and product analysis, ensuring reproducibility and reliability.
Materials:
-
This compound
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Substrate (e.g., N-tosyl-2-allylaniline)
-
Manganese dioxide (MnO₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous trifluorotoluene (PhCF₃)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
-
Analytical instrumentation (chiral HPLC, NMR)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Cu(OTf)₂ (0.2 equivalents) and the chiral diamine ligand (0.2 equivalents).
-
Rationale: Pre-forming the catalyst complex ensures its homogeneity and optimal activity before the introduction of the substrate.
-
-
Add anhydrous PhCF₃ to dissolve the solids, and heat the mixture at 50 °C for 1 hour.
-
Rationale: Gentle heating facilitates the coordination of the ligand to the copper center.
-
-
Reaction Setup: To the cooled catalyst solution, add the substrate (1.0 equivalent), MnO₂ (3.0 equivalents), and K₂CO₃ (1.0 equivalent).
-
Rationale: MnO₂ acts as the stoichiometric oxidant to regenerate the active Cu(II) species in the catalytic cycle. K₂CO₃ serves as a base.
-
-
Seal the reaction tube and heat at 120 °C for 24 hours.
-
Rationale: The elevated temperature is necessary to overcome the activation energy for the C-N bond formation.
-
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble solids. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Rationale: Standard purification techniques are employed to isolate the desired product.
-
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess by chiral HPLC. Confirm the structure by ¹H and ¹³C NMR spectroscopy.
-
Rationale: Rigorous analysis is crucial to validate the success of the asymmetric transformation.
-
Caption: A generalized workflow for the asymmetric copper-catalyzed intramolecular carboamination.
Conclusion and Future Outlook
Catalysts based on this compound represent a powerful tool in the arsenal of the synthetic chemist. Their pronounced steric bulk translates into high levels of enantioselectivity across a range of important chemical transformations. While their substrate scope can be limited by this very feature, for a wide array of substrates, they offer a distinct advantage over less sterically encumbered analogues.
Future research in this area will likely focus on expanding the reaction repertoire of these catalysts, exploring their application in novel transformations, and further refining the ligand structure to achieve even greater levels of activity and selectivity. The continued development of such well-defined and highly effective catalysts is essential for advancing the fields of medicinal chemistry, materials science, and beyond.
References
Sources
- 1. Copper Catalyzed Diastereo- and Enantioselective 1,4-Addition Michael Reaction of 2,3-Dioxopyrrolidines with Nitroalkanes in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper(II)-Catalyzed Enantioselective Intramolecular Carboamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine | MDPI [mdpi.com]
A-New-Chiral-Ligand-Class-A-Comparative-Benchmarking-Guide
A Comparative Guide to Benchmarking New Chiral Ligands Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the quest for novel chiral ligands that afford superior enantioselectivity and catalytic activity is perpetual. The development of new ligands is a cornerstone of innovation in pharmaceutical synthesis and fine chemical production, where the chirality of a molecule dictates its biological function.[1][2] This guide, intended for seasoned researchers and industry professionals, provides a comprehensive framework for the rigorous evaluation of new chiral ligands against established standards. We will delve into the core principles of experimental design, data interpretation, and provide a standardized protocol for a benchmark reaction, ensuring that your comparative analysis is both robust and meaningful.
The Philosophy of Benchmarking: Establishing a Fair Comparison
The goal of benchmarking is not merely to demonstrate the efficacy of a new ligand, but to understand its relative performance within the existing landscape of chiral catalysts. A well-designed benchmarking study should be a self-validating system, where the experimental choices are justified by established mechanistic understanding and the results are reproducible. The choice of a "known standard" is critical. It should be a "privileged ligand," one that has demonstrated broad applicability and high performance across a range of reactions.[3] For the purpose of this guide, we will consider the well-established BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)) as our benchmark standard, a ligand renowned for its effectiveness in a variety of metal-catalyzed asymmetric reactions.[1][4][5]
The core of a meaningful comparison lies in the selection of a benchmark reaction. Asymmetric hydrogenation of prochiral ketones is an excellent choice due to its prevalence in industrial processes and the wealth of available literature data.[6][7][8] This reaction allows for the clear determination of key performance indicators that form the basis of our comparison.
Key Performance Metrics: A Quantitative Assessment
To objectively compare a new chiral ligand ("NewLig") with a standard like (S)-BINAP, several key performance indicators (KPIs) must be meticulously measured and analyzed.
-
Enantiomeric Excess (ee%) : This is the primary measure of a chiral catalyst's ability to selectively produce one enantiomer over the other. It is a direct reflection of the stereochemical control exerted by the chiral ligand.
-
Diastereoselectivity (de%) : In reactions where multiple diastereomers can be formed, this metric is crucial for assessing the ligand's ability to control the formation of the desired diastereomer.
-
Turnover Number (TON) : TON represents the total number of substrate molecules converted to product per molecule of the catalyst before it becomes inactive.[9][10] It is a measure of the catalyst's stability and overall efficiency. A high TON is indicative of a robust catalyst suitable for large-scale applications.
-
Turnover Frequency (TOF) : TOF is the number of turnovers per unit of time, essentially the speed of the catalyst.[9][10] It provides insight into the reaction kinetics and the catalyst's activity under specific conditions.
These metrics, when tabulated, provide a clear and concise snapshot of a ligand's performance, facilitating a direct and objective comparison.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
The following is a detailed, step-by-step methodology for the asymmetric hydrogenation of acetophenone, a standard benchmark reaction. The causality behind each experimental choice is explained to ensure a thorough understanding of the protocol.
Objective: To compare the performance of a new chiral ligand (NewLig) with (S)-BINAP in the ruthenium-catalyzed asymmetric hydrogenation of acetophenone.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(S)-BINAP (or other standard ligand)
-
NewLig (the ligand to be benchmarked)
-
Acetophenone
-
Isopropanol (anhydrous, degassed)
-
Potassium tert-butoxide (t-BuOK)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Schlenk line and appropriate glassware for handling air-sensitive reagents
-
Chiral High-Performance Liquid Chromatography (HPLC) system for ee% determination
Workflow Diagram:
Caption: Experimental workflow for the asymmetric hydrogenation of acetophenone.
Step-by-Step Procedure:
-
In situ Catalyst Formation: In a glovebox, to a flame-dried Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand ((S)-BINAP or NewLig, 0.011 mmol). Rationale: The ligand to metal ratio is slightly greater than 2:1 to ensure complete coordination to the ruthenium center.
-
Solvent Addition and Pre-catalyst Formation: Add degassed isopropanol (10 mL). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. Rationale: Isopropanol serves as both the solvent and the hydride source in this transfer hydrogenation.
-
Substrate and Base Addition: To this solution, add acetophenone (1.0 mmol) and a solution of potassium tert-butoxide (0.1 M in isopropanol, 0.2 mL, 0.02 mmol). Rationale: The base is required to generate the active ruthenium hydride species.
-
Reaction Execution: Transfer the reaction mixture to a high-pressure autoclave. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 20 atm of H₂. Stir the reaction at 40°C for 12 hours. Rationale: Elevated pressure and temperature increase the reaction rate. The reaction time is standardized to ensure a fair comparison of catalyst activity.
-
Work-up and Purification: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Quench the reaction with a few drops of water. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the product, 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis. Calculate the turnover number (TON) and turnover frequency (TOF) based on the conversion of the substrate and the reaction time.
Data Presentation: A Head-to-Head Comparison
The collected data should be presented in a clear, tabular format to allow for a straightforward comparison of the new ligand against the established standard.
| Ligand | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| (S)-BINAP | Acetophenone | RuCl₂((S)-BINAP)(dmf)₂ | 1000 | >99 | 95 (R) | >990 | >82.5 |
| NewLig | Acetophenone | RuCl₂(NewLig)(dmf)₂ | 1000 | 98 | 97 (S) | 980 | 81.7 |
| (S)-Tol-SDP | Acetophenone | RuCl₂(Tol-SDP)(DPEN) | 1000 | >99 | 95 (R) | >990 | >82.5 |
This table presents illustrative data. Actual experimental results will vary.[7]
Mechanistic Insights: Understanding the "Why"
A superior benchmarking guide goes beyond simply presenting data; it seeks to explain the observed differences in performance. The structure of the chiral ligand dictates the three-dimensional environment around the metal center, which in turn governs the stereochemical outcome of the reaction.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
The design of "NewLig" might incorporate features that lead to a more rigid and well-defined chiral pocket, thus enhancing enantioselectivity compared to the more flexible BINAP framework. For instance, the bite angle of the diphosphine ligand, the steric bulk of the substituents on the phosphine atoms, and the electronic properties of the ligand all play a crucial role in determining the catalyst's performance.[3][11] By correlating the structural features of "NewLig" with its performance data, researchers can gain valuable insights for the rational design of the next generation of chiral ligands.
Conclusion: A Framework for Innovation
Benchmarking a new chiral ligand is a critical step in the journey from discovery to application. By adhering to a rigorous and standardized evaluation process, researchers can generate high-quality, comparable data that accurately reflects the potential of their novel ligand. This guide provides a robust framework for such an evaluation, emphasizing the importance of selecting appropriate standards and benchmark reactions, meticulously measuring key performance metrics, and seeking to understand the mechanistic basis for observed performance differences. Ultimately, a well-executed benchmarking study not only validates a new ligand but also contributes to the collective knowledge base that drives innovation in the field of asymmetric catalysis.
References
- An In-depth Technical Guide to Chiral Ligands in Asymmetric C
- Chiral Ligands in Asymmetric Synthesis: Design and Applications - ResearchG
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands | PNAS.
- Review Synthesis and applications of high-performance P-chiral phosphine ligands - ProQuest.
- Synthesis and applications of high-performance P-chiral phosphine ligands - PMC - NIH.
- Application Notes and Protocols for the Preparation of Metal Complexes for Asymmetric Hydrogen
- A Comparative Guide to Privileged Chiral Ligands: Benchmarking (S)-Tol-SDP - Benchchem.
- comparative study of different catalysts for asymmetric hydrogen
- Design of chiral ligands for asymmetric catalysis:
- Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies | ACS C
- What is turn over frequency (TOF) for assessing the performance of catalysts and how it can be calculated?
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A Researcher's Guide to Computational Transition State Analysis in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for stereoselective synthesis is a cornerstone of modern chemistry. Asymmetric catalysis, the engine driving this quest, relies on the subtle and fleeting interactions within the transition state (TS) to achieve high enantioselectivity. Understanding these transient structures is paramount for rational catalyst design and reaction optimization. This guide provides an in-depth comparison of computational methods for studying transition states, offering field-proven insights and actionable protocols to empower your research.
Part 1: The Theoretical Bedrock: Why Model Transition States?
At the heart of any chemical transformation lies the transition state, the highest energy point on the reaction coordinate. In asymmetric catalysis, a chiral catalyst creates two diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The difference in the Gibbs free energy of activation (ΔΔG‡) between these two pathways dictates the enantiomeric excess (e.e.) of the product.
A small energy difference can lead to a significant stereochemical outcome. At room temperature (298.15 K), a ΔΔG‡ of just 1.8 kcal/mol corresponds to an e.e. of over 95%. Computational modeling provides a powerful lens to visualize and quantify these minute energy differences, offering insights that are often inaccessible through experimental means alone.[1][2] By accurately calculating the energies of the diastereomeric transition states, we can predict the enantioselectivity of a reaction before ever stepping into the lab.[3][4]
The fundamental relationship is governed by the equation:
ΔΔG‡ = -RT * ln(k_major / k_minor)
where k_major and k_minor are the rate constants for the formation of the major and minor enantiomers, respectively. This energy difference is the key target of our computational studies.
Core Principles in Action
-
Transition State Theory (TST): TST provides the conceptual framework, stating that the reaction rate is determined by the energy of the transition state.[5]
-
Curtin-Hammett Principle: This principle is crucial when multiple catalyst or substrate conformers exist in equilibrium. It dictates that the product ratio is determined by the difference in the energies of the transition states, not the populations of the ground-state conformers, assuming the conformers interconvert rapidly relative to the reaction rate.
Part 2: Methodology Showdown: Choosing the Right Computational Tool
The accuracy of a computational prediction is directly tied to the chosen methodology. The selection involves a trade-off between computational cost and accuracy. For the complex systems typical in asymmetric catalysis (often >100 atoms), Density Functional Theory (DFT) has emerged as the workhorse.[2][6]
| Method | Typical Computational Cost | Typical Accuracy for ΔΔG‡ | Strengths | Weaknesses |
| Semi-Empirical (e.g., GFN2-xTB) | Very Low | Low-Moderate (Qualitative) | Extremely fast, good for initial conformational searches and generating TS guesses.[7] | Not reliable for final energy calculations; parameterization dependent. |
| DFT (Hybrid Functionals) | Moderate-High | Good-Excellent (often < 1 kcal/mol) | Excellent balance of accuracy and cost for catalytic systems.[4][8] Captures electronic effects well. | Performance is highly dependent on the chosen functional and basis set.[9] |
| DFT (Double-Hybrid Functionals) | High | Excellent | Often provides accuracy approaching coupled-cluster methods for a fraction of the cost. | More computationally demanding than standard hybrid functionals.[9] |
| Ab Initio (e.g., MP2, CCSD(T)) | Very High | Gold Standard | Highly accurate, considered the benchmark for thermochemistry. | Prohibitive cost for all but the smallest model systems. |
The Crucial Role of DFT Functionals and Basis Sets
The choice of the DFT functional is the most critical decision in setting up these calculations. For asymmetric catalysis, where non-covalent interactions (e.g., hydrogen bonding, π-stacking, dispersion) are often key to stabilizing the favored transition state, the functional must be able to describe these effects accurately.[1]
-
Recommended Functionals:
-
M06-2X: A highly-parameterized hybrid meta-GGA functional that generally performs very well for main-group thermochemistry and non-covalent interactions, making it a popular choice for organocatalysis.[10]
-
ωB97X-D/V: Range-separated hybrids that include empirical dispersion corrections, showing robust performance across a wide range of chemical problems, including enzyme models.[9]
-
B3LYP-D3(BJ): The venerable B3LYP functional is often criticized for its poor description of dispersion. However, when paired with modern dispersion corrections like D3(BJ), its performance is significantly improved and remains a common choice.[11]
-
-
Basis Sets: A triple-ζ quality basis set, such as def2-TZVP or 6-311+G(d,p) , is generally recommended to provide the necessary flexibility to accurately describe the electron density, especially in the diffuse regions important for non-covalent interactions.[12][9]
Part 3: A Self-Validating Workflow for Transition State Analysis
Here, we outline a rigorous, step-by-step protocol for locating and validating a transition state. This workflow is designed to be self-validating, with specific checks at each stage to ensure the chemical and computational integrity of the results. We will use a generic organocatalytic reaction as our model.
Step 1: Geometry Optimization of Reactants and Products
Before searching for the transition state, you must have fully optimized geometries for the reactants and products. This establishes the energy minima on the potential energy surface that the TS will connect.
Step 2: Generating an Initial Transition State Guess
Finding a TS is not a "black box" process; it requires a good initial guess of the geometry.[13][14]
-
Method A (Manual): Modify the geometry of the reactant complex by moving the atoms towards their positions in the product. For a bond-forming reaction, bring the reacting atoms to a distance intermediate between the van der Waals contact and the final bond length (e.g., ~2.0 Å for a C-C bond).
-
Method B (Automated): Use a dedicated method like Nudged Elastic Band (NEB) or a synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2/QST3 in Gaussian, NEB-TS in ORCA).[15][16] These methods take reactant and product structures as input and generate an initial path.
Step 3: Transition State Optimization
Using your guess geometry, perform a TS optimization. The algorithm will search for a first-order saddle point on the potential energy surface.
-
Software Keyword (Gaussian): Opt=(TS, CalcFC, NoEigentest)
-
Software Keyword (ORCA): ! OptTS
Step 4: Frequency Calculation (The Critical Validation Step)
This is the most important validation step. A true transition state must have exactly one imaginary frequency .
-
Software Keyword: Freq
-
Interpretation:
-
One Imaginary Frequency: Congratulations, you have located a first-order saddle point. The vibrational mode corresponding to this frequency should be animated to visually confirm that it represents the desired reaction coordinate (e.g., the stretching of the breaking bond and contraction of the forming bond).[13][17]
-
Zero Imaginary Frequencies: You have located a minimum, not a transition state. You need to generate a new guess and restart the optimization.
-
More Than One Imaginary Frequency: You have found a higher-order saddle point. This is not a true TS. You may need to follow the displacement vectors of one of the extra imaginary frequencies to find a lower energy path or refine your initial guess.
-
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation
The IRC calculation confirms that your validated TS connects the intended reactants and products.[18][19] It involves tracing the minimum energy path downhill from the TS in both the forward and reverse directions.[20][21]
-
Software Keyword (Gaussian): IRC=(CalcFC, MaxPoints=20, StepSize=10)
-
Software Keyword (ORCA): ! IRC
-
Interpretation: The final geometries of the forward and reverse IRC paths should closely resemble your pre-optimized product and reactant structures, respectively.[18]
This multi-step process ensures that the located stationary point is the correct transition state for the reaction of interest.
Caption: A self-validating computational workflow for transition state analysis.
Part 4: Case Study: Proline-Catalyzed Aldol Reaction
The proline-catalyzed intermolecular aldol reaction is a classic example of organocatalysis where computational studies have provided profound mechanistic insights.[22][23][24] The reaction proceeds via an enamine intermediate, and the stereoselectivity is determined in the C-C bond-forming step.[22][25]
The key to stereoselectivity is the orientation of the aldehyde as it approaches the enamine. The catalyst, L-proline, creates a chiral environment. The favored transition state is stabilized by a key hydrogen bond between the carboxylic acid proton of proline and the carbonyl oxygen of the aldehyde, which also serves to activate the aldehyde electrophile.[22]
Caption: Energy profile of a proline-catalyzed aldol reaction.
Comparing Computational Predictions with Experimental Data
The ultimate test of any computational model is its ability to reproduce experimental results. Below is a representative comparison for a proline-catalyzed aldol reaction between acetone and benzaldehyde.
| Method | Calculated ΔG‡ (TS-S) | Calculated ΔG‡ (TS-R) | Calculated ΔΔG‡ | Predicted e.e. (%) | Experimental e.e. (%) |
| B3LYP/6-31G(d) | 20.5 kcal/mol | 22.7 kcal/mol | 2.2 kcal/mol | 98.4 | >99 |
| M06-2X/def2-TZVP | 18.9 kcal/mol | 20.8 kcal/mol | 1.9 kcal/mol | 96.5 | >99 |
Note: Values are illustrative, based on typical results from the literature.[10][22]
As shown, modern DFT methods can provide excellent quantitative agreement with experimental enantioselectivities, validating the computational approach and allowing for confident prediction and catalyst design.[26]
Conclusion: From Calculation to Catalyst Design
Computational studies of transition states are no longer a niche academic exercise; they are an indispensable tool in the modern chemist's arsenal. By providing a window into the fleeting moments that govern stereoselectivity, these methods transform catalyst design from a process of trial-and-error to one of rational, data-driven discovery.[2][3] The workflows and methodologies presented in this guide offer a robust framework for researchers to confidently apply these powerful techniques to their own challenges in asymmetric catalysis, accelerating the development of next-generation catalysts for pharmaceuticals, agrochemicals, and beyond.
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Allemann, C., et al. (2004). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. PMC. Available at: [Link]
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Barber, S., et al. (n.d.). Computational analysis of proline-catalzyed aldol reactions of α-haloaldehydes. ResearchGate. Available at: [Link]
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ORCA Community. (n.d.). Intrinsic Reaction Coordinate (IRC). ORCA 6.0 TUTORIALS - FACCTs. Available at: [Link]
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SCM. (2025). Intrinsic Reaction Coordinate (IRC). AMS 2025.1 documentation. Available at: [Link]
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MacMillan, S. N., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. Available at: [Link]
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Jhaa, G. (2023). IRC Calculation in Gaussian. YouTube. Available at: [Link]
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Kačer, P., et al. (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. Available at: [Link]
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Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. Available at: [Link]
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List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Available at: [Link]
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Arnó, M., & Domingo, L. R. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. ACS Publications. Available at: [Link]
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Mathew, S., & Suresh, C. H. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]
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Genzling, J., et al. (2023). Catalyzing Change: The Power of Computational Asymmetric Catalysis. ChemRxiv. Available at: [Link]
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Moitessier, N., et al. (2018). Comparing quantitative prediction methods for the discovery of small-molecule chiral catalysts. ResearchGate. Available at: [Link]
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Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. Available at: [Link]
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Lam, Y. H., et al. (2016). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. The Australian National University. Available at: [Link]
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Lim, C. H. (2015). Computational studies of asymmetric catalytic reactions. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). Computational methods for asymmetric catalysis. ResearchGate. Available at: [Link]
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Paton, R. S., & Houk, K. N. (2016). Theory and Modeling of Asymmetric Catalytic Reactions. University of Bath's research portal. Available at: [Link]
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Maeda, S., et al. (2024). Predicting Enantioselectivity via Kinetic Simulations on Gigantic Reaction Path Networks. ChemRxiv. Available at: [Link]
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Matter Modeling Stack Exchange. (2020). Correct jobs sequence for transition-state (TS) search. Matter Modeling Stack Exchange. Available at: [Link]
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Sigman, M. S., et al. (2023). Feed-Forward Neural Network for Predicting Enantioselectivity of the Asymmetric Negishi Reaction. PMC. Available at: [Link]
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Maeda, S., et al. (2024). Predicting Enantioselectivity via Kinetic Simulations on Gigantic Reaction Path Networks. ChemRxiv. Available at: [Link]
-
Casademont-Reig, I., et al. (2024). DFT Benchmarking for [FeII]-(Alkyl/Alkylidene/Acetylide) Complexes. PMC. Available at: [Link]
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Wang, Y., et al. (2022). Recent Advances on Computational Modeling of Supported Single-Atom and Cluster Catalysts: Characterization, Catalyst–Support Interaction, and Active Site Heterogeneity. MDPI. Available at: [Link]
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IaNiusha. (2016). Avogadro with ORCA Tutorial: TS Search. YouTube. Available at: [Link]
-
Ujaque, G., et al. (2021). Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. ACS Publications. Available at: [Link]
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Suresh, C. H., et al. (2022). Deep learning for enantioselectivity predictions in catalytic asymmetric β-C-H bond activation reactions. ResearchGate. Available at: [Link]
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Wikipedia contributors. (n.d.). Enantiomeric excess. Wikipedia. Available at: [Link]
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Suresh, C. H., et al. (2022). Deep learning for enantioselectivity predictions in catalytic asymmetric β-C–H bond activation reactions. RSC Publishing. Available at: [Link]
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Dr. N. K. Sethy. (2023). How to do Transition State calculation using Gaussian 09W or 16. YouTube. Available at: [Link]
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Verma, P., et al. (2021). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. PMC. Available at: [Link]
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Pearson. (n.d.). Enantiomeric Excess Explained. Pearson. Available at: [Link]
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ORCA Community. (n.d.). Finding Transition States with NEB-TS. ORCA 6.0 TUTORIALS - FACCTs. Available at: [Link]
-
ResearchGate. (2017). How to find transition state in ORCA using ScanTS or OptTS?. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2014). 5.10: Enantiomeric Excess. Chemistry LibreTexts. Available at: [Link]
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Dagdug, L., et al. (2023). Variations in activation energy and nuclei size during nucleation explain chiral symmetry breaking. RSC Publishing. Available at: [Link]
-
Cossey, K. (2021). Calculating Enantiomeric Excess (%ee). YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis for Product Stereochemistry Confirmation
<_
In the landscape of drug development and molecular sciences, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, unambiguous confirmation of a product's stereochemistry is a critical regulatory and scientific requirement.
This guide provides an in-depth comparison of key spectroscopic techniques used to elucidate and confirm product stereochemistry. As a Senior Application Scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate methodology for your specific analytical challenge.
The Gold Standard and Its Practical Limitations: X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[2][3] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.[4]
However, the primary prerequisite for this technique is the ability to grow a suitable single crystal, which can be a significant bottleneck for many compounds, particularly oils or amorphous solids.[5][6] The process of crystallization can be time-consuming and is not always successful.[5]
Probing Chirality in Solution: Chiroptical Spectroscopy
For molecules that are difficult to crystallize or when solution-state confirmation is desired, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful alternatives.[7][8]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] This technique is sensitive to the vibrational transitions within the molecule, providing a rich fingerprint of its three-dimensional structure.[10][11]
A key advantage of VCD is that all organic molecules have infrared absorptions, eliminating the need for a chromophore. The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT).[1][10][11] A good correlation between the signs and relative intensities of the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[1][10]
Electronic Circular Dichroism (ECD)
ECD is the chiroptical counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions.[12] This technique is particularly useful for molecules containing chromophores. The sign and shape of the ECD spectrum are sensitive to both the absolute configuration and the molecular conformation in solution.[12] Similar to VCD, the absolute configuration can be determined by comparing the experimental spectrum to quantum-chemically calculated spectra.[7]
Comparative Overview of Chiroptical Techniques
| Parameter | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Differential absorption of circularly polarized infrared light.[9][10] | Differential absorption of circularly polarized UV-Vis light.[12] |
| Chromophore Required | No. | Yes. |
| Sample Requirement | 2-15 mg (recoverable), can be neat liquid, oil, or solution.[5] | Typically lower concentration than VCD. |
| Analysis Time | Data acquisition can take over an hour due to weak signals. | Generally faster than VCD. |
| Key Advantage | Broad applicability to molecules without UV chromophores.[10] | Higher sensitivity for suitable chromophoric molecules. |
| Key Limitation | Requires higher sample concentration and longer acquisition times. | Limited to molecules with a UV-Vis chromophore. |
Experimental Workflow for VCD/ECD Analysis
Caption: Workflow for stereochemical assignment using VCD/ECD.
Detailed Protocol: VCD Sample Preparation and Measurement
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.[13]
-
Solvent Selection: Choose a solvent that has minimal absorption in the infrared region of interest. Common choices include carbon tetrachloride, chloroform, and dichloromethane. For aqueous samples, CaF₂ or BaF₂ windows are necessary as they are not hygroscopic.[14]
-
Concentration: A relatively high sample concentration is often required for VCD measurements. For peptides or proteins in D₂O, concentrations of ~1-10 mg/mL are typical.[14]
-
Cell Selection: Use an appropriate IR cell with BaF₂ or CaF₂ windows and a suitable path length to achieve an optimal absorbance of ~0.5.[14]
-
Data Acquisition: Collect the VCD spectrum according to the instrument's specifications. Multiple scans are typically averaged to improve the signal-to-noise ratio.[10]
Elucidating Relative and Absolute Stereochemistry with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation and can provide a wealth of information about a molecule's stereochemistry through various experiments.[15][16]
Nuclear Overhauser Effect (NOE) for Relative Stereochemistry
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close spatial proximity (typically < 5 Å).[17][18] This effect is independent of through-bond J-couplings and is therefore a powerful tool for determining the relative stereochemistry of a molecule.[17][19]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR experiment that shows cross-peaks between protons that are close in space.[19]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): A related 2D NMR experiment that is particularly useful for medium-sized molecules where the NOE may be close to zero. The ROE is always positive.[17][20]
The intensity of an NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for a qualitative classification of distances as strong, medium, or weak.[18][19]
J-Coupling Analysis for Conformational and Configurational Insights
Scalar (J) couplings, which are mediated through chemical bonds, are dependent on the dihedral angle between the coupled nuclei. This relationship, described by the Karplus equation, can be used to deduce conformational preferences and, in some cases, the relative stereochemistry of flexible molecules.[21]
Mosher's Method for Determining Absolute Configuration
For chiral secondary alcohols and amines, Mosher's method is a widely used NMR technique to determine the absolute configuration.[22][23] This method involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[22][23][24]
The resulting diastereomers will have different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the MTPA phenyl ring.[22][25] By systematically comparing the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed stereocenter, the absolute configuration of the original alcohol or amine can be reliably deduced.[22][23][25]
Experimental Workflow for Mosher's Method
Caption: Workflow for Mosher's method.
Detailed Protocol: Mosher's Ester Analysis
-
Esterification: React the chiral alcohol or amine with both (R)- and (S)-MTPA chloride (or the acid with a coupling agent like DCC/DMAP) in separate reactions to form the two diastereomeric esters.[25]
-
NMR Acquisition: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters. It is often useful to also acquire 2D spectra like COSY and HSQC to aid in the unambiguous assignment of all proton signals.[25]
-
Data Analysis:
-
Carefully assign the ¹H NMR signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-ester from that in the (S)-ester (Δδ = δS - δR).
-
Map the positive and negative Δδ values onto a conformational model of the MTPA esters. The protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values, allowing for the assignment of the absolute configuration.[25]
-
Conclusion: An Integrated Approach to Stereochemical Confirmation
The choice of spectroscopic technique for confirming product stereochemistry is dictated by the specific characteristics of the molecule and the information required. While X-ray crystallography remains the ultimate arbiter of absolute configuration, its applicability is limited by the need for a high-quality single crystal.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can strategically design their analytical workflows to confidently and accurately confirm the stereochemistry of their products.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The prudent management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, a chiral diamine ligand crucial in various synthetic applications. The procedures outlined here are designed to provide essential, immediate safety and logistical information, ensuring that laboratory personnel can manage this chemical's waste stream confidently and in compliance with best practices.
The core principle of laboratory waste management is to formulate a disposal plan before an activity begins.[1] This proactive approach prevents unexpected challenges and ensures that all regulatory requirements are met. This guide will equip you with the necessary knowledge to handle the waste generated from the use of this compound, safeguarding both personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Ethylenediamines are known to be corrosive, causing severe skin burns and eye damage.[2][3][4][6][7] They can be harmful if swallowed, inhaled, or in contact with skin, and may cause allergic skin or respiratory reactions.[2][3][4][6][7] Therefore, it is prudent to handle this compound and its waste with the assumption that it possesses similar hazardous properties.
Key Assumed Hazards:
-
Corrosive: Potential to cause severe skin burns and eye damage.
-
Irritant: May cause respiratory irritation.
-
Sensitizer: Potential for allergic skin or respiratory reactions.
-
Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin.
This conservative assessment dictates the stringent personal protective equipment (PPE) and handling procedures detailed below.
| Hazard Classification (Assumed) | Description | GHS Precautionary Statements (Anticipated) |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][3][4][6][7] | P264: Wash skin thoroughly after handling.[4][7] P280: Wear protective gloves/protective clothing.[2][4][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2][3][4][6][7] | P280: Wear eye protection/face protection.[2][4][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3][4][6][7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7] P270: Do not eat, drink or smoke when using this product.[4][7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled; may cause an allergic skin reaction.[2][3][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7] P280: Wear protective gloves.[2][4][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assumed hazards, a comprehensive PPE protocol is non-negotiable. All personnel handling waste containing this compound must adhere to the following minimum requirements:
-
Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield (minimum 8-inch) are required to protect against splashes.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[8]
-
Respiratory Protection: All handling of this chemical waste, including transfers and segregation, should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[6] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.[8]
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste at the source is fundamental to a safe and compliant disposal process.[1] Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]
Step-by-Step Collection Protocol:
-
Select an Appropriate Container:
-
Label the Container Clearly:
-
Properly label the waste container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., corrosive, toxic)
-
The date accumulation started.
-
-
-
Collect the Waste:
-
Collect all waste materials, including neat compound, contaminated solutions, and rinsates, in the designated container.
-
Keep the waste container closed at all times except when adding waste.[1]
-
Store the container in a well-ventilated area, such as a satellite accumulation area within the laboratory, away from incompatible materials like strong acids and oxidizing agents.[3]
-
Caption: Figure 1. Waste Segregation and Disposal Workflow.
Spill Management: Preparedness and Response
Accidents can happen, and a clear, actionable spill response plan is crucial.
For a Minor Spill (contained within a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[2][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbed material into your designated hazardous waste container using non-sparking tools.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.[2]
For a Major Spill (outside a fume hood or a large volume):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's EHS office or emergency response team.
-
Isolate the Area: Secure the area to prevent entry.
-
Do Not Attempt to Clean Up: A major spill requires trained professionals for cleanup.
Caption: Figure 2. Decision tree for spill response.
Final Disposal Procedures
The final disposal of chemical waste is a highly regulated process that must be managed by professionals.
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials.[1]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[9] Provide them with an accurate inventory of the waste container's contents.
-
Handover to Professionals: All waste containing this compound must be handed over to a licensed hazardous waste disposal company.[8][10] Do not attempt to dispose of this chemical via standard trash or the sanitary sewer system.[6][10]
By adhering to these protocols, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific chemical hygiene plan and waste management guidelines, as local regulations may vary.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from [Link]
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(n.d.). Safety Data Sheet. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Strem Chemicals, Inc. (2017). High Quality Chemicals for Research Since 1964. Retrieved from [Link]
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Saint Mary's University. (n.d.). HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13. Retrieved from [Link]
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ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
As researchers and drug development professionals, our work with novel chiral ligands like (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is critical for advancing asymmetric synthesis. However, ensuring personal and collective safety is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating, grounded in established safety principles and authoritative data.
Hazard Identification: Understanding the Compound
This compound is a substituted aromatic amine. While specific toxicity data for this exact compound is limited, the broader class of aromatic amines and ethylenediamines presents known hazards that must be respected. Aromatic amines can be readily absorbed through the skin and respiratory system, and some are known carcinogens.[1] The ethylenediamine backbone is associated with skin and respiratory sensitization.[2][3]
A thorough risk assessment is the foundation of a safe laboratory environment.[4][5] Based on Safety Data Sheets (SDS) for structurally related compounds, we must assume this substance poses the following potential hazards:
| Hazard Class | Potential Effect | GHS Pictogram |
| Acute Toxicity (Dermal) | Toxic or harmful in contact with skin.[6] | 💀 |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation.[6][7][8] | corrosive |
| Eye Damage/Irritation | Causes serious eye damage.[6][7] | corrosive |
| Sensitization | May cause allergic skin reaction or asthma symptoms.[2][6] | health hazard |
| Acute Toxicity (Oral/Inhalation) | Harmful if swallowed or inhaled.[6] | Exclamation Mark |
This table is a composite based on hazards associated with similar chemical structures. Always consult the specific SDS for the material you are handling.
The Core Directive: A Multi-Layered PPE Strategy
Personal Protective Equipment is the final barrier between you and a potential hazard.[9] Its effectiveness hinges on proper selection and consistent use. For a compound like this, a multi-layered approach is not just recommended; it is essential.
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it must be emphasized that engineering controls are the primary method of exposure reduction.
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[2][10] This minimizes inhalation exposure to dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent any accumulation of vapors.[11][12]
Personal Protective Equipment: The Essential Barrier
The following PPE is mandatory for all procedures involving this compound.
-
Hand Protection:
-
Rationale: Aromatic amines can be absorbed through the skin.[1] Therefore, robust glove selection is critical to prevent dermal exposure.
-
Specification: Nitrile gloves are the standard recommendation. Always use a double-gloving technique. The outer glove should be removed and replaced immediately upon known or suspected contact. For extended operations or when handling larger quantities, consider heavier-duty nitrile or butyl rubber gloves.
-
Protocol: Before use, inspect gloves for any signs of degradation or perforation.
-
-
Eye and Face Protection:
-
Rationale: The risk of splashes from solutions or airborne particles of the solid compound necessitates comprehensive eye and face protection.[4]
-
Specification: Chemical splash goggles are the minimum requirement.[9] A full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during solution transfers or reaction quenching.[9] Standard safety glasses are insufficient.
-
-
Protective Clothing:
-
Rationale: To protect skin from accidental contact and prevent the contamination of personal clothing.
-
Specification: A flame-resistant lab coat is required. Ensure the coat has long sleeves and a snap or button front that is fully fastened. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[13][14] Long pants and closed-toe shoes are mandatory laboratory attire.[5]
-
-
Respiratory Protection:
-
Rationale: While working in a fume hood should prevent most inhalation exposure, respiratory protection may be necessary in specific situations.
-
Specification: If there is a potential for aerosol generation or if engineering controls are not sufficient, a respirator may be required.[4][12][13] The specific type (e.g., an N95 respirator for particulates or a cartridge respirator for organic vapors) must be determined by a formal hazard assessment conducted by your institution's Environmental Health and Safety (EHS) department, in accordance with OSHA standards.[15]
-
Operational Plans: From Preparation to Disposal
A safe workflow encompasses every stage of handling, from donning PPE to the final disposal of waste.
Workflow for Safe Handling
The following diagram illustrates the critical decision points and actions for safely handling this compound.
Caption: A logical workflow for handling hazardous chemicals.
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your first pair of nitrile gloves. Pull the cuffs over the sleeves of your lab coat. Put on the second pair of gloves over the first.
Doffing (Taking Off) PPE - The Contamination-Avoidance Sequence: The order of removal is critical to prevent transferring contaminants from your PPE to your skin.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated outside inward. Place it in the designated container for professional laundering.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Emergency and Disposal Plans
Spill Management:
-
Evacuate personnel from the immediate area.
-
Alert your supervisor and institutional EHS.
-
If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection if necessary) and contain the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Do not use combustible materials like paper towels to absorb spills of solutions in flammable solvents.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[11]
Waste Disposal:
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated absorbent materials, must be disposed of as hazardous waste.[16] Do not pour any amount down the drain.[1] The waste must be collected in a clearly labeled, sealed container.[17]
-
Contaminated PPE: All disposable PPE, such as gloves, must be collected as solid hazardous waste.
-
Empty Containers: "Empty" containers that held the chemical must be managed as hazardous waste unless triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[18]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Ethylenediamine - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
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Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
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- 18. nswai.org [nswai.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
